Hexyl hexanoate
Description
This compound has been reported in Camellia sinensis, Pternistria bispina, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCLPBOMHPFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047552 | |
| Record name | Hexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow oily liquid with a herbaceous odour | |
| Record name | Hexanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
245.00 to 246.00 °C. @ 760.00 mm Hg | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |
| Record name | Hexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.863(20°) | |
| Record name | Hexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6378-65-0 | |
| Record name | Hexyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXYL HEXANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6FE1QMW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-55.00 °C. @ 760.00 mm Hg | |
| Record name | Hexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Hexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl hexanoate (CAS No. 6378-65-0) is a fatty acid ester formed from the condensation of hexanoic acid and hexan-1-ol.[1] It is a naturally occurring compound found in various fruits such as passion fruit, apples, and strawberries, as well as in wine.[1] It is characterized by a fruity, green, and herbaceous odor and is utilized as a flavoring and fragrance agent.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a logical workflow for its characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and development applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₂ | [1][2][4] |
| Molecular Weight | 200.32 g/mol | [1][2][5] |
| Appearance | Colorless to pale yellow oily liquid | [1][3][6] |
| Odor | Herbaceous, fruity, green | [2][3][7] |
| Boiling Point | 245-246 °C at 760 mmHg | [1][2][5] |
| Melting Point | -55 °C | [1][2][8] |
| Density | 0.855 - 0.863 g/mL at 20-25 °C | [1][2][7] |
| Refractive Index (n20/D) | 1.420 - 1.430 | [1][4][5] |
| Solubility in Water | Insoluble (3.517 - 951 µg/L at 20-25 °C) | [1][2][5] |
| Solubility in Organic Solvents | Soluble in alcohol and propylene glycol; miscible with oils | [2] |
| Vapor Pressure | 0.028 mmHg at 25 °C | [5] |
| Flash Point | 99.4 °C (211 °F) | [2][5] |
| logP (Octanol/Water Partition Coefficient) | 4.71 - 5.7 | [2][5][9] |
| Purity (by GC) | ≥97% | [7][10] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the application and development of chemical entities. The following sections detail the standard methodologies for measuring the key properties of liquid esters like this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is effective.[9]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block or oil bath on a hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Thermometer (calibrated)
-
Clamps and stand
Procedure:
-
Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Clamp the test tube securely within the heating block or oil bath.
-
Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.[9]
-
Turn on the stirrer to ensure gentle and even heating.
-
Begin heating the apparatus. Observe the sample for the onset of boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the liquid is refluxing.[9]
-
Adjust the heating so that the liquid refluxes gently. The thermometer bulb should be level with the top of the condensation ring.
-
Record the temperature when it stabilizes. This stable temperature is the boiling point of the liquid.[9]
-
It is crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.[11]
Determination of Density (Oscillating U-tube Digital Density Meter)
Density is a fundamental physical property defined as mass per unit volume. The ASTM D4052 and ASTM D7777 standards describe the use of a digital density meter.[1][2]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe or automated sampler for sample introduction
-
Thermostatic control for the measuring cell
Procedure:
-
Calibrate the instrument with at least two reference standards (e.g., dry air and distilled water) at the desired temperature (e.g., 20°C or 25°C).
-
Ensure the measuring U-tube is clean and dry before introducing the sample.
-
Introduce a sufficient volume of this compound into the U-tube, ensuring no air bubbles are present, as they will affect the measurement.[8]
-
Allow the sample to thermally equilibrate to the set temperature of the instrument.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[2]
-
This frequency is used in conjunction with the calibration data to calculate and display the density of the sample.[2]
-
Record the density, typically in g/mL or kg/m ³.[1]
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how much the path of light is bent when entering a material and is a characteristic property. The Abbe refractometer is a standard instrument for this measurement.[3][5]
Apparatus:
-
Abbe refractometer
-
Monochromatic light source (typically a sodium D-line at 589 nm)
-
Circulating water bath for temperature control
-
Dropper or pipette
-
Cleaning solvents (e.g., ethanol or acetone) and soft tissue
Procedure:
-
Turn on the circulating water bath to bring the refractometer prisms to the desired temperature (e.g., 20°C).
-
Clean the surfaces of both the measuring and illuminating prisms with a suitable solvent and allow them to dry completely.[12]
-
Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.[12][13]
-
Gently close the illuminating prism to spread the liquid into a thin, uniform layer.
-
Position the light source to illuminate the prisms.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the coarse adjustment knob until the boundary between the light and dark fields is visible.
-
If a colored band is visible at the boundary, adjust the compensator to achieve a sharp, achromatic line.[12]
-
Fine-tune the adjustment so that the boundary line is precisely centered on the crosshairs.
-
Read the refractive index directly from the instrument's scale.[5]
Logical Workflow and Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample such as this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 4. matestlabs.com [matestlabs.com]
- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. trl.com [trl.com]
- 7. phillysim.org [phillysim.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chemimpex.com [chemimpex.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. davjalandhar.com [davjalandhar.com]
- 13. hinotek.com [hinotek.com]
An In-depth Technical Guide to the Synthesis of Hexyl Hexanoate from Hexanoic Acid and Hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexyl hexanoate, an ester with applications in flavors, fragrances, and as a potential biofuel additive. The document details both chemical and enzymatic methodologies, presenting quantitative data, experimental protocols, and visual representations of the core processes to support research and development efforts.
Introduction
This compound (CH₃(CH₂)₄COO(CH₂)₅CH₃) is a fatty acid ester formed from the condensation of hexanoic acid and hexan-1-ol.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity, herbaceous odor.[3][4] Found naturally in various fruits like apples and strawberries, as well as in alcoholic beverages, it is utilized as a flavoring and fragrance agent.[2][3] This guide explores the primary synthesis routes for producing this ester, focusing on Fischer esterification and lipase-catalyzed enzymatic reactions.
Chemical Synthesis: Fischer-Speier Esterification
The most common chemical method for synthesizing this compound is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The reaction equilibrium can be shifted towards the product side by using an excess of one reactant or by removing the water byproduct.[6][7]
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[8][9] An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule, a good leaving group, yields the protonated ester, which is then deprotonated to give the final product and regenerate the catalyst.[8][9]
Catalysts and Reaction Conditions
Various acid catalysts can be employed for the Fischer esterification of hexanoic acid and hexanol. The choice of catalyst and reaction conditions significantly impacts the reaction yield and purity of the final product.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 10% Pd/C | Hexanoic acid, H₂ | 300 | 6 | 69.8 | - | [10] |
| 10% Pd/C followed by AlCl₃·6H₂O | Hexanoic acid, 1-hexanol | 300 | 6 | 88.8 | 86.8 | [10] |
| H₂SO₄ | Hexanoic acid, Ethanol | Reflux | 0.5 | - | - | [11] |
| p-TsOH | Hippuric acid, Cyclohexanol | Reflux | 30 | 96 | - | [12] |
Note: Some data points are for analogous esterification reactions to illustrate the range of conditions and catalysts.
Experimental Protocol: Fischer Esterification
The following is a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Hexanoic acid
-
Hexan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine hexanoic acid and a molar excess of hexan-1-ol (e.g., a 1:3 molar ratio). Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by mole). Add boiling chips to ensure smooth boiling.
-
Reflux: Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle.[13] Continue the reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted hexanoic acid.[13] Be cautious as CO₂ gas will be evolved.
-
Allow the layers to separate. The upper organic layer contains the this compound.[14]
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
Purify the crude this compound by distillation to obtain the final product.[15]
-
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high selectivity. Lipases are the most commonly used enzymes for esterification.
Biocatalysts and Reaction Conditions
Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), are frequently used due to their stability and reusability.[16][17] The reaction conditions, including temperature, substrate molar ratio, and enzyme loading, are crucial for achieving high conversion rates.
| Biocatalyst | Reactants | Temperature (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |
| Novozym 435 | 2-methylhexanoic acid, 2-ethylhexanol | 70 | - | 1:1.1 | 97 | [16] |
| Novozym 435 | 2-methylhexanoic acid, 2-ethylhexanol | 80 | - | 1:1.2 | 99 | [16] |
| Lipozyme IM-77 (Mucor miehei) | Triacetin, Hexanol | 52.6 | 7.7 | 1:2.7 | 86.6 (molar conversion) | [18][19] |
| Lipase PS (Pseudomonas fluorescens) | Acetic Acid 5-Oxo-2,5-dihydrofuran-2-yl Ester, 1-butanol | Room Temp | 4 | - | >99% ee of unreacted ester | [20] |
Note: Some data is for structurally similar esters, providing insights into effective enzymatic conditions.
Experimental Protocol: Lipase-Catalyzed Synthesis
The following protocol outlines a general procedure for the enzymatic synthesis of this compound.
Materials:
-
Hexanoic acid
-
Hexan-1-ol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, optional for solvent-free systems)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine hexanoic acid and hexan-1-ol in the desired molar ratio. If using a solvent, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on the specific activity of the biocatalyst.
-
Incubation: Incubate the mixture at the desired temperature with constant stirring. The reaction can be monitored by gas chromatography (GC) or by titrating the decrease in acid concentration.
-
Enzyme Recovery: After the reaction reaches the desired conversion, stop the stirring and allow the immobilized enzyme to settle. The enzyme can be recovered by filtration for reuse.[16]
-
Purification: The product can be purified from the reaction mixture by distillation under reduced pressure.
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound, whether by chemical or enzymatic means, follows a similar logical progression.
Conclusion
The synthesis of this compound from hexanoic acid and hexanol can be effectively achieved through both traditional Fischer esterification and modern enzymatic methods. The choice of methodology will depend on the desired scale of production, purity requirements, and environmental considerations. This guide provides the foundational knowledge and protocols for researchers to develop and optimize the synthesis of this valuable ester for various applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 6378-65-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6378-65-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 515. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel - Magritek [magritek.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 15. coachbenner.weebly.com [coachbenner.weebly.com]
- 16. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digital.csic.es [digital.csic.es]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
The Ubiquitous Ester: A Technical Guide to the Natural Occurrence of Hexyl Hexanoate in Flora
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Hexyl hexanoate (also known as hexyl caproate), a carboxylate ester characterized by its fruity and floral aroma, is a significant contributor to the flavor and scent profiles of numerous fruits and plants. This volatile organic compound is of considerable interest to researchers in fields ranging from food science and agriculture to biochemistry and drug development, owing to its role in plant physiology, its potential as a biomarker, and its applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its quantitative distribution, the experimental protocols for its analysis, and the biosynthetic pathways responsible for its formation in plants.
Quantitative Distribution of this compound in Fruits and Plants
This compound is present in a wide variety of fruits, with its concentration often varying significantly between different species, cultivars, and even the anatomical parts of the fruit. The following table summarizes quantitative data on the concentration of this compound found in various fruits, providing a comparative overview for researchers.
| Fruit/Plant | Cultivar/Variety | Plant Part | Concentration (µg/kg unless otherwise noted) | Reference(s) |
| Apple (Malus domestica) | Honey Crisp | Peel | 5688.01 ± 415.97 | |
| Apple (Malus domestica) | Qinguan | Peel | 5494.48 ± 475.20 | |
| Apple (Malus domestica) | Ruixue | Peel | 5403.15 ± 586.30 | |
| Apple (Malus domestica) | Yuhuazaofu | Peel | 83.05 ± 7.64 | |
| Apple (Malus domestica) | Cornell's Patent | Peel | 88.31 ± 9.20 | |
| Apple (Malus domestica) | Granny Smith | Peel | 139.78 ± 12.96 | |
| Pear (Pyrus communis) | Dr. Guyot | Fruit | 300 | [1] |
| Pear (Pyrus communis) | Dangshansuli | Fruit (fed with hexanal) | 12.87 (ng/g FW) | [2] |
| Pear (Pyrus communis) | Nanguoli | Fruit (fed with hexanal) | 1.83 (ng/g FW) | [2] |
| Plum (Prunus domestica) | Horvin | Fruit | 7200 | [3] |
| Passion Fruit (Passiflora edulis) | Not Specified | Fruit | Found in high concentrations | [1] |
| Strawberry (Fragaria × ananassa) | Not Specified | Fruit | Present | |
| Citrus Fruits | Not Specified | Fruit | Present | [4] |
Note: The concentrations can be influenced by factors such as ripeness, storage conditions, and analytical methodology.
Biosynthesis of this compound in Plants
The formation of this compound in plants is a result of the esterification of an alcohol (hexan-1-ol) with an acyl-coenzyme A (acyl-CoA) thioester (hexanoyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The precursors for this reaction are derived from fatty acid metabolism.
The biosynthetic pathway can be summarized as follows:
-
Formation of Hexanoyl-CoA: Hexanoyl-CoA is synthesized from fatty acids through various metabolic pathways. One key pathway involves the β-oxidation of longer-chain fatty acids or the chain elongation of shorter-chain fatty acids.[5][6] Additionally, acyl-activating enzymes (AAEs) can directly activate free hexanoic acid to form hexanoyl-CoA.[5][6]
-
Formation of Hexan-1-ol: The alcohol precursor, hexan-1-ol, is typically formed from the reduction of hexanal.[7][8] Hexanal itself is a product of the hydroperoxide lyase (HPL) pathway, which involves the cleavage of lipid hydroperoxides derived from the oxidation of unsaturated fatty acids like linoleic and linolenic acids.[9] The reduction of hexanal to hexan-1-ol is catalyzed by alcohol dehydrogenases (ADHs).[7][8]
-
Esterification: Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the condensation of hexanoyl-CoA and hexan-1-ol to form this compound and coenzyme A.
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound in plant materials are predominantly achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and allows for the analysis of volatile compounds without the need for solvent extraction.
Detailed Methodology for HS-SPME-GC-MS Analysis
This protocol provides a general framework for the analysis of this compound in fruit samples. Optimization of specific parameters may be required depending on the matrix and instrumentation.
1. Sample Preparation:
-
Fruit Homogenization: Weigh a precise amount of fresh or frozen fruit tissue (e.g., 5 g of pulp or peel) into a suitable container.
-
Internal Standard Addition: Add a known concentration of an appropriate internal standard to the sample. For volatile ester analysis, compounds like ethyl nonanoate or a deuterated analog of the target analyte can be used to correct for variations in extraction and injection.
-
Matrix Modification: Add a saturated solution of sodium chloride (NaCl) to the homogenate (e.g., 1:1 v/w). This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.
-
Vial Sealing: Transfer a measured aliquot of the prepared sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL) and seal it tightly with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including esters.
-
Incubation and Extraction: Place the sealed vial in a temperature-controlled agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of volatile esters.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) to elute all compounds.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred for its higher sensitivity and selectivity.[10][11][12] Specific ions for this compound (e.g., m/z 117, 84, 56) and the internal standard are monitored. For initial identification, a full scan mode is used to obtain the complete mass spectrum.
-
Identification: Compound identification is confirmed by comparing the retention time and mass spectrum with those of an authentic this compound standard.
-
Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.
-
Conclusion
This compound is a key volatile compound contributing to the characteristic aroma of many fruits. Its presence and concentration are influenced by genetic and environmental factors, making it a valuable target for studies on fruit quality and plant metabolism. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this compound, enabling further research into its biosynthesis, physiological roles, and potential applications. The continued investigation into the natural occurrence and formation of such esters will undoubtedly lead to advancements in food science, agriculture, and the development of novel natural products.
References
- 1. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes. | Semantic Scholar [semanticscholar.org]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. GC-MS quantification question - Chromatography Forum [chromforum.org]
A Comprehensive Technical Review of Hexyl Hexanoate: Applications, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Hexyl hexanoate (CAS No. 6378-65-0), a fatty acid ester, is a versatile compound with a significant presence in the flavor, fragrance, and chemical industries.[1][2] Characterized by its pleasant, fruity aroma, this colorless liquid is also gaining attention for its potential in emerging fields such as biofuel development and as a component in advanced material formulations.[3][4] This technical guide provides a comprehensive review of its applications, detailed experimental protocols for its synthesis and analysis, and a summary of its key physicochemical and toxicological data.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is critical for its application. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄O₂ | [1][5] |
| Molecular Weight | 200.32 g/mol | [1][5] |
| Appearance | Colorless to almost colorless liquid | [1][6] |
| Odor Profile | Sweet, fruity, green, herbaceous with tropical notes | [3][6] |
| Melting Point | -55 °C | [5][6][7] |
| Boiling Point | 244 - 246 °C (at 760 mm Hg) | [1][5][8] |
| Density | 0.863 g/mL (at 25 °C) | [6][7] |
| Refractive Index | n20/D 1.423 - 1.426 | [1] |
| Flash Point | 99.4 °C (211 °F) | [6][9] |
| Vapor Pressure | 0.028 mmHg (at 25 °C, est.) | [8] |
| Water Solubility | 951 µg/L (at 20 °C); practically insoluble | [6][9][10] |
| Solubility in other Solvents | Soluble in alcohol and propylene glycol; miscible with oils | [6] |
| LogP | 4.71 - 5.7 | [6][10] |
Table 2: Toxicological and Safety Profile Summary
| Endpoint | Result / Finding | Reference(s) |
| Genotoxicity | Not expected to be genotoxic (based on read-across data) | [11][12][13] |
| Repeated Dose Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) | [11][12][13] |
| Reproductive Toxicity | Exposure is below the TTC | [11][12][13] |
| Skin Sensitization | Exposure is below the Dermal Sensitization Threshold (DST) | [11][12][13] |
| Phototoxicity | Not expected to be phototoxic or photoallergenic | [11][12][13] |
| Environmental Fate | Not considered Persistent, Bioaccumulative, and Toxic (PBT) | [11][12][13] |
| Regulatory Status (Flavor) | Generally Recognized as Safe (GRAS) by FEMA (No. 2572) | [5] |
Core Applications
The unique combination of a pleasant aroma, low volatility, high stability, and good solvency characteristics makes this compound a valuable ingredient in a wide range of products and processes.[1][3]
Flavor and Fragrance Industry
This is the primary market for this compound. Its sweet, fruity profile, often described as reminiscent of passion fruit, apple, and pear, makes it a popular choice as a flavoring agent in beverages, confectionery, and dairy products.[1][3][5] In the fragrance industry, it is used in perfumes, body sprays, lotions, and shampoos to impart a lasting tropical or fruity note.[3][14]
Industrial and Chemical Applications
This compound serves as an effective solvent in paints and coatings, where it helps to dissolve other components and improve the application properties.[1] It is also employed as a plasticizer to enhance the flexibility and durability of polymers used in packaging materials and consumer goods.[1]
Biofuel Research
A growing area of research is the use of this compound as a sustainable biofuel additive for diesel engines.[4] Produced from the hydrogenation of hexanoic acid, which can be derived from the fermentation of waste biomass like grape pomace, it shows promise as a diesel blendstock.[15] Studies have shown that blends containing this compound can significantly lower soot and carbon monoxide emissions without compromising engine performance.[15]
Pharmaceutical and Cosmetic Formulations
In cosmetics, beyond its fragrance, this compound functions as an emollient, improving the feel and texture of skin creams and lotions.[2] While not a primary drug delivery vehicle itself, its properties as a lipophilic ester make it a compound of interest for potential use as a carrier or solvent in novel topical or transdermal drug delivery systems.[2] Its biocompatibility and biodegradability are advantageous in this context.
Experimental Protocols
Accurate and reproducible synthesis and analysis are fundamental to research and development. This section details common experimental protocols.
Synthesis Method 1: Fischer-Speier Esterification
This classic acid-catalyzed method is a straightforward approach for producing esters from a carboxylic acid and an alcohol.
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine hexanoic acid (1.0 equivalent), hexan-1-ol (1.5 to 3.0 equivalents), and a suitable solvent such as toluene. The use of excess alcohol helps to shift the equilibrium towards the product.[5]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).[1][16]
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water byproduct azeotropically. Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.[1]
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[8]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation to yield pure this compound.[8]
Synthesis Method 2: Enzymatic Synthesis via Immobilized Lipase
Enzymatic synthesis offers a greener alternative, proceeding under milder conditions with high specificity.
Methodology:
-
Substrate Preparation: Dissolve equimolar or a slight excess of hexan-1-ol with hexanoic acid in a solvent-tolerant vessel containing an organic solvent like n-hexane.[13]
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), to the mixture. A typical enzyme loading is 10-15 g/L.[17]
-
Incubation: Place the sealed vessel in a shaking incubator set to a constant temperature (e.g., 40-60 °C) and agitation speed (e.g., 150 rpm) for 4 to 48 hours.[3][17]
-
Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze the supernatant by Gas Chromatography (GC) to determine the conversion rate.
-
Product Isolation: Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Purification: Remove the solvent from the filtrate via rotary evaporation. The remaining liquid, containing the ester and unreacted substrates, can be purified by vacuum distillation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for the identification and quantification of volatile compounds like this compound.
Protocol:
-
Sample Preparation: Dilute the sample (e.g., from a reaction aliquot or a final product) in a suitable solvent like hexane or ethyl acetate to a concentration within the calibrated range of the instrument.
-
GC-MS System: Use a GC system equipped with a capillary column suitable for volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or similar non-polar column).[18]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[18]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-60 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min up to a final temperature of 250-280 °C, held for 5 minutes.[18]
-
Injection: 1 µL of the prepared sample is injected, typically in split mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is achieved by integrating the peak area and comparing it against a calibration curve prepared from pure standards.
Biological Fate
In biological systems, the primary metabolic pathway for an ester like this compound is hydrolysis, catalyzed by esterase enzymes, which cleaves the ester bond to yield the parent alcohol and carboxylic acid.
This process is fundamental to its biological clearance and is a key consideration in its safety assessment for food and cosmetic use. The resulting hexan-1-ol and hexanoic acid are endogenous substances that can be further metabolized through standard fatty acid and alcohol oxidation pathways.[5]
Conclusion
This compound is a commercially significant ester with well-established roles in the flavor and fragrance sectors.[1][3] Its favorable physicochemical and safety profiles support its widespread use.[11][13] Emerging research into its application as a biofuel additive highlights its potential contribution to a more sustainable chemical industry.[4][15] The synthesis and analytical protocols detailed herein provide a robust framework for professionals engaged in the research, development, and quality control of this versatile compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel [iris.cnr.it]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study | shahriar abbasi, استاد at [research.ilam.ac.ir]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]
- 17. redalyc.org [redalyc.org]
- 18. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Hexyl hexanoate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hexyl hexanoate, a fatty acid ester with applications in the flavor, fragrance, and potentially, the pharmaceutical industries. This document outlines its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and a summary of its known biological activities, tailored for a scientific audience.
Core Chemical Data
This compound is an ester with the molecular formula C12H24O2.[1] It is formed from the condensation of hexanoic acid and hexan-1-ol.[1][2] Key identifiers and physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 6378-65-0 | [3][4][5] |
| Molecular Formula | C12H24O2 | [1][3][6] |
| Molecular Weight | 200.32 g/mol | [1][3][6] |
| IUPAC Name | This compound | [1] |
| Synonyms | Hexyl caproate, Hexanoic acid, hexyl ester | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [3][4][6] |
| Odor | Fruity, floral, herbaceous | [5] |
| Boiling Point | 244-246 °C | [3][6] |
| Melting Point | -55 °C | [6] |
| Density | ~0.86 g/cm³ at 20°C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| Refractive Index | n20/D 1.423 - 1.426 | [3] |
Synthesis of this compound
This compound can be synthesized through both chemical and biocatalytic methods. Each approach offers distinct advantages regarding yield, purity, and environmental impact.
Chemical Synthesis: Catalytic Esterification
A common method for the synthesis of this compound is the Fischer-Speier esterification of hexanoic acid with hexan-1-ol using a catalyst. An efficient, green synthesis method involves a two-step process starting with the hydrogenation and esterification of hexanoic acid.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine hexanoic acid with a 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation/Esterification: Pressurize the reactor with hydrogen gas to 20 bar and heat to 280°C (553 K) for 6 hours. This step partially converts the hexanoic acid into a mixture containing this compound, water, unreacted hexanoic acid, and 1-hexanol.
-
Catalyst Removal: After the reaction, cool the reactor and filter the mixture to remove the Pd/C catalyst.
-
Second Esterification Step: To the resulting liquid mixture, add a Lewis acid catalyst such as aluminum chloride hexahydrate (AlCl₃·6H₂O).
-
Reaction Completion: Heat the mixture to drive the esterification of the remaining hexanoic acid and 1-hexanol to completion, significantly increasing the yield of this compound.
-
Purification: The final product can be purified by distillation to remove any remaining impurities.
This method has been reported to achieve a this compound yield of up to 88.8%.
Biocatalytic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis using lipases offers a milder and more selective alternative to chemical methods. Immobilized lipases are often used to facilitate catalyst recovery and reuse. While a specific protocol for this compound is not detailed in the provided search results, a general methodology can be adapted from the synthesis of similar esters like hexyl acetate.[7][8]
Experimental Protocol:
-
Reactant Preparation: In a screw-capped vessel, dissolve equimolar amounts of hexanoic acid and hexan-1-ol in an organic solvent such as n-hexane.
-
Enzyme Addition: Add an immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei) to the reaction mixture. The enzyme amount is typically a percentage of the total substrate weight.
-
Incubation: Place the vessel in an orbital shaker and incubate at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 8-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography.
-
Enzyme Removal: After the reaction, the immobilized enzyme can be separated by simple filtration.
-
Product Purification: The solvent is removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation if necessary.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in various matrices.
Experimental Protocol:
-
Sample Preparation: For liquid samples, a direct injection or headspace solid-phase microextraction (HS-SPME) can be used. For solid samples, extraction with a suitable solvent followed by filtration may be necessary.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 50°C is held for a few minutes, then ramped up to a final temperature of approximately 250°C.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The mass spectrum of the eluting compound is recorded and compared to a spectral library (e.g., NIST) for identification.
-
-
Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound.
Biological Activity and Relevance to Drug Development
Currently, there is limited information on specific signaling pathways directly modulated by this compound. However, as a fatty acid ester, its biological role can be considered in the broader context of lipid metabolism and transport.[9]
Safety and Toxicity
A safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings include:
-
Genotoxicity: Based on data from a read-across analog, hexyl isobutyrate, this compound is not expected to be genotoxic.[4][5][10]
-
Cytotoxicity: In a BlueScreen assay, this compound showed positive cytotoxicity in human lymphoblastoid TK6 cells without metabolic activation.[2]
-
Repeated Dose and Reproductive Toxicity: The systemic exposure to this compound is below the Threshold of Toxicological Concern (TTC) for Cramer Class I materials, suggesting a low risk for these endpoints at current exposure levels.[4][5][10]
Potential Roles in Drug Delivery
Fatty acid esters are being explored for their potential in drug delivery systems. Their lipophilic nature can be leveraged to:
-
Enhance Drug Absorption: Co-formulation or covalent attachment of drugs with fatty acids can improve intestinal permeability and lymphatic uptake.[6]
-
Develop Novel Formulations: Fatty acid esters are used in the formulation of lipid nanoparticles and microemulsions for topical and oral drug delivery.[3][11]
-
Prolong Drug Half-Life: Acylation of therapeutic molecules with fatty acids can increase their binding to serum proteins like albumin, leading to a longer plasma half-life.[6]
While this compound itself has not been extensively studied as a drug delivery vehicle, its properties as a fatty acid ester suggest it could be a candidate for such applications, warranting further investigation.
Conclusion
This compound is a well-characterized fatty acid ester with established synthesis and analytical protocols. While its primary applications are currently in the flavor and fragrance industries, its physicochemical properties and the broader potential of fatty acid esters in drug formulation suggest that it may be of interest to researchers in drug development for applications such as creating prodrugs or as an excipient in novel delivery systems. Further research is needed to elucidate any specific biological activities and to explore its potential in pharmaceutical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Synthesis and evaluation of different fatty acid esters formulated into Precirol ATO-Based lipid nanoparticles as vehicles for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 6378-65-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Preparation of microemulsions using polyglycerol fatty acid esters as surfactant for the delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Data of Hexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for hexyl hexanoate. The information is compiled from various sources and is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is of interest.
Introduction to this compound
This compound (C₁₂H₂₄O₂) is an ester with a fruity odor, commonly used as a flavoring and fragrance agent. Beyond its applications in the food and cosmetic industries, understanding its thermochemical properties is crucial for process design, safety assessments, and computational modeling in various research and development settings.
Thermochemical Data
The following tables summarize the key thermochemical properties of this compound and its precursor molecules, hexanoic acid and 1-hexanol. Direct experimental data for this compound is limited; therefore, some values are calculated based on the properties of its precursors and general principles of thermochemistry.
Table 1: Thermochemical Data for this compound (C₁₂H₂₄O₂)
| Property | Symbol | Value | Unit | Source/Method |
| Molar Mass | M | 200.32 | g/mol | Calculated |
| Heat of Vaporization | ΔHvap | 48.3 | kJ/mol | [1] |
| Calculated Standard Enthalpy of Formation (liquid) | ΔH°f,l | -704.0 ± 2.2 | kJ/mol | Calculated |
| Estimated Standard Enthalpy of Combustion (liquid) | ΔH°c,l | -7485.5 ± 2.2 | kJ/mol | Calculated |
*Calculated based on the standard enthalpies of formation of reactants and an estimated enthalpy of esterification.
Table 2: Thermochemical Data for Hexanoic Acid (C₆H₁₂O₂)
| Property | Symbol | Value | Unit | Source |
| Molar Mass | M | 116.16 | g/mol | Calculated |
| Standard Enthalpy of Formation (liquid) | ΔH°f,l | -581.8 ± 1.1 | kJ/mol | [2] |
| Standard Enthalpy of Combustion (liquid) | ΔH°c,l | -3494.29 ± 0.66 | kJ/mol | [2] |
| Liquid Heat Capacity (at 298 K) | Cp,l | 225.1 | J/(mol·K) | [3] |
Table 3: Thermochemical Data for 1-Hexanol (C₆H₁₄O)
| Property | Symbol | Value | Unit | Source |
| Molar Mass | M | 102.17 | g/mol | Calculated |
| Standard Enthalpy of Formation (liquid) | ΔH°f,l | -391.0 | kJ/mol | [4] |
| Standard Enthalpy of Combustion (liquid) | ΔH°c,l | -3984 | kJ/mol | [5] |
| Liquid Heat Capacity (at 298.15 K) | Cp,l | 243.2 | J/(mol·K) | [6] |
Experimental Protocols
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter. The following protocol is based on established methods for liquid organic compounds.[7][8]
Objective: To measure the heat released during the complete combustion of a known mass of this compound.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen bomb
-
Sample crucible (platinum or silica)
-
Ignition wire (e.g., nichrome or platinum)
-
Benzoic acid (for calibration)
-
High-purity oxygen
-
Digital thermometer with high resolution
-
Balance (accurate to ±0.1 mg)
-
Pipette (for adding deionized water)
Procedure:
-
Calibration:
-
The calorimeter is calibrated by combusting a known mass (approximately 1 g) of benzoic acid, which has a certified heat of combustion.
-
The temperature rise of the water in the calorimeter jacket is recorded, and the heat capacity of the calorimeter is calculated.
-
-
Sample Preparation:
-
A sample of high-purity this compound (approximately 0.8 - 1.0 g) is accurately weighed into the sample crucible.
-
A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
1 mL of deionized water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
-
-
Combustion:
-
The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing a current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a constant temperature is reached after the initial rise.
-
-
Data Analysis:
-
The corrected temperature rise is determined, accounting for heat exchange with the surroundings.
-
The total heat released is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
-
Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
-
The standard enthalpy of combustion of this compound is then calculated per mole of substance.
-
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
The specific heat capacity of liquid this compound can be measured using a differential scanning calorimeter according to standard methods such as ASTM E1269.[6]
Objective: To measure the heat flow required to raise the temperature of a known mass of this compound at a constant rate.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Sapphire standard (for calibration)
-
Microbalance
Procedure:
-
Calibration:
-
The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
A baseline is established by running the temperature program with empty sample and reference pans.
-
-
Sapphire Standard Measurement:
-
A sapphire disc of known mass is placed in a sample pan, and the temperature program is run to obtain the heat flow curve for the standard.
-
-
Sample Measurement:
-
A sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC, and the same temperature program is run. The temperature program typically involves a heating ramp (e.g., 10 or 20 °C/min) over the desired temperature range.
-
-
Data Analysis:
-
The heat flow difference between the sample and the empty pan is measured as a function of temperature.
-
The specific heat capacity (Cp) of the this compound is calculated at a given temperature using the following equation:
Cp(sample) = (Δqsample / msample) * (mstd / Δqstd) * Cp(std)
where:
-
Δq is the heat flow
-
m is the mass
-
std refers to the sapphire standard
-
Signaling Pathways and Logical Relationships
In the context of thermochemical data, the primary logical relationship is the application of Hess's Law to determine the enthalpy of formation of this compound from the enthalpies of formation of its reactants (hexanoic acid and 1-hexanol) and the enthalpy of the esterification reaction.
Caption: Hess's Law cycle for the formation of this compound.
The enthalpy of formation of this compound can be calculated using the following equation derived from the cycle above:
ΔH°f(this compound) = ΔH°f(Hexanoic Acid) + ΔH°f(1-Hexanol) + ΔH°rxn(Esterification) - ΔH°f(Water)
The Fischer esterification reaction is generally considered to be nearly thermoneutral, with an average enthalpy of reaction (ΔH°rxn) of approximately -3 ± 2 kJ/mol for various esters. In the absence of a specific experimental value for the esterification of hexanoic acid with 1-hexanol, this average value is used for the calculation in Table 1.
The workflow for the experimental determination of the standard enthalpy of combustion and its use in calculating the standard enthalpy of formation is another key logical relationship.
Caption: Workflow for determining the enthalpy of formation from combustion calorimetry.
References
Unraveling the Elusive Crystal Structure of Hexyl Hexanoate: A Technical Guide
For Immediate Release
Lacking direct crystallographic data for hexyl hexanoate, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's known properties and a detailed, generalized protocol for the crystallographic analysis of similar small organic esters. This document serves as a foundational resource for future structural determination studies.
While the precise three-dimensional arrangement of atoms in the crystalline state of this compound remains undetermined in publicly accessible databases, this guide furnishes a robust framework for its potential elucidation. By presenting the known physicochemical properties and a standardized experimental workflow, we aim to empower researchers to bridge this knowledge gap.
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented below. These properties are essential for designing crystallization experiments and for the overall characterization of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₂ | [1][2][3] |
| Molecular Weight | 200.32 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Melting Point | -55 °C | [4] |
| Boiling Point | 245-246 °C | [4] |
| Density | 0.863 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.424 | [4] |
| Water Solubility | Almost insoluble | [4] |
| Solubility | Soluble in alcohol and propylene glycol | [4] |
Experimental Protocol: A Roadmap to Crystal Structure Determination
The following is a detailed, generalized methodology for the crystallization and subsequent single-crystal X-ray diffraction (SC-XRD) analysis of a small organic ester like this compound. This protocol is based on established techniques for similar compounds.[5][6]
I. Crystallization of this compound
Given that this compound is a liquid at room temperature with a low melting point, crystallization will require low-temperature techniques.
1. Reagents and Materials:
-
High-purity this compound (>98%)
-
A selection of organic solvents (e.g., hexane, ethanol, acetone, ethyl acetate)
-
Crystallization vials (e.g., small test tubes, NMR tubes)
-
Low-temperature cooling bath (e.g., acetone/dry ice, cryocooler)
-
Microscope for crystal inspection
2. Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at low temperatures but more soluble at slightly higher temperatures (though still below its melting point). This can be determined through small-scale solubility tests. A rule of thumb is that solvents with similar functional groups to the compound of interest can be good starting points.[7]
3. Crystallization Methods:
-
Slow Cooling:
-
Dissolve a small amount of this compound in a minimal amount of a suitable solvent at a temperature slightly above the desired crystallization temperature.
-
Slowly cool the solution in a controlled manner. This can be achieved by placing the sealed vial in a Dewar flask with a cooling bath or using a programmable cooling stage.[8]
-
Allow the solution to stand undisturbed for several hours to days to promote the growth of single crystals.
-
-
Vapor Diffusion:
-
Dissolve the this compound sample in a small amount of a relatively volatile solvent.
-
Place this solution in a small, open vial.
-
Position the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the this compound and inducing crystallization.[9]
-
-
Solvent Layering:
-
Create a solution of this compound in a suitable solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.
-
Over time, slow diffusion at the interface will lead to a region of supersaturation and crystal growth.[8]
-
4. Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, they must be carefully harvested from the mother liquor at low temperature to prevent melting or dissolution.[10] This is often done using a cryo-loop and immediately flash-cooling the crystal in a stream of cold nitrogen gas.
II. Single-Crystal X-ray Diffraction (SC-XRD)
1. Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a low-temperature device. Key components include an X-ray source, a goniometer for sample positioning, and a detector.[11][12]
2. Data Collection:
-
Mount the flash-cooled crystal on the goniometer in the cold stream.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The angles and intensities of the diffracted X-rays are measured.[5][13]
3. Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections for experimental factors.
-
Solve the "phase problem" using direct methods or other algorithms to obtain an initial electron density map.[5][10]
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[5]
4. Data Deposition: Upon successful structure determination, the crystallographic data, including atomic coordinates, unit cell parameters, and experimental details, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[14][15]
Visualizing the Path to Discovery
The following diagram illustrates the generalized workflow for the determination of a small molecule crystal structure, from sample preparation to final data deposition.
References
- 1. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. directpcw.com [directpcw.com]
- 3. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 4. This compound | 6378-65-0 [chemicalbook.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. fiveable.me [fiveable.me]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Quantum Chemical Insights into Hexyl Hexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of hexyl hexanoate. While dedicated computational studies on isolated this compound are not extensively available in public literature, this document synthesizes methodologies from broader research where this compound is a key substrate, particularly in the field of catalysis. This guide serves as a practical framework for researchers aiming to conduct similar computational investigations.
Introduction to this compound
This compound (C₁₂H₂₄O₂) is an ester recognized for its characteristic fruity aroma, contributing to the scent profile of many fruits and alcoholic beverages.[1][2][3][4] Beyond its role as a fragrance and flavoring agent, it serves as a valuable model substrate in chemical research, for instance, in studies of ester hydrogenation.[5][6] Understanding its electronic structure, conformation, and reactivity through computational methods can provide valuable insights for its application in various fields, including food science, perfumery, and industrial chemistry.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as molecules.[7] It is a widely used tool in computational chemistry for its balance of accuracy and computational cost.[8][9] In the context of this compound, DFT can be employed to determine optimized geometries, vibrational frequencies, reaction energies, and to explore potential reaction pathways.
Computational Methodology: A Practical Protocol
The following table outlines a typical computational protocol for studying this compound, based on methodologies reported in studies of ester hydrogenation where it was used as a substrate.
Table 1: Parameters for Quantum Chemical Calculations of this compound
| Parameter | Specification | Rationale | Reference |
| Software | Gaussian 16 | A widely used and versatile quantum chemistry software package. | [10] |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational efficiency for molecules of this size. | [7][8] |
| Functional | B3LYP-D3 | A hybrid functional that includes empirical dispersion corrections, which are important for accurately modeling non-covalent interactions within the flexible alkyl chains of this compound. | [10] |
| PBE0 | Another hybrid functional that can be used for comparison and validation of results. | [8] | |
| Basis Set | 6-311+G(d,p) | A triple-zeta basis set with diffuse and polarization functions, providing a good description of the electron distribution, particularly for the oxygen atoms and for accurate energy calculations. | [8] |
| LANL08(f) for heavy atoms (if part of a larger system with metals) | An effective core potential and basis set often used for transition metals in catalytic systems. | [10] | |
| Solvation Model | Implicit Solvation (e.g., SMD or PCM) | To account for the effect of a solvent environment on the molecule's properties and reactivity. The choice of solvent would depend on the specific experimental conditions being modeled. | |
| Calculations | Geometry Optimization | To find the lowest energy conformation of the molecule. | [8] |
| Frequency Analysis | To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties. | [8] |
Logical Workflow for a Computational Study
A systematic workflow is crucial for a successful computational investigation. The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.
Application: Investigating Reaction Mechanisms
Quantum chemical calculations are particularly valuable for elucidating reaction mechanisms. While a standalone study on this compound is not available, we can conceptualize a simplified signaling pathway for a catalytic reaction involving this molecule, based on the literature on ester hydrogenation.[5][6]
The following diagram illustrates a generalized pathway for the hydrogenation of this compound to 1-hexanol and hexanoic acid, highlighting the key stages that can be modeled using DFT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 4. This compound, 6378-65-0 [thegoodscentscompany.com]
- 5. The key role of the latent N–H group in Milstein's catalyst for ester hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00703C [pubs.rsc.org]
- 6. Non‐Pincer‐Type Manganese Complexes as Efficient Catalysts for the Hydrogenation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Hexanoate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl hexanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, can be efficiently synthesized using lipase-catalyzed esterification. This enzymatic approach offers a green and sustainable alternative to traditional chemical methods, operating under mild reaction conditions with high selectivity. This document provides detailed application notes and protocols for the synthesis of this compound using immobilized lipase, summarizing key experimental parameters and presenting a generalized methodology for researchers.
Introduction
The enzymatic synthesis of esters, such as this compound, is gaining significant attention due to its numerous advantages over chemical synthesis. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile biocatalysts that can function in non-aqueous media to catalyze the formation of ester bonds. This process is characterized by high chemo-, regio-, and enantioselectivity, reduced energy consumption, and minimal byproduct formation. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica) and lipases from Rhizomucor miehei, are particularly advantageous as they can be easily recovered and reused, enhancing the economic feasibility of the process.
This application note details the enzymatic synthesis of this compound from hexanoic acid and 1-hexanol, providing a summary of reaction conditions from related ester syntheses and a comprehensive experimental protocol.
Data Presentation: Key Parameters for Lipase-Catalyzed Ester Synthesis
The following table summarizes typical reaction conditions and resulting yields for the enzymatic synthesis of various short-chain esters, which can serve as a starting point for the optimization of this compound synthesis.
| Ester Product | Lipase Source | Acyl Donor | Alcohol | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Enzyme Conc. | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Hexyl Acetate | Mucor miehei (immobilized) | Triacetin | Hexanol | n-Hexane | 52.6 | 2.7:1 (Triacetin:Hexanol) | 37.1% (w/w of hexanol) | 7.7 | 86.6 | [1] |
| Ethyl Hexanoate | Rhizomucor miehei (immobilized) | Hexanoic Acid | Ethanol | n-Hexane | 45-55 | 1:1 | 0.5 M substrates | - | High | [2] |
| Ethyl Hexanoate | Candida antarctica lipase B | Hexanoic Acid | Ethanol | Solvent-free | 50 | 1:2 | 2% (w/w) | 0.67 | 94.25 | |
| 2-Ethylhexyl 2-Methylhexanoate | Candida antarctica (Novozym® 435) | 2-Methylhexanoic Acid | 2-Ethylhexanol | Solvent-free | 70 | 1:1.1 | 2.5% (w/w) | - | 97 | [3] |
| Castor Oil Hexyl Ester | Thermomyces lanuginosus (Lipozyme TL IM) | Castor Oil | Hexanol | Liquid CO2 | 60 | 1:3 (Oil:Hexanol) | 10% (w/w of oil) | 5 | 88.3 | [4] |
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of this compound.
Materials and Reagents
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica or immobilized lipase from Rhizomucor miehei)
-
Hexanoic Acid (≥98%)
-
1-Hexanol (≥98%)
-
n-Hexane (anhydrous, ≥99%)
-
Molecular Sieves (4 Å)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with heating
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Pre-reaction Preparations
-
Enzyme Activation: If required, activate the immobilized lipase according to the manufacturer's instructions. This may involve washing with a suitable solvent and drying.
-
Substrate and Solvent Preparation: Dry the n-hexane and substrates (hexanoic acid and 1-hexanol) over 4 Å molecular sieves for at least 24 hours prior to use to remove any residual water, which can negatively impact the esterification equilibrium.
Esterification Reaction
-
In a screw-capped flask, combine hexanoic acid and 1-hexanol in a desired molar ratio (e.g., 1:1 or with a slight excess of one substrate) in anhydrous n-hexane. A typical starting concentration is 0.5 M for each substrate.
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 2-10% (w/w) of the total substrate weight.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a shaking incubator or on a heated magnetic stirrer and incubate at a controlled temperature (e.g., 50-60 °C) with constant agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Gas Chromatography (GC).
Product Purification
-
Once the reaction has reached the desired conversion or equilibrium, separate the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed with fresh solvent and stored for reuse.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase with a 5% (w/v) sodium bicarbonate solution to remove any unreacted hexanoic acid. Repeat the washing until no more gas evolution is observed.
-
Wash the organic phase with deionized water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the n-hexane and any unreacted 1-hexanol, yielding the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation or column chromatography.
Analysis and Characterization
-
Gas Chromatography (GC): Quantify the conversion of substrates and the formation of this compound. A typical GC setup would involve a capillary column suitable for fatty acid ester analysis (e.g., a wax column) and a Flame Ionization Detector (FID).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the ester by identifying the characteristic C=O stretching vibration of the ester group (typically around 1740 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure of the synthesized this compound.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Lipase-Catalyzed Esterification Mechanism
The lipase-catalyzed synthesis of this compound follows a Ping-Pong Bi-Bi mechanism. The diagram below outlines this catalytic cycle.
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
Conclusion
The enzymatic synthesis of this compound using immobilized lipase presents a highly efficient, selective, and environmentally friendly method for the production of this important ester. The provided protocols and data serve as a robust starting point for researchers to develop and optimize this biocatalytic process. Further optimization using statistical methods like Response Surface Methodology (RSM) can be employed to maximize the conversion and yield, making this an even more attractive process for industrial applications.
References
- 1. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Note: Quantification of Hexyl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the analysis of Hexyl hexanoate, a volatile ester compound found in various natural products and used as a flavoring and fragrance agent. The methodology described herein utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for the sensitive and selective quantification of this compound. This document outlines the complete workflow, from sample preparation to data analysis, and includes representative quantitative data and a visualization of a relevant biosynthetic pathway.
Introduction
This compound (C₁₂H₂₄O₂) is a fatty acid ester that contributes to the characteristic aroma of many fruits, such as passion fruit, apples, and strawberries, and is also found in beverages like wine.[1] Its pleasant, fruity odor has led to its widespread use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products. Accurate and reliable quantification of this compound is crucial for quality control in these industries, as well as for research in food science, metabolomics, and natural product chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] The high chromatographic resolution of GC combined with the sensitive and specific detection of MS makes it the ideal method for analyzing this compound in complex matrices.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for the extraction and pre-concentration of volatile analytes from a sample matrix.
Materials:
-
20 mL headspace vials with screw caps and septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with temperature control
-
Analytical balance
-
Sodium chloride (NaCl)
Protocol:
-
Weigh 5 g (or 5 mL) of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample matrix and enhance the release of volatile compounds.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heating block or water bath pre-heated to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
GC Conditions:
| Parameter | Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes |
| Ramp 1: 5°C/min to 150°C |
| | Ramp 2: 20°C/min to 250°C, hold for 5 minutes |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-350 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
SIM Ions for this compound:
-
Quantifier Ion: m/z 117
-
Qualifier Ions: m/z 43, 84, 99
Data Presentation: Quantitative Analysis
A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) at a minimum of five concentration levels. The quantitative data presented below is representative and based on methods validated for similar volatile esters.[4][5][6]
Table 1: Representative Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Linear Range | 1 - 500 µg/L | [4][7] |
| Correlation Coefficient (r²) | > 0.995 | [7][8] |
| Limit of Detection (LOD) | 0.5 µg/L | [4][9] |
| Limit of Quantification (LOQ) | 1.5 µg/L | [9][10] |
| Precision (RSD%) | < 10% | [4][11] |
| Accuracy (Recovery %) | 90-110% | [11][12] |
Mandatory Visualization
Biosynthesis of Hexanoic Acid
This compound is formed through the esterification of hexanoic acid and hexanol. The biosynthesis of hexanoic acid can occur via the reverse β-oxidation pathway, starting from acetyl-CoA.
Caption: Biosynthesis pathway of Hexanoic Acid and its conversion to this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
The HS-SPME-GC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in various matrices. The detailed protocol and representative quantitative data serve as a valuable resource for researchers and professionals in the food, beverage, and fragrance industries. The provided workflows can be adapted to specific laboratory needs and sample types, ensuring accurate and reliable results for quality control and research applications.
References
- 1. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kis.si [kis.si]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. scispace.com [scispace.com]
- 12. environics.com [environics.com]
Application of Hexyl Hexanoate as a Food Flavoring Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl hexanoate (also known as hexyl caproate) is a fatty acid ester naturally found in a variety of fruits, including passion fruit, apples, and strawberries.[1][2] It is characterized by a pleasant, fruity aroma, often described as having notes of apple peel, cut grass, and a general freshness.[1] This versatile compound is widely used in the food industry as a flavoring agent to impart or enhance fruity and green notes in a range of products.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a food flavoring agent, intended for researchers, scientists, and professionals in product development.
Physicochemical and Organoleptic Properties
This compound is a colorless liquid with low volatility and high stability, making it a valuable ingredient in various food matrices.[3][4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Hexanoic acid hexyl ester, Hexyl caproate | [3] |
| CAS Number | 6378-65-0 | [3] |
| Molecular Formula | C12H24O2 | [3] |
| Molecular Weight | 200.32 g/mol | [3] |
| Appearance | Almost colorless liquid | [3] |
| Odor Profile | Fruity, green, sweet, waxy, with tropical and berry notes | [5][6] |
| Taste Profile | Sweet, fruity, and green with tropical notes at 40 ppm | [2] |
| Boiling Point | 244 - 246 °C | [3] |
| Solubility | Practically insoluble in water; soluble in alcohol and propylene glycol; miscible with oils. | [2][5] |
| Purity (typical) | 98 - 100% (GC) | [3] |
| Regulatory Status | FEMA GRAS (No. 2572), JECFA (No. 164), Approved for food use (21 CFR 172.515) | [6][7] |
Applications in Food Products
This compound is particularly effective in enhancing the flavor profiles of fruit-based products. Its ability to add freshness and green notes makes it a valuable component in the creation of authentic and appealing fruit flavors.[2]
Recommended Usage Levels
The following table provides suggested starting concentrations for this compound in various food and beverage applications. These levels may be adjusted based on the specific product matrix and desired flavor profile.
| Food Category | Recommended Concentration (ppm in finished product) | Flavor Contribution | Reference |
| Beverages (ready-to-drink) | 50 - 100 | Lifts spirit flavors (rum, brandy, whisky), enhances black tea flavors. | [8] |
| Confectionery | 2 - 10 | Adds freshness and green notes to berry and fruit imitations. | [2] |
| Apple Flavors | ~1,000 | Rounds out dominant notes and adds to taste effects. | [8] |
| Apricot & Nectarine Flavors | ~100 | Adds subtle realism to the taste profile. | [8] |
| Cherry Flavors | ~50 | Improves taste. | [8] |
| Peach Flavors | ~400 | Functions well in fresh peach flavors. | [8] |
| Passionfruit Flavors | ~5,000 | A key component, providing its characteristic flavor. | [8] |
| Banana Flavors | ~100 | Adds freshness and depth of taste. | [8] |
| Guava Flavors | ~500 | Completes the flavor profile and adds freshness. | [8] |
| Kiwi Flavors | ~100 | Avoids tilting the delicate profile towards passionfruit. | [8] |
| Melon (Cantaloupe) Flavors | 1,000 - 2,000 | Enhances juiciness. | [8] |
| Papaya Flavors | up to 100 | [8] | |
| Tomato (Fresh) Flavors | ~50 | Helpful in fresh tomato flavors. | [8] |
Experimental Protocols
Sensory Evaluation
Objective: To determine the sensory impact of this compound in a food or beverage product.
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[1][3][4]
Materials:
-
Control sample (without this compound)
-
Test sample (with a specified concentration of this compound)
-
Identical, opaque tasting cups coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
A panel of at least 15-30 trained or consumer panelists.[1]
Procedure:
-
For each panelist, present three coded samples: two are the control and one is the test sample, or two are the test sample and one is the control.
-
Randomize the order of presentation for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[4]
-
Instruct panelists to taste each sample from left to right.
-
Ask panelists to identify the "odd" or different sample.
-
Collect and analyze the data to determine if a statistically significant number of panelists correctly identified the odd sample.
QDA is used to quantify the intensity of specific sensory attributes of a product.[5][9]
Materials:
-
A panel of 8-15 trained panelists.[10]
-
A range of product samples with varying concentrations of this compound.
-
A predefined lexicon of sensory attributes (e.g., fruity, green, sweet, waxy).
-
Line scales (e.g., 15 cm) anchored with intensity descriptors (e.g., "low" to "high").[11]
Procedure:
-
Panelist Training: Train panelists to recognize and rate the intensity of the agreed-upon sensory attributes.
-
Sample Evaluation: In individual booths, have panelists evaluate each coded sample.
-
Data Collection: Panelists rate the intensity of each attribute on the line scale.
-
Data Analysis: Convert the line scale ratings to numerical data and perform statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities between samples.
Analytical Quantification
Objective: To determine the concentration of this compound in a food matrix.
This method is suitable for analyzing volatile compounds like this compound in liquid matrices such as fruit juices.[7][12]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[12]
-
20 mL headspace vials with septa.
-
Water bath or incubator.
-
Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample).
Procedure:
-
Sample Preparation: Place a measured amount of the liquid sample (e.g., 5 mL) into a headspace vial.[12] Add the internal standard.
-
Equilibration: Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.[12]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[12]
-
Desorption and Analysis: Retract the fiber and insert it into the hot GC inlet to desorb the analytes onto the column for separation and subsequent detection by MS.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.
Stability Testing
Objective: To evaluate the stability of this compound in a food product over time.
This method uses elevated temperatures to predict the shelf-life of a product in a shorter timeframe.[13][14][15]
Materials:
-
Environmental chambers with controlled temperature and humidity.
-
The food product containing a known initial concentration of this compound.
-
Analytical instrumentation for quantification (e.g., GC-MS).
Procedure:
-
Initial Analysis: Determine the initial concentration of this compound and the initial sensory profile of the product (t=0).
-
Storage: Store product samples at various elevated temperatures (e.g., 30°C, 40°C, 50°C) and, if relevant, controlled humidity.[14]
-
Periodic Testing: At regular intervals (e.g., weekly), remove samples from each storage condition.
-
Analysis: For each sample, perform both analytical quantification of this compound and sensory evaluation.
-
Data Modeling: Use the degradation kinetics of this compound at elevated temperatures to model and predict the shelf-life at normal storage conditions (e.g., using the Arrhenius equation).
Safety and Regulatory Information
This compound has been evaluated for safety by multiple regulatory bodies.
-
FEMA GRAS: It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA No. 2572.[7]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (No. 164) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[16]
-
FDA: It is permitted for direct addition to food for human consumption under 21 CFR 172.515.[6]
-
Toxicology: Recent assessments have shown that this compound is not mutagenic and exposure is below safety thresholds for repeated dose and reproductive toxicity.[10][17][18] It is not expected to be phototoxic or photoallergenic.[10][18]
Conclusion
This compound is a well-characterized and safe food flavoring agent that can significantly contribute to the fruity and green notes of various food and beverage products. The protocols outlined in this document provide a framework for researchers and product developers to effectively evaluate and utilize this compound in their formulations. Adherence to these standardized methods for sensory analysis, analytical quantification, and stability testing will ensure consistent and high-quality product development.
References
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. Measuring Flavor and Sensory Protocols [sensapure.com]
- 4. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. How to Do a Triangle Taste Test Using Cheese Puffs - Food & Drink Resources [foodanddrinkresources.com]
- 7. scielo.br [scielo.br]
- 8. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]
- 9. Quantitative Descriptive Analysis [sensorysociety.org]
- 10. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 11. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
- 12. Volatile Organic Compounds Profiles to Determine Authenticity of Sweet Orange Juice Using Head Space Gas Chromatography Coupled with Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beaconpointlabs.com [beaconpointlabs.com]
- 14. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 15. unitedfoodlabs.com [unitedfoodlabs.com]
- 16. ndfs.byu.edu [ndfs.byu.edu]
- 17. flavorsum.com [flavorsum.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Hexyl Hexanoate in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hexyl Hexanoate in Fragrance
This compound (CAS No. 6378-65-0) is a fatty acid ester recognized for its characteristic fruity and green olfactory profile.[1][2] Naturally occurring in a variety of fruits such as apples, passion fruit, and strawberries, it is a valuable ingredient for imparting a fresh and vibrant character to fragrance compositions.[3][4] Its mild volatility and good safety profile make it a versatile component in a wide range of scented products, from fine fragrances to personal care items.[5][6]
This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in fragrance development.
Physicochemical and Olfactory Properties
A comprehensive understanding of the properties of this compound is crucial for its effective application in fragrance formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₂ | [5] |
| Molecular Weight | 200.32 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 245-246 °C (at 760 mmHg) | [7] |
| Melting Point | -55 °C | [7] |
| Vapor Pressure | 0.0155 hPa @ 20°C; 0.0259 hPa @ 25°C | [5] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [5][7] |
| LogP (o/w) | 4.4 - 4.861 (estimated) | [5][8] |
| Flash Point | 99 °C (closed cup) |
Table 2: Olfactory Profile of this compound
| Odor Descriptor | Description | References |
| Primary Notes | Fruity, Green | [5] |
| Secondary Notes | Sweet, Waxy, Apple, Winey, Oily, Herbal, Banana, Tropical | [5] |
| Taste Profile (at 40 ppm) | Sweet, fruity, and green with tropical notes | [9] |
Applications in Fragrance Formulations
This compound is a versatile ingredient used to create a variety of scent profiles. Its primary function is as a modifier, adding a natural-smelling fruity and green character.
Fine Fragrances
In fine fragrances, this compound can be used to introduce a juicy, fruity top note, often in combination with other esters and aldehydes. It is particularly effective in creating fruity-floral and green-chypre fragrance families. Due to its relatively low volatility, it can also contribute to the heart of the fragrance, providing a smooth transition to the more substantive middle and base notes.
Personal Care Products
This compound is widely used in a variety of personal care products due to its pleasant scent and good stability in different bases.
-
Lotions and Creams: It can be incorporated to provide a fresh, fruity scent that complements other fragrance notes. Its solubility in oils makes it easy to integrate into emulsion-based formulas.
-
Shampoos and Conditioners: In hair care products, it contributes to a pleasant in-use experience and can leave a subtle, fresh scent on the hair.
-
Body Washes and Soaps: As a fragrance component in rinse-off products, it helps to create an appealing scent during use.
Air Care and Household Products
The fruity-green character of this compound makes it suitable for air fresheners, candles, and household cleaning products, where it can contribute to a sense of cleanliness and freshness.
Recommended Usage Levels
The concentration of this compound in a fragrance formulation depends on the desired olfactory effect and the product application. The following are general guidelines based on industry practice for flavor applications, which can serve as a starting point for fragrance formulations.
Table 3: Suggested Starting Concentrations of this compound in Fragrance Concentrates (for different flavor applications)
| Application | Suggested Concentration (ppm) in Flavor Concentrate | References |
| Apple | ~1000 | [9] |
| Apricot/Nectarine | ~100 | [9] |
| Banana | ~100 | [9] |
| Cherry | ~50 | [9] |
| Guava | ~500 | [9] |
| Passionfruit | ~5000 | [9] |
| Peach | ~400 | [9] |
| Pineapple | ~1000 | [9] |
| Concord Grape | ~200 | [9] |
| Rum, Brandy, Whisky | ~50 | [9] |
| Tea (Black) | <100 | [9] |
Note: These values are for flavor applications and should be adapted and evaluated for specific fragrance formulations. The final concentration will depend on the overall fragrance composition and the desired intensity. The International Fragrance Association (IFRA) has not set a specific restriction on the use of this compound in fragrance products.[5]
Experimental Protocols
The following protocols are designed to evaluate the performance and stability of this compound in fragrance formulations.
Protocol for Sensory Evaluation of this compound in a Fragrance Base
Objective: To determine the olfactory characteristics and intensity of this compound at different concentrations in a neutral fragrance base.
Materials:
-
This compound
-
Neutral fragrance base (e.g., dipropylene glycol - DPG)
-
Glass beakers and stirring rods
-
Pipettes
-
Scent strips (mouillettes)
-
A panel of trained sensory assessors
Procedure:
-
Prepare a series of dilutions of this compound in DPG at concentrations of 0.1%, 0.5%, 1%, 2%, and 5% (w/w).
-
Dip a clean scent strip into each dilution for 2 seconds.
-
Allow the scent strips to air-dry for 10 seconds.
-
Present the scent strips to the sensory panel in a randomized order.
-
Assessors should evaluate the odor intensity on a labeled magnitude scale (LMS) and provide descriptive analysis of the scent profile at different time intervals (e.g., initial, 15 min, 1 hour, 4 hours).[10]
-
Record and analyze the data to determine the optimal concentration for the desired olfactory effect.
Diagram 1: Sensory Evaluation Workflow
Caption: Workflow for sensory evaluation of this compound.
Protocol for Stability Testing of this compound in a Cosmetic Emulsion
Objective: To assess the chemical and physical stability of this compound in a representative oil-in-water cosmetic emulsion.
Materials:
-
This compound
-
Placebo oil-in-water emulsion (without fragrance)
-
Oven capable of maintaining 40°C ± 2°C
-
Refrigerator capable of maintaining 5°C ± 2°C
-
pH meter
-
Viscometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
-
Glass jars with airtight lids
Procedure:
-
Prepare two batches of the cosmetic emulsion: one with a specific concentration of this compound (e.g., 0.5% w/w) and a control batch without any fragrance.
-
Divide each batch into three sets of samples and store them under the following conditions:
-
Set 1: Room temperature (20-25°C)
-
Set 2: Accelerated aging at 40°C
-
Set 3: Cold storage at 5°C
-
-
Evaluate the samples at initial (time 0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Physical Stability Assessment:
-
Visually inspect for any changes in color, odor, and phase separation.
-
Measure the pH of the emulsion.
-
Measure the viscosity.
-
-
Chemical Stability Assessment:
-
Use GC-MS to quantify the concentration of this compound in the emulsion at each time point to determine any degradation.
-
Diagram 2: Stability Testing Protocol
Caption: Protocol for stability testing of this compound.
Protocol for Evaluating the Longevity (Substantivity) of this compound on Skin
Objective: To quantify the persistence of the odor of this compound on human skin over time.
Materials:
-
Solution of this compound in a suitable solvent (e.g., 1% in ethanol)
-
Human volunteer panel
-
Designated application area on the forearm of each panelist
-
Trained sensory assessors
-
Headspace solid-phase microextraction (HS-SPME) fibers
-
GC-MS equipment
Procedure:
-
Sensory Evaluation:
-
Apply a controlled amount of the this compound solution to a marked area on the panelists' forearms.
-
At specified time intervals (e.g., 0, 15 min, 30 min, 1, 2, 4, and 6 hours), have trained assessors evaluate the odor intensity of the treated skin area using a standardized scale.
-
-
Instrumental Analysis (HS-SPME-GC-MS):
-
At the same time intervals as the sensory evaluation, collect headspace samples from the treated skin area using HS-SPME fibers.
-
Analyze the collected volatile compounds by GC-MS to quantify the amount of this compound remaining on the skin surface.
-
-
Data Analysis:
-
Correlate the sensory intensity scores with the instrumental quantification of this compound to create a longevity profile.
-
Diagram 3: Longevity Evaluation Logical Flow
Caption: Logical flow for evaluating the longevity of this compound.
Safety and Regulatory Information
This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in fragrance products under current practices.[6][11] It is not expected to be genotoxic, phototoxic, or a skin sensitizer at current use levels.[6][11] As with all fragrance ingredients, it is recommended to adhere to good manufacturing practices and conduct appropriate safety assessments for the final product formulation.
Table 4: Safety and Regulatory Summary of this compound
| Parameter | Finding | References |
| Genotoxicity | Not expected to be genotoxic | [6][11] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [6][11] |
| Skin Sensitization | Does not present a concern for skin sensitization at current use levels | [6] |
| IFRA Standard | No restrictions | [5] |
| FEMA GRAS | Yes (as a flavoring agent) | [12] |
Conclusion
This compound is a valuable and versatile fragrance ingredient that can impart a fresh, fruity, and green character to a wide range of products. By understanding its physicochemical properties, olfactory profile, and performance in various applications, and by utilizing the experimental protocols outlined in this document, researchers and formulators can effectively incorporate this compound to create innovative and appealing fragrances. It is crucial to conduct thorough stability and performance testing within the specific product matrix to ensure the desired outcome and product quality.
References
- 1. nbinno.com [nbinno.com]
- 2. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 3. odournet.com [odournet.com]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. scent.vn [scent.vn]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. researchgate.net [researchgate.net]
- 11. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 6378-65-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, 6378-65-0 [thegoodscentscompany.com]
Application Notes and Protocols: Hexyl Hexanoate as a Sustainable Solvent in Biocatalytic Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl hexanoate, a fatty acid ester, is gaining attention as a green and sustainable solvent alternative in organic synthesis.[1] Traditionally utilized in the flavor and fragrance industries for its characteristic fruity aroma, its physicochemical properties—such as a high boiling point, low volatility, and biodegradability—make it an attractive candidate for broader applications in chemical and pharmaceutical processes.[2] This document provides detailed application notes and protocols for the use of this compound as a solvent, focusing on a model biocatalytic reaction: the lipase-catalyzed esterification of ibuprofen.
Physicochemical Properties of this compound
This compound's utility as a solvent is underpinned by its physical and chemical characteristics. A summary of these properties is presented in the table below, providing a basis for its selection in organic reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 200.32 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 245-246 °C | --INVALID-LINK-- |
| Melting Point | -55 °C | --INVALID-LINK-- |
| Density | 0.863 g/mL at 25 °C | --INVALID-LINK-- |
| Solubility in Water | Insoluble | --INVALID-LINK-- |
| Flash Point | 99 °C (closed cup) | --INVALID-LINK-- |
Application in Biocatalytic Esterification of Ibuprofen
The synthesis of ibuprofen esters is a valuable strategy in pharmaceutical development to enhance the drug's bioavailability and reduce gastric side effects. Lipase-catalyzed esterification offers a mild and selective method for this transformation. While commonly performed in volatile organic solvents like hexane or in solvent-free systems, this compound presents a promising green alternative.
Signaling Pathway: Lipase-Catalyzed Esterification
The enzymatic esterification of ibuprofen with an alcohol proceeds via a Ping-Pong Bi-Bi mechanism. The lipase is first acylated by ibuprofen, releasing a molecule of water. The acylated enzyme then reacts with the alcohol to form the corresponding ester and regenerate the free enzyme.
Caption: Lipase-catalyzed esterification of ibuprofen.
Experimental Protocols
Established Protocol: Lipase-Catalyzed Esterification of Ibuprofen in Hexane
This protocol is based on established methodologies for the enzymatic esterification of ibuprofen in a conventional organic solvent.
Objective: To synthesize ibuprofen ethyl ester using Novozym® 435 in hexane.
Materials:
-
Racemic ibuprofen
-
Ethanol (absolute)
-
Novozym® 435 (immobilized lipase B from Candida antarctica)
-
n-Hexane (anhydrous)
-
Molecular sieves (3Å, activated)
Equipment:
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., 50 mL round-bottom flask) with a condenser
-
Thermometer
-
Sampling syringe
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
To a 50 mL round-bottom flask, add racemic ibuprofen (e.g., 1.0 g, 4.85 mmol) and n-hexane (20 mL).
-
Stir the mixture at room temperature until the ibuprofen is completely dissolved.
-
Add ethanol (e.g., 0.56 mL, 9.7 mmol, 2 equivalents).
-
Add Novozym® 435 (e.g., 100 mg, 10% w/w of ibuprofen) and molecular sieves (1 g) to the reaction mixture.
-
Heat the reaction mixture to a constant temperature (e.g., 45°C) with continuous stirring (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of ibuprofen.
-
After the reaction reaches the desired conversion or equilibrium, stop the heating and stirring.
-
Separate the immobilized enzyme and molecular sieves by filtration.
-
Remove the solvent (n-hexane) and excess ethanol under reduced pressure to obtain the crude ibuprofen ethyl ester.
-
Purify the product by column chromatography if necessary.
Proposed Protocol: Lipase-Catalyzed Esterification of Ibuprofen in this compound
This proposed protocol adapts the established methodology for use with this compound as a sustainable solvent.
Objective: To synthesize ibuprofen ethyl ester using Novozym® 435 in this compound.
Rationale for using this compound:
-
Green Solvent: Biodegradable and derived from renewable resources.
-
Low Volatility: Reduces solvent loss and workplace exposure.
-
High Boiling Point: Allows for a wider range of reaction temperatures, potentially increasing reaction rates.
-
Product Separation: The higher boiling point of this compound may facilitate the removal of lower-boiling products or unreacted starting materials by distillation.
Materials:
-
Racemic ibuprofen
-
Ethanol (absolute)
-
Novozym® 435 (immobilized lipase B from Candida antarctica)
-
This compound (reagent grade)
-
Molecular sieves (3Å, activated)
Equipment:
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., 50 mL round-bottom flask) with a condenser
-
Thermometer
-
Sampling syringe
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
To a 50 mL round-bottom flask, add racemic ibuprofen (e.g., 1.0 g, 4.85 mmol) and this compound (20 mL).
-
Stir the mixture at a slightly elevated temperature (e.g., 40°C) if necessary to ensure complete dissolution of ibuprofen.
-
Add ethanol (e.g., 0.56 mL, 9.7 mmol, 2 equivalents).
-
Add Novozym® 435 (e.g., 100 mg, 10% w/w of ibuprofen) and molecular sieves (1 g) to the reaction mixture.
-
Heat the reaction mixture to a constant temperature (e.g., 60°C, a higher temperature can be explored due to the higher boiling point of the solvent) with continuous stirring (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
After the reaction is complete, separate the immobilized enzyme and molecular sieves by filtration.
-
Product isolation will require a different approach than evaporation. Options include:
-
Vacuum Distillation: To remove the lower-boiling ibuprofen ethyl ester from the high-boiling this compound solvent.
-
Liquid-Liquid Extraction: If a suitable immiscible solvent system can be identified.
-
Column Chromatography: To directly separate the product from the solvent and any unreacted starting materials.
-
Data Presentation
The following tables summarize the reaction parameters for the established and proposed protocols, allowing for a direct comparison.
Table 1: Reaction Parameters for Lipase-Catalyzed Esterification of Ibuprofen
| Parameter | Established Protocol (Hexane) | Proposed Protocol (this compound) |
| Solvent | n-Hexane | This compound |
| Enzyme | Novozym® 435 | Novozym® 435 |
| Substrates | Ibuprofen, Ethanol | Ibuprofen, Ethanol |
| Temperature | 45°C | 60°C (adjustable) |
| Enzyme Loading | 10% w/w of ibuprofen | 10% w/w of ibuprofen |
| Substrate Ratio | 1:2 (Ibuprofen:Ethanol) | 1:2 (Ibuprofen:Ethanol) |
| Stirring Speed | 200 rpm | 200 rpm |
| Water Removal | Molecular Sieves | Molecular Sieves |
Table 2: Comparative Solvent Properties
| Property | n-Hexane | This compound |
| Boiling Point | 69 °C | 245-246 °C |
| Flash Point | -22 °C | 99 °C |
| Volatility | High | Low |
| Sustainability | Petrochemical-based | Potentially bio-based, biodegradable |
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined below.
Caption: General workflow for enzymatic esterification.
Conclusion
This compound shows significant promise as a green and sustainable solvent for organic reactions, particularly in biocatalysis. Its favorable properties, including low volatility and a high boiling point, offer practical advantages over traditional solvents. The proposed protocol for the lipase-catalyzed esterification of ibuprofen in this compound provides a clear and viable starting point for researchers to explore its application. Further experimental validation is encouraged to optimize reaction conditions and fully assess the benefits of this compound in this and other organic transformations. This will contribute to the development of more environmentally benign processes in the chemical and pharmaceutical industries.
References
Application Notes and Protocols for Biocatalytic Synthesis of Hexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis of hexyl hexanoate, a versatile ester with applications in the flavor, fragrance, and pharmaceutical industries. In pharmaceutical formulations, it can serve as a carrier or solvent, aiding in the delivery of active pharmaceutical ingredients.[1] Biocatalytic routes to this compound offer a green and selective alternative to traditional chemical synthesis.
Lipase-Catalyzed Synthesis of this compound via Esterification
This protocol describes the direct esterification of hexanoic acid and hexanol using an immobilized lipase. The use of immobilized enzymes simplifies catalyst recovery and reuse. Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is a highly effective catalyst for this transformation.
Experimental Protocol
Materials:
-
Hexanoic acid
-
Hexan-1-ol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic solvent (e.g., n-hexane, heptane, or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer with heating
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a screw-capped flask, add equimolar amounts of hexanoic acid and hexan-1-ol. For a solvent-based reaction, use a solvent like n-hexane. For a solvent-free system, proceed with the neat substrates.
-
Add the immobilized lipase. A typical enzyme loading is 2.5% (w/w) of the total substrate weight.
-
If operating in a solvent where water removal is desired, add activated molecular sieves.
-
Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 50-70°C and agitation to 150-250 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of reactants to this compound.
-
Upon reaching the desired conversion, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.
-
The product, this compound, can be purified from the remaining reactants by distillation under reduced pressure.
A kinetic study on a similar esterification reaction using Novozym 435 suggested that the reaction follows a Ping-Pong Bi-Bi mechanism, with potential substrate inhibition by the acid.
Workflow for Lipase-Catalyzed Esterification
Caption: Workflow for the enzymatic synthesis of this compound.
Lipase-Catalyzed Synthesis of this compound via Transesterification
This protocol utilizes a transesterification reaction, where an existing ester acts as the acyl donor. This method can be advantageous under certain conditions. The following is adapted from a protocol for hexyl acetate synthesis.
Experimental Protocol
Materials:
-
Hexan-1-ol
-
Acyl donor (e.g., a simple ester like vinyl hexanoate or a triglyceride)
-
Immobilized Lipase (e.g., Lipozyme® IM from Mucor miehei)
-
Organic solvent (e.g., n-hexane)
-
Shaking incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a screw-capped vial, dissolve hexan-1-ol and the acyl donor in n-hexane. A typical substrate molar ratio of acyl donor to hexanol is 2:1 to 3:1.
-
Add the immobilized lipase. The enzyme amount can be optimized, but a starting point is 10-40% by weight of the limiting substrate.
-
Control of water content can be crucial; the reaction can be run without added water or with a small, optimized amount.
-
Seal the vial and place it in a shaking incubator at a controlled temperature, for instance, 45-55°C.
-
Allow the reaction to proceed for several hours (e.g., 8-24 hours), with periodic sampling for GC analysis to monitor the formation of this compound.
-
Once equilibrium is reached or the desired conversion is achieved, recover the enzyme by filtration.
-
Isolate the product from the reaction mixture, typically by vacuum distillation.
Quantitative Data Summary
The following tables summarize quantitative data from various biocatalytic ester synthesis studies. Note that direct data for this compound is limited, and data from similar ester syntheses are included for comparison and as a starting point for optimization.
Table 1: Reaction Conditions and Yields for Enzymatic Ester Synthesis
| Ester Product | Enzyme | Reaction Type | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Hexyl Acetate | Lipozyme IM-77 (Mucor miehei) | Transesterification | Triacetin, Hexan-1-ol | 2.7:1 | 52.6 | 7.7 | 86.6 | [2] |
| Castor Oil Hexyl Ester | Lipozyme TL IM | Transesterification | Castor Oil, Hexan-1-ol | 1:3 | 60 | 5 | 88.3 | [3] |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | Esterification | 2-Methylhexanoic Acid, 2-Ethylhexanol | 1:1.1 | 70 | 6 | 97.5 | [4] |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | Esterification | 2-Methylhexanoic Acid, 2-Ethylhexanol | 1:1.2 | 80 | 5 | 99.7 | [4] |
| Ethyl Hexanoate | Candida antarctica Lipase B (whole cell) | Esterification | Hexanoic Acid, Ethanol | 1:1.25 | 30 | 24 | 98.0 | [5] |
Table 2: Influence of Enzyme Loading and Temperature on Castor Oil Hexyl Ester Yield [3]
| Parameter | Value | Yield (%) |
| Enzyme Loading (% w/w of oil) | 5 | 71.0 |
| 10 | 88.3 | |
| 15 | 91.3 | |
| Temperature (°C) | 30 | ~55 |
| 40 | ~70 | |
| 50 | ~80 | |
| 60 | 88.3 |
Alternative Synthesis Route: Chemo-catalytic Hydrogenation/Esterification
For comparison, a non-biocatalytic, two-step chemical synthesis has been reported to produce this compound from hexanoic acid.[1][6]
Protocol Summary
-
Hydrogenation/Esterification: Hexanoic acid is reacted with hydrogen (20 bar) at 573 K for 6 hours in the presence of a 10% Pd/C catalyst. This step results in a partial conversion to a mixture containing this compound, 1-hexanol, and unreacted hexanoic acid.
-
Esterification Enhancement: After removing the Pd/C catalyst, AlCl₃·6H₂O is added to the mixture to further drive the esterification of the remaining hexanoic acid and 1-hexanol.
This process achieved a final this compound yield of 88.8% with a purity of 86.8%.[1][6]
Logical Relationship of the Chemo-catalytic Process
Caption: Two-step chemo-catalytic synthesis of this compound.
Concluding Remarks for Drug Development Professionals
The choice of synthesis protocol for this compound in pharmaceutical applications will depend on purity requirements, scalability, and sustainability goals. Biocatalytic methods, particularly using immobilized enzymes like Novozym® 435, offer high selectivity under mild conditions and the potential for catalyst reuse, aligning with green chemistry principles. While the chemo-catalytic route can provide high yields, it requires more extreme conditions and may involve metal leaching concerns that need to be addressed for pharmaceutical-grade production. The provided protocols serve as a robust starting point for developing a tailored and optimized synthesis of this compound for its application as a pharmaceutical excipient.
References
- 1. 515. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel - Magritek [magritek.com]
- 2. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters | MDPI [mdpi.com]
- 5. [Expression of Candida antarctica lipase B on yeast surface and synthesis of ethyl hexanoate catalyzed by CALB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
Application Note: Analysis of Hexyl Hexanoate using Solid-Phase Microextraction (SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexyl hexanoate is a fatty acid ester known for its characteristic fruity and floral aroma, commonly found in fruits and other natural products.[1] Its volatility makes it a key component in flavor and fragrance profiles. Accurate quantification of this compound and similar volatile organic compounds (VOCs) is crucial in food science, environmental analysis, and quality control. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for concentrating volatile and semi-volatile analytes from various matrices.[2][3][4] This application note provides a detailed protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Headspace SPME
HS-SPME operates on the principle of equilibrium partitioning. Analytes in a sealed sample vial partition between the sample matrix, the headspace (gas phase) above the sample, and a polymer-coated fused silica fiber.[2][5] After an equilibrium period, the fiber, which has concentrated the analytes, is withdrawn and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[6] The choice of fiber coating is a critical parameter that depends on the polarity and molecular weight of the target analytes.[7][8][9]
Experimental Workflow and Protocols
The overall workflow for SPME analysis involves sample preparation, extraction, and subsequent GC-MS analysis.
Caption: HS-SPME-GC-MS experimental workflow.
I. Materials and Reagents
-
SPME Fiber Assembly: A fiber with a coating suitable for volatile esters. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[7][10]
-
SPME Fiber Holder: Manual or autosampler version.
-
Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa caps.
-
Heating and Agitation Unit: Hot plate with magnetic stirrer, or an autosampler with incubation capabilities.
-
Standards: this compound (≥98% purity), internal standards (e.g., Toluene-d8).[11]
-
Reagents: Sodium chloride (NaCl, for salting out effect).[8]
II. Protocol 1: SPME Fiber Conditioning
Before its first use and after prolonged storage, the SPME fiber must be conditioned to remove contaminants.
-
Set the GC injector temperature to the manufacturer's recommended conditioning temperature for the specific fiber (e.g., 250-270°C for DVB/CAR/PDMS).
-
Set the GC oven temperature to 200°C to prevent contamination of the column.
-
Insert the fiber into the GC injection port and expose it for 30-60 minutes, or as recommended by the manufacturer.
-
A short conditioning (5-10 minutes) is also recommended between sample analyses to prevent carryover.[8]
III. Protocol 2: Headspace SPME Extraction
This protocol provides a starting point; optimization is required for specific sample matrices.
-
Sample Preparation: Place an accurately weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.
-
Salting Out (Optional): To increase the ionic strength of aqueous samples and promote the release of volatile compounds, add a known amount of NaCl (e.g., 1.5 g for a 5 mL sample).[8]
-
Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
Equilibration: Place the vial in the heating unit set to the optimized temperature (e.g., 60°C).[7] Allow the sample to equilibrate with agitation for a set time (e.g., 20 minutes) to allow analytes to partition into the headspace.[7][11]
-
Extraction: Manually or automatically insert the SPME fiber through the vial's septum and expose the fiber to the headspace for the optimized extraction time (e.g., 30-60 minutes).[8][11] Do not let the fiber touch the sample matrix.
-
Fiber Retraction: After extraction, retract the fiber into its protective needle.
IV. Protocol 3: GC-MS Desorption and Analysis
-
Desorption: Immediately insert the fiber into the hot GC injection port (e.g., 250°C).[11][12]
-
Analyte Transfer: Expose the fiber for a set desorption time (e.g., 4-7 minutes) to ensure complete thermal transfer of analytes onto the GC column.[8][11] The injector should be in splitless mode during desorption.
-
Analysis: Start the GC-MS data acquisition at the beginning of the desorption step.
-
Fiber Removal: After desorption, retract the fiber and place it in a heated conditioning station or the GC inlet for a brief period (5-10 min) to clean it before the next analysis.
Data Presentation and Method Optimization
Optimization of SPME Parameters
The efficiency of the SPME process is dependent on several interconnected variables. Optimization is crucial to achieve maximum sensitivity and reproducibility. The most important parameters to consider are SPME fiber chemistry, extraction temperature, and extraction time.[7][8]
Caption: Key parameters influencing SPME efficiency.
Quantitative Data Tables
The selection of the appropriate fiber and the optimization of method parameters are essential for reliable quantification.
Table 1: Recommended SPME Fibers for Volatile Ester Analysis
| Fiber Coating | Abbreviation | Properties and Recommended Use |
|---|---|---|
| Polydimethylsiloxane | PDMS | Non-polar coating, suitable for non-polar volatile compounds.[8][10] |
| Divinylbenzene/Polydimethylsiloxane | DVB/PDMS | Bipolar coating, effective for a range of volatiles, including amines and nitro-aromatic compounds.[10] |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Adsorbent with micropores, ideal for trapping very volatile, low molecular weight compounds.[9] |
| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | A triple-phase, versatile fiber for a broad range of analytes with varying polarities and molecular weights.[7][10] |
Table 2: Typical HS-SPME Method Parameters for Volatile Analysis
| Parameter | Typical Range / Condition | Rationale |
|---|---|---|
| Sample Volume | 1-5 mL (liquid) or 1-5 g (solid) | Ensures sufficient analyte concentration in the headspace. |
| Equilibration Time | 10 - 60 min | Allows the sample to reach thermal equilibrium and analytes to partition into the headspace.[8][11] |
| Extraction Temperature | 40 - 70 °C | Increases analyte volatility, but excessively high temperatures can negatively affect partitioning.[8][11][12] 60°C is a common starting point.[7] |
| Extraction Time | 20 - 60 min | Should be sufficient to approach equilibrium for reproducible results. Longer times increase sensitivity up to the point of equilibrium.[7][8][11] |
| Desorption Temperature | 240 - 270 °C | Must be high enough for rapid and complete transfer of analytes from the fiber to the GC column. |
| Desorption Time | 2 - 7 min | Ensures complete desorption without causing thermal degradation of analytes or the fiber coating.[8][11] |
Table 3: Example GC-MS Conditions
| Parameter | Example Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-350 amu |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Table 4: Representative Quantitative Performance Data for VOCs using HS-SPME-GC-MS Note: This data is representative for general VOC analysis methods and should be determined specifically for this compound in the target matrix.
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [12] |
| Limit of Detection (LOD) | 1 - 10 ng/g (ppb) | [12] |
| Limit of Quantification (LOQ) | 3 - 30 ng/g (ppb) | [12] |
| Repeatability (%RSD) | < 15% | [12] |
| Recovery | 90 - 110% |[12] |
References
- 1. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 2. agilent.com [agilent.com]
- 3. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 7. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One [oeno-one.eu]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 12. redalyc.org [redalyc.org]
Application Note: Analysis of Hexyl Hexanoate using HPLC with Refractive Index Detection
An extensive review of analytical techniques reveals that while gas chromatography is a common method for analyzing volatile esters like hexyl hexanoate, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly when coupled with universal detection methods that do not require a chromophore.
Introduction this compound is a fatty acid ester known for its characteristic fruity aroma, finding applications in the food, fragrance, and cosmetic industries. Accurate quantification of this compound is crucial for quality control and formulation development. Due to the absence of a significant UV-absorbing chromophore in its structure, conventional HPLC with UV detection is not optimal. This application note describes a reliable reverse-phase HPLC (RP-HPLC) method utilizing a Refractive Index Detector (RID) for the sensitive and accurate quantification of this compound. This method is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.
Chromatographic Conditions A reverse-phase HPLC method was developed to achieve optimal separation of this compound. The method employs a C18 stationary phase, which provides excellent retention for non-polar analytes like this compound. The mobile phase consists of an isocratic mixture of acetonitrile and water, providing a stable baseline necessary for refractive index detection.
Method Principle The sample containing this compound is injected into the HPLC system. The analyte is separated from other matrix components on a C18 analytical column based on its hydrophobicity. The eluting analyte is then detected by a Refractive Index Detector, which measures the difference in the refractive index between the mobile phase and the sample eluting from the column. The change in refractive index is proportional to the concentration of the analyte.
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.
2. Sample Preparation
-
Samples should be dissolved in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC-RID Method Protocol
-
Instrument: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
-
Run Time: 15 minutes.
4. System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range working standard solution (e.g., 100 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.
Quantitative Data
The following table summarizes the typical performance characteristics of the HPLC-RID method for the analysis of this compound. These values should be determined during method validation in a specific laboratory.
| Parameter | Typical Value |
| Retention Time (min) | Approximately 8.5 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Kinetic Modeling of Hexyl Hexanoate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetic modeling of hexyl hexanoate synthesis, a crucial process in the flavor, fragrance, and biofuel industries. This document details the enzymatic synthesis of this compound, focusing on the widely accepted Ping-Pong Bi-Bi kinetic model. The protocols outlined below offer step-by-step guidance for researchers and scientists to conduct and analyze this synthesis in a laboratory setting.
Introduction
This compound is a fatty acid ester known for its fruity aroma, making it a valuable compound in various industrial applications. Its synthesis is often catalyzed by lipases, which offer high selectivity and mild reaction conditions compared to chemical catalysts. Understanding the kinetics of this enzymatic reaction is essential for process optimization, reactor design, and maximizing product yield. The Ping-Pong Bi-Bi mechanism is a frequently employed model to describe the kinetics of lipase-catalyzed esterification reactions.[1][2][3][4][5][6]
Kinetic Model: Ping-Pong Bi-Bi Mechanism
The lipase-catalyzed synthesis of this compound from hexanoic acid and hexanol typically follows a Ping-Pong Bi-Bi mechanism. In this model, the enzyme binds with the first substrate (hexanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the second substrate (hexanol) binds to the acyl-enzyme complex, leading to the formation of the final product (this compound) and regeneration of the free enzyme.[1][2][4] This mechanism can be expanded to include substrate inhibition, where high concentrations of either the acid or the alcohol can inhibit the enzyme's activity.[4]
Reaction Pathway Diagram
Caption: Ping-Pong Bi-Bi reaction mechanism for lipase-catalyzed this compound synthesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the kinetic study of this compound synthesis.
Materials and Reagents
-
Enzyme: Immobilized lipase (e.g., from Candida antarctica, Novozym 435, or Rhizomucor miehei).[7][8]
-
Substrates: Hexanoic acid (≥99% purity), Hexanol (≥99% purity).
-
Solvent: n-hexane (anhydrous, ≥99% purity).
-
Internal Standard for GC Analysis: Decane or other suitable long-chain alkane.
-
Drying Agent: Molecular sieves (3Å).
-
Buffer Solution (for enzyme immobilization): Phosphate buffer (pH 7.0).
Enzyme Immobilization (Optional)
If using a non-immobilized lipase, immobilization can enhance stability and reusability. A common method is adsorption on a support like Hyflo Super Cell.[7]
-
Prepare a phosphate buffer solution (pH 7.0).
-
Mix the lipase with the support material (e.g., 1.5 g lipase to 5 g Hyflo Super Cell).[7]
-
Add a small amount of the buffer to form a paste and stir for 15 minutes.[7]
-
Spread the mixture on a petri dish and allow it to air-dry for 48 hours.[7]
Synthesis of this compound
The following protocol describes a typical batch reaction for the synthesis of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and analysis of this compound.
Procedure:
-
In a sealed reaction vessel, prepare the reaction mixture by dissolving hexanoic acid and hexanol in a specific volume of n-hexane. The molar ratio of acid to alcohol is a key parameter to be varied for kinetic studies (e.g., 1:1, 1:2, 2:1).
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is another important variable (e.g., 1-10% w/w of total substrates).
-
Add molecular sieves to the mixture to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium towards the reactants.
-
Place the reaction vessel in a temperature-controlled shaker or water bath and incubate at a specific temperature (e.g., 40-60°C) with constant agitation.
-
At regular time intervals, withdraw small aliquots (e.g., 100 µL) from the reaction mixture for analysis.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove the immobilized enzyme and stop the reaction.
-
Prepare the sample for Gas Chromatography (GC) analysis by diluting it with the solvent (n-hexane) and adding a known concentration of an internal standard.
Analytical Method: Gas Chromatography (GC)
The concentration of this compound and the reactants in the reaction mixture is determined using a Gas Chromatograph equipped with a Flame Ionization Detector (FID).[2][9][10]
GC Parameters:
| Parameter | Value |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | Initial: 70°C for 2 min, Ramp: 10°C/min to 200°C, Hold: 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Note: These parameters may need to be optimized for the specific instrument and column used.[9][10][11][12][13]
Quantification:
The concentration of each component is determined by comparing its peak area to that of the internal standard. A calibration curve should be prepared for this compound, hexanoic acid, and hexanol to ensure accurate quantification.
Data Presentation for Kinetic Modeling
The quantitative data obtained from the experiments should be summarized in tables to facilitate the determination of kinetic parameters.
Table 1: Effect of Initial Substrate Concentration on Initial Reaction Rate
| [Hexanoic Acid] (M) | [Hexanol] (M) | Initial Rate (M/min) |
| 0.1 | 0.5 | Value |
| 0.2 | 0.5 | Value |
| 0.3 | 0.5 | Value |
| 0.4 | 0.5 | Value |
| 0.5 | 0.1 | Value |
| 0.5 | 0.2 | Value |
| 0.5 | 0.3 | Value |
| 0.5 | 0.4 | Value |
Conditions: Temperature = 50°C, Enzyme Loading = 5% (w/w).
Table 2: Effect of Temperature on Reaction Rate
| Temperature (°C) | Initial Rate (M/min) |
| 40 | Value |
| 45 | Value |
| 50 | Value |
| 55 | Value |
| 60 | Value |
Conditions: [Hexanoic Acid] = 0.5 M, [Hexanol] = 0.5 M, Enzyme Loading = 5% (w/w).
Table 3: Kinetic Parameters for the Ping-Pong Bi-Bi Model
| Parameter | Description | Value |
| Vmax | Maximum reaction velocity | Value |
| Km,acid | Michaelis constant for hexanoic acid | Value |
| Km,alcohol | Michaelis constant for hexanol | Value |
| Ki,acid | Inhibition constant for hexanoic acid | Value |
| Ki,alcohol | Inhibition constant for hexanol | Value |
These parameters are determined by fitting the experimental data from Tables 1 and 2 to the Ping-Pong Bi-Bi rate equation using non-linear regression analysis.
Conclusion
This document provides a detailed framework for the kinetic modeling of this compound synthesis using a lipase catalyst. By following the outlined experimental protocols and utilizing the Ping-Pong Bi-Bi kinetic model, researchers can gain a deeper understanding of the reaction mechanism and optimize the synthesis process. The structured approach to data collection and analysis will enable the determination of key kinetic parameters, which are invaluable for scaling up the production of this important flavor and fragrance compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Kinetic Model of Enzymatic Biodiesel Production in a Recirculating Fixed Bed Reactor [ijtech.eng.ui.ac.id]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csun.edu [csun.edu]
- 10. youtube.com [youtube.com]
- 11. fybikon.no [fybikon.no]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. google.com [google.com]
Application Notes & Protocols: Hexyl Hexanoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hexyl hexanoate as an internal standard in analytical chemistry, particularly for the quantification of volatile and semi-volatile organic compounds using gas chromatography.
Introduction
This compound (CAS: 6378-65-0) is an ester recognized for its characteristic fruity aroma, often associated with apples and pears.[1] In analytical chemistry, its stable chemical nature, appropriate volatility, and chromatographic behavior make it an excellent candidate for use as an internal standard (IS). An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes.[2] It helps to correct for variations in sample injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the analysis.[2][3]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol [4] |
| Boiling Point | 245-246 °C[4] |
| Melting Point | -55 °C[4] |
| Density | ~0.86 g/mL at 25 °C[4] |
| Solubility | Insoluble in water; soluble in organic solvents.[4] |
| Purity (Analytical Grade) | ≥98.0% (GC) |
Application: Quantification of Flavor Esters in Apple Juice using GC-FID with this compound as an Internal Standard
This section outlines the use of this compound as an internal standard for the quantification of key flavor esters (ethyl butanoate, butyl acetate, and hexyl acetate) in apple juice samples. These esters are significant contributors to the characteristic aroma of many fruits.[4][5][6]
Principle
A known amount of this compound (the internal standard) is added to both the calibration standards and the apple juice samples. The samples are then extracted and analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID). The ratio of the peak area of each analyte to the peak area of the internal standard is used to construct a calibration curve. This curve is then used to determine the concentration of the analytes in the unknown samples.[2][3]
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound (Internal Standard, IS): Analytical grade, ≥98.0% purity
-
Analytes: Ethyl butanoate, Butyl acetate, Hexyl acetate (all analytical grade, ≥98% purity)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl): Analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄): Analytical grade
-
Deionized water
-
Apple juice samples
-
Volumetric flasks, pipettes, and syringes
-
Headspace vials (20 mL) with PTFE/silicone septa [4]
-
Gas Chromatograph with FID detector and autosampler
2.2.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane to obtain a concentration of 1000 µg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of each analyte (ethyl butanoate, butyl acetate, hexyl acetate) into a single 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane to obtain a mixed stock solution with a concentration of 1000 µg/mL for each analyte.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock solution. For each standard, pipette the required volume of Analyte Stock into a 10 mL volumetric flask. Then, add 1 mL of the IS Stock solution (final IS concentration of 100 µg/mL) and dilute to the mark with dichloromethane.
Standard Level Volume of Analyte Stock (mL) Final Analyte Conc. (µg/mL) Final IS Conc. (µg/mL) 1 0.1 10 100 2 0.25 25 100 3 0.5 50 100 4 1.0 100 100 5 2.0 200 100
2.2.3. Sample Preparation
-
Homogenize the apple juice sample.
-
Place 5 mL of the apple juice into a 20 mL headspace vial.[4]
-
Add 1 g of NaCl to increase the ionic strength and promote the release of volatile esters.[4]
-
Add 50 µL of the 1000 µg/mL IS Stock solution (for a final IS concentration of 10 µg/mL in the aqueous phase, assuming distribution into the extraction solvent).
-
Add 2 mL of dichloromethane to the vial.
-
Seal the vial and vortex for 2 minutes to extract the esters into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
2.2.4. GC-FID Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 15 °C/min to 250 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Data Presentation and Analysis
2.3.1. Calibration Curve
Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the analyte concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Table of Representative Calibration Data:
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| Ethyl Butanoate | |||
| 10 | 15,500 | 150,000 | 0.103 |
| 25 | 38,000 | 148,000 | 0.257 |
| 50 | 76,000 | 151,000 | 0.503 |
| 100 | 152,000 | 149,000 | 1.020 |
| 200 | 305,000 | 150,500 | 2.026 |
| Butyl Acetate | |||
| 10 | 18,000 | 150,000 | 0.120 |
| 25 | 44,500 | 148,000 | 0.301 |
| 50 | 90,000 | 151,000 | 0.596 |
| 100 | 181,000 | 149,000 | 1.215 |
| 200 | 363,000 | 150,500 | 2.412 |
| Hexyl Acetate | |||
| 10 | 20,500 | 150,000 | 0.137 |
| 25 | 51,000 | 148,000 | 0.345 |
| 50 | 102,500 | 151,000 | 0.679 |
| 100 | 206,000 | 149,000 | 1.383 |
| 200 | 413,000 | 150,500 | 2.744 |
2.3.2. Quantification of Analytes in Samples
-
Inject the prepared apple juice sample extract into the GC-FID.
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the AreaAnalyte / AreaIS ratio for each analyte in the sample.
-
Use the calibration curve equation to calculate the concentration of each analyte in the extract.
-
Account for the initial sample volume and extraction volume to determine the final concentration in the original apple juice sample (e.g., in µg/L or mg/L).
2.3.3. Method Validation
The analytical method should be validated to ensure its suitability. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 |
Visualizations
Workflow for Quantification using an Internal Standard
Caption: Workflow for quantification using an internal standard.
Logical Relationship of Internal Standard Method
Caption: Logic of the internal standard method for error correction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fruit Aroma Volatile Research [mdpi.com]
- 6. Composition of Volatile Compounds of Apple Fruits in Relation to Cultivars [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Hexyl Hexanoate
Welcome to the Technical Support Center for the purification of crude hexyl hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
The most common impurities in crude this compound prepared by Fischer esterification are unreacted starting materials and side products. These include:
-
Hexanoic acid: Unreacted carboxylic acid.
-
Hexan-1-ol: Unreacted alcohol.[1]
-
Sulfuric acid: A common acid catalyst that needs to be neutralized and removed.
-
Water: A byproduct of the esterification reaction.
-
Hexyl ether: Formed by the dehydration of two hexan-1-ol molecules, especially at higher temperatures.
Q2: What is the recommended first step in purifying crude this compound after synthesis?
The recommended first step is a liquid-liquid extraction to remove the acid catalyst and water-soluble impurities. This typically involves washing the crude product with an aqueous solution, such as sodium bicarbonate, to neutralize the acid catalyst and any remaining hexanoic acid.[2]
Q3: When is fractional distillation preferred over simple distillation for purifying this compound?
Fractional distillation is recommended when the boiling points of the impurities are close to the boiling point of this compound (245-246 °C).[3][4] Simple distillation is often insufficient to separate liquids with boiling points that differ by less than 70 °C.[5][6] Given that the boiling point of a potential impurity like hexyl ether (226-230°C) is close to that of this compound, fractional distillation will provide a much better separation.[7][8]
Q4: How can I confirm the purity of my final this compound product?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to assess the purity of your this compound.[3][9] The gas chromatogram will show the relative amounts of different components in your sample, and the mass spectrometer can be used to identify each component based on its mass spectrum. A high-purity sample will show a single major peak corresponding to this compound.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Purity After Distillation | Boiling points of the ester and impurities are too close for effective separation by simple distillation. | Use a fractional distillation column to enhance separation efficiency.[5][12][13] Alternatively, consider flash column chromatography for purification based on polarity. |
| The ester is decomposing at its boiling point. | Consider vacuum distillation to lower the boiling point and prevent thermal decomposition. | |
| Emulsion Formation During Washing | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously.[14] |
| High concentration of impurities acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[14][15] Diluting the mixture with more of the organic solvent can also be effective. | |
| The densities of the organic and aqueous layers are very similar. | Add more water or organic solvent to alter the density of the respective phases. Adding brine to the aqueous layer will increase its density. | |
| Purified Ester is Colored (Yellow/Brown) | Formation of colored impurities during the reaction, possibly due to prolonged heating. | Treat the ester with an adsorbent material like activated carbon, followed by filtration. In some cases, a mild oxidation followed by distillation can remove color. |
| Incomplete Separation of Layers in Separatory Funnel | The interface between the aqueous and organic layers is not distinct. | Allow the mixture to stand for a longer period to allow for better phase separation. If the layers are still not well-defined, adding a small amount of brine can help. |
Data Presentation
The following table summarizes the boiling points of this compound and its common impurities, which is crucial for planning distillation-based purifications.
| Compound | Boiling Point (°C) |
| This compound | 245-246 |
| Hexan-1-ol | 156-157[16] |
| Hexanoic Acid | 202-205.8[17][18][19][20] |
| Hexyl Ether | 226-230[7][8] |
| Diethylene glycol hexyl ether | 259.1[21] |
| Hexyl vinyl ether | 143.5[22] |
Experimental Protocols
Liquid-Liquid Extraction for Neutralization and Washing
This protocol describes the initial workup of the crude this compound to remove the acid catalyst and water-soluble impurities.
Materials:
-
Crude this compound
-
Separatory funnel
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
Beakers
-
Funnel
-
Filter paper
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Continue until gas evolution ceases.
-
Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the neutralized acid and other water-soluble impurities.
-
Drain the lower aqueous layer into a beaker.
-
Wash the organic layer with an equal volume of deionized water. Gently invert the funnel a few times and then allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the water wash one more time.
-
Wash the organic layer with an equal volume of brine solution to help remove dissolved water. Allow the layers to separate and drain the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask to dry the ester. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the ester is dry.
-
Filter the dried ester through a fluted filter paper into a clean, dry round-bottom flask. The resulting liquid is the washed and dried crude this compound, ready for distillation.
Fractional Distillation
This protocol is for the final purification of the washed and dried crude this compound.
Materials:
-
Washed and dried crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Clamps and stands
Procedure:
-
Add the washed and dried crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips.
-
Set up the fractional distillation apparatus. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Turn on the cooling water to the condenser.
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
The temperature should stabilize at the boiling point of the most volatile component. Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should remain constant at the boiling point of this compound (around 245-246 °C at atmospheric pressure) during the collection of this fraction.
-
Once the temperature starts to drop or rise significantly again, stop the distillation. The material remaining in the distillation flask will be the higher-boiling impurities.
-
Allow the apparatus to cool completely before disassembling.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Decision tree for this compound purification troubleshooting.
References
- 1. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 2. CAS 112-58-3: Dihexyl ether | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hexyl Ether 112-58-3 | TCI AMERICA [tcichemicals.com]
- 8. Di-n-hexyl ether, 98% | Fisher Scientific [fishersci.ca]
- 9. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. vernier.com [vernier.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. 1-Hexanol anhydrous, = 99 111-27-3 [sigmaaldrich.com]
- 17. ICSC 1167 - HEXANOIC ACID [inchem.org]
- 18. coffeeresearch.org [coffeeresearch.org]
- 19. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. wwmponline.com [wwmponline.com]
- 21. DIETHYLENE GLYCOL HEXYL ETHER - Ataman Kimya [atamanchemicals.com]
- 22. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Overcoming Stability Challenges of Hexyl Hexanoate in Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving stability issues encountered with Hexyl hexanoate in various formulations.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during your experiments, guiding you toward a stable and effective formulation.
Q1: My this compound-containing emulsion is showing signs of phase separation. What could be the cause and how can I fix it?
Phase separation in an emulsion can be attributed to several factors. A primary chemical cause is the hydrolysis of this compound, which breaks the ester bond to form hexanoic acid and hexyl alcohol. This reaction can be catalyzed by acidic or basic conditions. The resulting degradation products can alter the hydrophilic-lipophilic balance (HLB) of the system, leading to instability.
Troubleshooting Steps:
-
pH Adjustment: Measure the pH of your formulation. Esters are generally most stable at a neutral pH. If your formulation is acidic or basic, adjust the pH to a range of 6.0-7.5 using appropriate buffers.
-
Emulsifier System Optimization: The choice and concentration of your emulsifier system are critical. Ensure you are using an emulsifier or a combination of emulsifiers with an appropriate HLB value for your specific oil and water phase composition. You may need to screen different emulsifiers or adjust their concentrations.
-
Increase Viscosity of the Continuous Phase: Increasing the viscosity of the continuous phase can slow down the movement of dispersed droplets, thereby reducing the rate of coalescence and improving stability. Consider adding viscosity-modifying agents like natural gums (e.g., xanthan gum) or synthetic polymers (e.g., carbomers).[1]
-
Homogenization: Ensure that your homogenization process is creating a uniform and small droplet size. Smaller droplets have a lower tendency to coalesce. High-pressure homogenization is often effective.[1]
Q2: I am observing a change in the odor of my formulation containing this compound over time. What is the likely cause and how can I prevent it?
A change in odor, often described as a rancid or sharp smell, is a common indicator of chemical degradation. For this compound, this is likely due to either hydrolysis or oxidation.
-
Hydrolysis: The breakdown of this compound into hexanoic acid and hexyl alcohol. Hexanoic acid has a characteristic cheesy, fatty, and pungent odor.
-
Oxidation: If your formulation contains unsaturated compounds or is exposed to oxygen and light, oxidative degradation can occur, leading to the formation of volatile aldehydes and ketones with unpleasant odors. While this compound itself is a saturated ester, other components in the formulation can oxidize and interact with it.
Preventative Measures:
-
Control pH: As with phase separation, maintaining a neutral pH is the first line of defense against hydrolysis.
-
Incorporate Antioxidants: To prevent oxidation, add antioxidants to your formulation. Commonly used antioxidants in cosmetic and pharmaceutical formulations include tocopherol (Vitamin E), butylated hydroxytoluene (BHT), and ascorbic acid.
-
Use Chelating Agents: Metal ions can catalyze both hydrolysis and oxidation.[2] Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[2]
-
Protect from Light and Air: Package your formulation in opaque, airtight containers to minimize exposure to light and oxygen. Storing in a cool, dark place is also recommended.[3]
Q3: My analytical results show a decrease in the concentration of this compound over time, but I don't observe any physical changes in the formulation. What could be happening?
A decrease in the active ingredient concentration without visible signs of instability points towards chemical degradation. The primary culprits are hydrolysis and potential interactions with other formulation components.
Investigation and Mitigation:
-
Forced Degradation Studies: Conduct forced degradation studies to identify the potential degradation products and understand the degradation pathways.[4][5][6] This involves subjecting your formulation to stress conditions such as high temperature, extreme pH (acidic and basic), and oxidative stress (e.g., using hydrogen peroxide).[6]
-
Analytical Method Validation: Ensure your analytical method is stability-indicating. This means the method should be able to separate and quantify the intact this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.[7][8][9]
-
Excipient Compatibility Study: Investigate potential interactions between this compound and other excipients in your formulation. Some excipients can accelerate degradation. This can be done by preparing binary mixtures of this compound with each excipient and storing them under accelerated stability conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: The cleavage of the ester bond in the presence of water, which is catalyzed by acids or bases, resulting in the formation of hexanoic acid and hexyl alcohol.
-
Oxidation: While less common for a saturated ester like this compound itself, it can be susceptible to oxidation in the presence of strong oxidizing agents or if other components in the formulation generate free radicals.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous formulation?
Esters are generally most stable in the neutral pH range (approximately 6.0 to 7.5). Both acidic and basic conditions can significantly accelerate the rate of hydrolysis.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a powerful tool for separating and quantifying this compound and its non-volatile degradation products. A reverse-phase C18 column is often a good starting point.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile degradation products, such as hexyl alcohol, and for the analysis of this compound itself.[10][11]
Q4: Can temperature affect the stability of this compound?
Yes, temperature significantly impacts the rate of chemical reactions. Higher temperatures will accelerate the degradation of this compound through hydrolysis and oxidation. Therefore, it is recommended to store formulations containing this compound at controlled room temperature or in a cool place, protected from direct heat.[3]
Q5: Are there any specific excipients that are known to be incompatible with this compound?
Strong acids, strong bases, and powerful oxidizing agents are chemically incompatible with this compound and will cause its degradation.[12] It is also advisable to conduct compatibility studies with all formulation excipients, as even seemingly inert ingredients can sometimes influence stability.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Potential Issue | Recommended Mitigation Strategy |
| pH | Acid or base-catalyzed hydrolysis | Maintain pH in the neutral range (6.0-7.5) using a suitable buffer system. |
| Temperature | Increased rate of hydrolysis and oxidation | Store the formulation in a cool place, avoiding exposure to high temperatures. |
| Oxygen | Oxidation of formulation components | Use antioxidants (e.g., Tocopherol, BHT) and package in airtight containers. |
| Light | Photodegradation (less common for saturated esters but can affect other ingredients) | Use opaque packaging to protect the formulation from light. |
| Metal Ions | Catalysis of hydrolysis and oxidation | Incorporate a chelating agent (e.g., EDTA).[2] |
Table 2: Recommended Analytical Methods for Stability Testing of this compound
| Analytical Technique | Purpose | Typical Column/Detector | Key Parameters to Monitor |
| HPLC-UV/MS | Quantification of this compound and non-volatile degradation products. | Reverse-phase C18 column; UV or Mass Spectrometer detector. | Peak area/height of this compound, appearance of new peaks (degradation products). |
| GC-MS | Quantification of this compound and identification of volatile degradation products. | Capillary column (e.g., DB-5ms); Mass Spectrometer detector.[13] | Peak area of this compound, identification of hexanoic acid and hexyl alcohol. |
| pH Measurement | Monitoring changes in formulation acidity/alkalinity. | Calibrated pH meter. | Significant shifts from the initial pH value. |
| Viscosity Measurement | Assessing physical stability of emulsions. | Viscometer/Rheometer. | Changes in viscosity over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Emulsion
Objective: To investigate the degradation pathways of this compound in an emulsion under various stress conditions.
Materials:
-
This compound-containing emulsion (your formulation)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
-
GC-MS system
Methodology:
-
Sample Preparation: Dispense 10g of the emulsion into five separate, inert, transparent containers.
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of one sample to 2-3 with 1N HCl.
-
Base Hydrolysis: Adjust the pH of another sample to 10-11 with 1N NaOH.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to a third sample.
-
Thermal Degradation: Place a fourth sample in an oven at 50°C.
-
Control: Keep the fifth sample at room temperature, protected from light.
-
-
Time Points: Analyze all samples at initial (t=0), 24, 48, and 72-hour time points.
-
Analysis:
-
At each time point, take an aliquot of each sample.
-
Prepare the sample for analysis according to a validated extraction procedure.
-
Analyze the samples using both HPLC-UV/MS and GC-MS to quantify the remaining this compound and identify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract this compound from the formulation using a suitable solvent (e.g., acetonitrile) and dilute to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. Analyze the chromatograms from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound formulation stability.
References
- 1. realizebeauty.wordpress.com [realizebeauty.wordpress.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. This compound | 6378-65-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review [mdpi.com]
- 10. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 12. This compound(6378-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. redalyc.org [redalyc.org]
Technical Support Center: Enzymatic Production of Hexyl Hexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enzymatic synthesis of hexyl hexanoate.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low conversion rates are a common challenge in enzymatic esterification. Several factors, detailed in the table below, can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield in this compound Synthesis
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Lipases have an optimal temperature range, typically between 40-60°C. Temperatures that are too high can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate.[1] It is crucial to determine the optimal temperature for the specific lipase being used. |
| Incorrect Substrate Molar Ratio | The molar ratio of hexanoic acid to hexanol significantly impacts the equilibrium of the reaction. While an excess of one substrate can drive the reaction forward, a large excess, particularly of the alcohol, can lead to enzyme inhibition.[2] Experiment with different molar ratios to find the optimal balance for your system. |
| Inadequate Enzyme Concentration | A low concentration of lipase will result in a slow reaction that may not reach equilibrium within a practical timeframe.[1] Increasing the enzyme loading can enhance the reaction rate. |
| Water Content and Activity | While water is a byproduct of the esterification reaction and excess water can shift the equilibrium back towards hydrolysis, a minimal amount of water is essential to maintain the enzyme's catalytic activity.[3][4] The optimal water activity (a_w) should be determined and controlled, as both very low and very high water activities can negatively impact the reaction rate and yield. |
| Mass Transfer Limitations | In systems with immobilized enzymes, poor mixing can limit the diffusion of substrates to the enzyme's active sites. Ensure adequate agitation to minimize these limitations.[5] |
| Enzyme Inhibition | High concentrations of either the substrates (hexanoic acid or hexanol) or the product (this compound) can inhibit the enzyme.[6] Consider a fed-batch approach for substrate addition or in-situ product removal to mitigate these effects. |
Question 2: The reaction is proceeding very slowly. How can I increase the rate of this compound formation?
Answer: A slow reaction rate can be addressed by optimizing several parameters. The following table outlines strategies to increase the reaction speed.
Strategies to Increase Reaction Rate
| Strategy | Detailed Explanation |
| Increase Enzyme Loading | A higher concentration of the lipase provides more active sites for the reaction, thereby increasing the overall rate. However, be mindful that excessive enzyme amounts can lead to aggregation and mass transfer limitations, and it may not be a cost-effective solution.[7] |
| Optimize Reaction Temperature | Increasing the temperature towards the enzyme's optimum will generally increase the reaction rate. However, exceeding this temperature can cause rapid enzyme deactivation.[8] It is important to operate within the enzyme's stable temperature range. |
| Improve Mass Transfer | For immobilized enzymes, ensure sufficient agitation or mixing to reduce the diffusion boundary layer around the enzyme particles, allowing for better substrate access to the active sites.[5] |
| Control Water Activity | The catalytic activity of lipases is highly dependent on water activity. Optimizing the water content in the reaction medium can significantly enhance the enzyme's performance. |
Question 3: My immobilized lipase appears to be losing activity after a few cycles. How can I improve its reusability?
Answer: Enzyme deactivation is a critical issue, especially when using costly immobilized enzymes. The following table provides guidance on improving the operational stability of your lipase.
Improving Reusability of Immobilized Lipase
| Potential Cause of Deactivation | Mitigation Strategy |
| Denaturation by Substrates/Solvent | Short-chain alcohols and acids can be particularly harsh on lipases, leading to their inactivation.[6] If using a solvent, ensure its compatibility with the enzyme. In solvent-free systems, consider controlling the substrate concentration. |
| Mechanical Stress | High stirring speeds can cause physical damage to the immobilization support, leading to enzyme leaching and activity loss.[5] Use appropriate agitation that ensures good mixing without causing excessive shear stress. |
| Inhibition by Byproducts | The accumulation of water or other byproducts can lead to a decrease in enzyme activity over time.[9] Washing the immobilized enzyme between cycles can help remove inhibitory substances. |
| Improper Storage | Ensure the immobilized enzyme is stored under recommended conditions (e.g., appropriate temperature and humidity) between uses to maintain its stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature can vary depending on the specific lipase used. However, most lipases exhibit optimal activity in the range of 40-60°C for esterification reactions.[1] It is recommended to perform a temperature optimization study for your specific enzyme and reaction conditions. For example, in one study, the maximum yield of a similar ester was obtained at 60°C.[2]
Q2: What is the ideal molar ratio of hexanoic acid to hexanol?
A2: The optimal substrate molar ratio is a balance between driving the reaction equilibrium towards product formation and avoiding substrate inhibition. An equimolar ratio is a good starting point, but often an excess of one reactant is beneficial. For instance, a study on the synthesis of castor oil hexyl ester found that a 3:1 molar ratio of hexanol to oil gave the optimal yield, while higher alcohol concentrations led to enzyme inhibition.[2]
Q3: How does water affect the reaction?
A3: Water plays a dual role in enzymatic esterification. It is a necessary component for maintaining the three-dimensional structure and catalytic activity of the lipase.[3] However, as a product of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis, thereby reducing the net yield of this compound.[4] Therefore, controlling the water activity (a_w) in the reaction medium is crucial for maximizing the ester yield.
Q4: Can I run the reaction without a solvent?
A4: Yes, solvent-free systems are often preferred for green chemistry and to increase the concentration of reactants, which can lead to higher volumetric productivity.[6] However, in a solvent-free system, the high concentrations of substrates can lead to enzyme inhibition or inactivation.[10] Careful optimization of the substrate molar ratio and temperature is critical in such systems.
Q5: What are common byproducts in this reaction?
A5: The primary byproduct of the esterification reaction is water. Depending on the purity of the starting materials and the reaction conditions, other byproducts are generally minimal. Analytical techniques like gas chromatography (GC) can be used to identify and quantify any potential side products.[11]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
-
Reactant Preparation: Accurately weigh hexanoic acid and hexan-1-ol in the desired molar ratio (e.g., 1:1 or with a slight excess of one reactant) into a reaction vessel.
-
Solvent Addition (Optional): If a solvent is used, add the appropriate volume of a non-polar organic solvent such as n-hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 1-10% (w/w) of the total substrate weight.
-
Reaction Incubation: Place the reaction vessel in a shaking incubator or on a magnetic stirrer with controlled temperature (e.g., 50°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by gas chromatography (GC) to determine the conversion of reactants and the yield of this compound.
-
Reaction Termination: Once the reaction has reached equilibrium (i.e., no further increase in product concentration is observed), stop the reaction.
-
Enzyme Recovery: If using an immobilized enzyme, separate it from the reaction mixture by filtration or centrifugation for potential reuse.
-
Product Purification: The product, this compound, can be purified from the reaction mixture by techniques such as distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 11. This compound analytical standard 6378-65-0 [sigmaaldrich.com]
Technical Support Center: Optimizing Lipase-Catalyzed Hexyl Hexanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed synthesis of hexyl hexanoate.
Troubleshooting Guide
Issue 1: Low Conversion Yield
Q: My reaction has a consistently low yield of this compound. What are the potential causes and how can I improve it?
A: Low conversion yield in lipase-catalyzed esterification can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and agitation speed are critical parameters. Lipases exhibit optimal activity within a specific temperature range, typically between 40-60°C. Exceeding this range can lead to enzyme denaturation and reduced activity.[1][2] Ensure the reaction time is sufficient to reach equilibrium.
-
Enzyme Inactivation: The lipase may be inactivated by the solvent or by the substrates and products themselves. High concentrations of either the alcohol (hexanol) or the acid (hexanoic acid) can inhibit lipase activity.[3]
-
Incorrect Substrate Molar Ratio: The molar ratio of hexanol to hexanoic acid significantly impacts the equilibrium of the reaction. An excess of one substrate can drive the reaction forward, but an excessive amount may lead to inhibition. Experimenting with different molar ratios is crucial to find the optimal balance.
-
Insufficient Enzyme Concentration: A low concentration of lipase will result in a slow reaction rate, which may be mistaken for a low final yield if the reaction is not allowed to proceed to completion.[1]
-
Water Content: While water is a byproduct of the esterification reaction and excess water can promote the reverse hydrolysis reaction, a minimal amount of water is essential to maintain the lipase's catalytically active conformation. The optimal water activity (a_w) is a critical parameter to control.[4][5][6][7]
Issue 2: Slow Reaction Rate
Q: The synthesis of this compound is proceeding very slowly. How can I increase the reaction rate?
A: A slow reaction rate can be addressed by optimizing the following factors:
-
Increase Enzyme Loading: A higher concentration of the lipase provides more active sites for the reaction, thereby increasing the rate. However, be mindful that excessive enzyme amounts can introduce mass transfer limitations and may not be economically viable.[1]
-
Optimize Temperature: Increasing the reaction temperature towards the enzyme's optimum can significantly enhance the reaction rate. It is crucial not to exceed the optimal temperature to avoid enzyme deactivation.[1]
-
Improve Mass Transfer: Inadequate mixing or agitation can lead to mass transfer limitations, where the substrates have limited access to the active sites of an immobilized enzyme. Ensuring efficient stirring can alleviate this issue.[1]
-
Solvent Selection: The choice of solvent can influence both substrate solubility and enzyme activity. A solvent with a suitable log P value can enhance the reaction rate.
Issue 3: Enzyme Deactivation
Q: My lipase appears to be losing activity during the reaction or upon reuse. What can I do to improve its stability?
A: Lipase deactivation is a common challenge. Here are some strategies to enhance enzyme stability:
-
Immobilization: Immobilizing the lipase on a solid support can significantly improve its operational stability and allow for easier recovery and reuse.[8]
-
Control of Water Activity: Both the absence and excess of water can negatively impact lipase stability. Maintaining an optimal water activity is crucial for preserving the enzyme's structure and function.[4][5][6][7]
-
Avoid Inhibitory Substrate Concentrations: High concentrations of short-chain alcohols and acids can lead to irreversible enzyme inactivation. A fed-batch or continuous-flow reactor setup can help maintain low substrate concentrations.
-
Temperature Control: Operating at or slightly below the optimal temperature can help prolong the enzyme's active lifespan.
-
Glycerol Removal (in case of transesterification): If using a triglyceride as the acyl donor, the byproduct glycerol can coat the immobilized enzyme, leading to deactivation. Washing the enzyme between cycles can mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for lipase-catalyzed this compound synthesis?
A1: The optimal temperature can vary depending on the specific lipase used. However, a general range of 40-60°C is often reported for lipases used in esterification reactions.[1][2] It is recommended to perform a temperature optimization study for your specific enzyme.
Q2: What is the ideal molar ratio of hexanoic acid to hexanol?
A2: The optimal molar ratio is often not 1:1. An excess of one of the reactants is typically used to shift the reaction equilibrium towards the product. However, a large excess of either substrate can cause inhibition. A common starting point is a molar ratio of alcohol to acid of 1:1 to 3:1.[9]
Q3: How does water affect the synthesis of this compound?
A3: Water plays a dual role in lipase-catalyzed esterification. A small amount of water is essential for maintaining the enzyme's active conformation. However, as water is a product of the reaction, its accumulation can shift the equilibrium back towards the reactants (hydrolysis), thus reducing the ester yield. Controlling the water activity (a_w) in the reaction medium is therefore critical for maximizing the yield.[4][5][6][7]
Q4: Should I use a solvent for the reaction? If so, which one?
A4: The reaction can be carried out in a solvent-free system or in the presence of an organic solvent. A solvent can help to dissolve the substrates and reduce viscosity. Non-polar solvents like n-hexane are commonly used. The choice of solvent can significantly impact enzyme activity and stability.[9][10]
Q5: Is it better to use a free or immobilized lipase?
A5: Immobilized lipases are generally preferred for industrial applications as they offer several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for continuous operation and reuse.[8]
Data Presentation
Table 1: Reported Optimal Conditions for Lipase-Catalyzed Hexyl Ester Synthesis
| Parameter | Optimal Value/Range | Substrate | Lipase Source | Reference |
| Temperature | 52.6 °C | Hexyl acetate | Mucor miehei | [9] |
| Substrate Molar Ratio (Alcohol:Acyl Donor) | 2.7:1 | Hexyl acetate | Mucor miehei | [9] |
| Enzyme Amount | 37.1% (w/w of triacetin) | Hexyl acetate | Mucor miehei | [9] |
| Added Water | 12.5% (w/w of hexanol) | Hexyl acetate | Mucor miehei | [9] |
| Reaction Time | 7.7 h | Hexyl acetate | Mucor miehei | [9] |
Note: The data presented is for hexyl acetate, a similar short-chain ester. These values can serve as a starting point for optimizing this compound synthesis.
Experimental Protocols
General Protocol for Lipase-Catalyzed this compound Synthesis
This protocol provides a general framework. The specific amounts and conditions should be optimized for your particular lipase and experimental setup.
-
Reactant Preparation: Accurately weigh hexanoic acid and hexanol to achieve the desired molar ratio (e.g., 1:1, 1:2, 2:1).
-
Solvent Addition (Optional): If using a solvent, add the desired volume (e.g., n-hexane) to the reaction vessel.
-
Enzyme Addition: Add the lipase (free or immobilized) to the reaction mixture. The amount of enzyme should be optimized (e.g., 1-10% w/w of total substrates).
-
Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker or a stirred-tank reactor set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of this compound and the remaining substrates.
-
Reaction Termination: Once the reaction has reached equilibrium (i.e., the concentration of this compound no longer increases), stop the reaction.
-
Product Isolation: If using an immobilized enzyme, it can be easily separated by filtration. The solvent can be removed by rotary evaporation. Further purification of the this compound can be achieved by distillation or column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Water activity as a key parameter of synthesis reactions: the example of lipase in biphasic (liquid/solid) media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hexyl Hexanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl hexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between hexanoic acid and 1-hexanol. It is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.[1][2][3]
-
Transesterification: This involves the reaction of an ester (like methyl hexanoate or ethyl hexanoate) with 1-hexanol in the presence of an acid or base catalyst to produce this compound and a different alcohol as a byproduct.
-
Enzymatic Synthesis: Lipases are often used as catalysts for the esterification of hexanoic acid and 1-hexanol. This method offers high selectivity and milder reaction conditions.
-
Hydrogenation/Esterification of Hexanoic Acid: A less common one-pot method where hexanoic acid is hydrogenated to 1-hexanol, which then undergoes esterification in the presence of a suitable catalyst.[4]
Q2: What are the typical side-reaction products I should be aware of during this compound synthesis?
A2: The primary side-reaction products depend on the synthesis method:
-
Fischer Esterification:
-
Unreacted Starting Materials: Due to the equilibrium nature of the reaction, residual hexanoic acid and 1-hexanol are common impurities.[4]
-
Water: A primary byproduct that, if not removed, can lead to the hydrolysis of the ester product, reducing the yield.[1][2]
-
Dihexyl Ether: Formed by the acid-catalyzed dehydration of two molecules of 1-hexanol.
-
1-Hexene: Results from the acid-catalyzed dehydration of 1-hexanol.[5]
-
-
Transesterification:
-
Unreacted Starting Materials: Residual starting ester and 1-hexanol may be present.
-
Byproduct Alcohol: The alcohol from the starting ester (e.g., methanol or ethanol) will be present in the reaction mixture.
-
-
Enzymatic Synthesis:
-
Substrate Inhibition: High concentrations of hexanoic acid can inhibit the activity of the lipase enzyme, leading to incomplete conversion.
-
Q3: How can I improve the yield of this compound in Fischer esterification?
A3: To improve the yield, you can:
-
Use an Excess of One Reactant: Using a large excess of 1-hexanol can shift the equilibrium towards the product side.[3]
-
Remove Water: Employ techniques like azeotropic distillation using a Dean-Stark apparatus or using a drying agent to remove water as it is formed.[1][2]
-
Choose an Appropriate Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction (equilibrium not shifted). | 1. Increase the molar ratio of 1-hexanol to hexanoic acid.2. Ensure efficient removal of water using a Dean-Stark trap or molecular sieves.3. Increase the catalyst concentration or switch to a more effective catalyst.4. Increase the reaction time or temperature (monitor for side-reactions). |
| Hydrolysis of the ester. | Ensure all reactants and equipment are dry. Remove water as it forms. | |
| Presence of Unreacted Hexanoic Acid | Incomplete esterification. | See "Low Yield of this compound". |
| Inefficient purification. | During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. | |
| Presence of Unreacted 1-Hexanol | Incomplete esterification. | 1. Use a slight excess of hexanoic acid (if side-reactions are not a concern).2. Optimize reaction conditions (time, temperature, catalyst). |
| Inefficient purification. | Purify the product using fractional distillation to separate the higher-boiling this compound from the lower-boiling 1-hexanol. | |
| Formation of Dihexyl Ether and/or 1-Hexene | High reaction temperature and/or high acid catalyst concentration. | 1. Lower the reaction temperature.2. Use a milder acid catalyst or reduce the concentration of the strong acid catalyst.3. Consider using a solid acid catalyst which can sometimes offer better selectivity. |
| Enzyme Inactivation (Enzymatic Synthesis) | High concentration of hexanoic acid. | Add the hexanoic acid portion-wise to the reaction mixture to maintain a low concentration. |
| Inappropriate temperature or pH. | Optimize the reaction temperature and pH according to the specifications of the lipase being used. |
Quantitative Data Presentation
Table 1: Product Distribution in the Hydrogenation/Esterification of Hexanoic Acid [4]
| Catalyst | Temperature (K) | Pressure (bar H₂) | Reaction Time (h) | Hexanoic Acid Conversion (%) | This compound (% wt) | Water (% wt) | Unreacted Hexanoic Acid (% wt) | 1-Hexanol (% wt) | This compound Yield (%) | Final Purity of this compound (%) |
| 10% Pd/C | 573 | 20 | 6 | 84.7 | 58.7 | 12.9 | 14.9 | 13.5 | 69.8 | - |
| 10% Pd/C followed by AlCl₃·6H₂O | 573 | 20 | 6 + post-treatment | 94.2 | - | - | - | - | 88.8 | 86.8 |
Note: This table is based on a specific one-pot hydrogenation and esterification process and is provided as an example of quantitative analysis. Data for traditional Fischer esterification and transesterification with varying conditions is less commonly presented in this format in the literature.
Experimental Protocols
Fischer-Speier Esterification of Hexanoic Acid and 1-Hexanol
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Hexanoic acid
-
1-Hexanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add hexanoic acid and a 1.5 to 3-fold molar excess of 1-hexanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Add toluene to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Enzymatic Synthesis of this compound
This protocol is a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
Hexanoic acid
-
1-Hexanol
-
Immobilized lipase (e.g., Novozym 435)
-
An organic solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or stirred reactor
Procedure:
-
To a flask, add 1-hexanol and an equimolar amount of hexanoic acid. If using a solvent, add it at this stage.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If desired, add activated molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking or stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration.
-
The product can be purified by distillation under reduced pressure.
Mandatory Visualizations
Caption: Main and side reaction pathways in the acid-catalyzed synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 515. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel - Magritek [magritek.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Degradation pathways of Hexyl hexanoate under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the degradation pathways of hexyl hexanoate under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (CAS No. 6378-65-0), also known as hexyl caproate, is an ester recognized for its fruity aroma and is used as a flavoring and fragrance agent.[1][2][3] In pharmaceutical and other applications, it can be used as a solvent or plasticizer.[3] Understanding its degradation is crucial as the formation of degradants, such as hexanoic acid and hexan-1-ol, can alter the efficacy, safety, and sensory properties of a product.
Q2: What are the primary degradation pathways for this compound?
This compound, like other esters, can degrade through several pathways depending on the environmental conditions. The most common pathways include:
-
Hydrolytic Degradation: Cleavage of the ester bond by water, which can be catalyzed by acids or bases, yielding hexanoic acid and hexan-1-ol.[4][5]
-
Thermal Degradation: Decomposition at high temperatures, which can lead to the formation of an alkene (1-hexene) and a carboxylic acid (hexanoic acid) via pyrolysis or fragmentation into smaller molecules. Under fire conditions, it can decompose to carbon monoxide and carbon dioxide.[6]
-
Oxidative Degradation: Reaction with oxidizing agents, potentially proceeding through a free-radical mechanism to form hydroperoxides and subsequent breakdown products like aldehydes, ketones, and smaller carboxylic acids.[7]
-
Enzymatic Degradation: Hydrolysis catalyzed by enzymes, particularly lipases, which are often used in biocatalysis and are present in biological systems.[8][9]
-
Catalytic Hydrogenolysis: A specific chemical degradation pathway where the ester is reduced, typically with hydrogen gas and a metal catalyst, breaking it down into alcohols. In the case of this compound, this yields two molecules of hexan-1-ol.[10]
Q3: What are the main degradation products of this compound?
The primary degradation products depend on the specific pathway, as summarized in the table below.
| Degradation Pathway | Primary Products | Secondary or Minor Products |
| Hydrolysis | Hexanoic acid, Hexan-1-ol | N/A |
| Thermal | Hexanoic acid, 1-Hexene | Carbon monoxide, Carbon dioxide (at combustion temps) |
| Oxidation | Hydroperoxides, Aldehydes, Ketones | Smaller chain carboxylic acids |
| Enzymatic | Hexanoic acid, Hexan-1-ol | N/A |
| Hydrogenolysis | Hexan-1-ol | N/A |
Troubleshooting Guides & Protocols
Hydrolytic Degradation
Hydrolysis is one of the most common degradation routes for esters in aqueous environments. The reaction rate is highly dependent on pH and temperature.[4]
FAQs for Hydrolytic Degradation
-
Q: How does pH affect the rate of hydrolysis? The hydrolysis of esters is subject to specific acid and base catalysis. The rate is slowest in the neutral pH range (around pH 4-6) and increases significantly under acidic (pH < 3) or basic (pH > 8) conditions. Base-catalyzed hydrolysis, also known as saponification, is irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt.[4][5]
-
Q: What are the products of the complete hydrolysis of this compound? The reaction yields one equivalent of hexanoic acid and one equivalent of hexan-1-ol.
Troubleshooting Hydrolysis Experiments
-
Issue: Degradation is slower than expected.
-
Check pH: Verify the pH of your solution. The rate is minimal in the neutral range. Ensure your acid or base catalyst has been added in the correct concentration.[4]
-
Increase Temperature: The reaction rate is temperature-dependent. Increasing the temperature (e.g., to 40-60 °C) will accelerate hydrolysis.[7]
-
Improve Solubility: If this compound is not fully dissolved, the reaction will be limited by phase transfer. Consider using a co-solvent like methanol or acetonitrile, but be aware that the solvent can affect reaction kinetics.
-
-
Issue: I am seeing emulsion during sample workup for analysis. This can occur during the extraction of the analyte from the aqueous reaction mixture into an organic solvent. To break the emulsion, add a small amount of brine (saturated NaCl solution).[11]
Hydrolytic Degradation Pathway Diagram
Caption: Acid- and base-catalyzed hydrolysis pathways for this compound.
Experimental Protocol: Forced Hydrolysis Study[7]
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M HCl.
-
Base Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M NaOH.
-
Control: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of water and the organic solvent used for the stock solution.
-
Incubation: Place all three flasks in a water bath set to 60 °C.
-
Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching: Immediately neutralize the acid and base samples. For the acidic aliquot, add an equivalent amount of 0.1 M NaOH. For the basic aliquot, add an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the quenched samples to a suitable concentration for analysis by a stability-indicating method, such as GC-MS or HPLC, to quantify the remaining this compound and the formation of degradation products.
Thermal Degradation
Thermal degradation occurs when a molecule breaks down at elevated temperatures. For esters, this often proceeds via a non-radical elimination reaction.
FAQs for Thermal Degradation
-
Q: What is the primary mechanism for thermal degradation of a simple ester? Saturated esters like this compound can undergo pyrolysis through a concerted syn-elimination reaction (a type of Ei mechanism). This involves the transfer of a beta-hydrogen from the alcohol portion to the carbonyl oxygen, proceeding through a six-membered cyclic transition state to yield an alkene and a carboxylic acid.
-
Q: At what temperature does significant thermal degradation occur? While this compound is stable at room temperature, degradation can occur at elevated temperatures.[6] Significant pyrolysis typically requires temperatures above 300°C, though the exact temperature depends on the experimental conditions and presence of catalysts.[12]
Troubleshooting Thermal Degradation Experiments
-
Issue: My results are not reproducible.
-
Precise Temperature Control: Ensure the temperature is uniform and precisely controlled throughout the sample. Use a calibrated oven or thermogravimetric analyzer (TGA).
-
Inert Atmosphere: Unless studying thermal oxidation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent competing oxidation reactions.
-
Surface Catalysis: The material of the reaction vessel (e.g., glass vs. metal) can have catalytic effects. Use consistent and clean glassware for all experiments.
-
-
Issue: I observe many unexpected products in my GC-MS analysis. At very high temperatures, random C-C and C-O bond cleavage can occur, leading to a complex mixture of smaller radical-derived products. If your goal is to study the primary pyrolysis pathway, try conducting the experiment at the lowest temperature at which degradation is observed.
Thermal Degradation Pathway Diagram
Caption: General pathway for thermal degradation of this compound via syn-elimination.
Oxidative Degradation
Oxidative degradation involves the reaction of this compound with an oxidizing agent, such as atmospheric oxygen or hydrogen peroxide. This process is often initiated by heat, light (photodegradation), or the presence of metal ions.[7]
FAQs for Oxidative Degradation
-
Q: Which part of the this compound molecule is most susceptible to oxidation? As a saturated ester, this compound is relatively stable to oxidation compared to unsaturated compounds. However, the carbon atoms adjacent (alpha) to the ether oxygen and the carbonyl group are the most likely sites for initial attack by free radicals, leading to the formation of hydroperoxides.
-
Q: What are the typical products of oxidative degradation? The initial products are hydroperoxides, which are often unstable and can decompose into a variety of secondary products, including aldehydes, ketones, and smaller carboxylic acids.
Troubleshooting Oxidative Degradation Experiments
-
Issue: The degradation profile is very complex. Oxidative degradation often proceeds via non-selective free-radical chain reactions, which can produce a wide array of products. This is expected. To simplify analysis, try using milder conditions (lower temperature or lower oxidant concentration) to favor the formation of primary intermediates.
-
Issue: The reaction does not initiate.
-
Initiator: Free-radical reactions often require an initiator. Ensure your conditions include an initiator like heat, UV light, or a radical initiator (e.g., AIBN). The presence of trace metal ions can also catalyze oxidation.
-
Oxygen Availability: If studying atmospheric oxidation, ensure adequate exposure to air or oxygen.
-
Oxidative Degradation Pathway Diagram
Caption: A generalized free-radical pathway for the oxidation of this compound.
Enzymatic Degradation
Enzymes, particularly lipases and esterases, can efficiently catalyze the hydrolysis of esters under mild, aqueous conditions.
FAQs for Enzymatic Degradation
-
Q: What type of enzymes can degrade this compound? Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of esters. Commercially available lipases such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435) and Pseudomonas cepacia lipase are effective for this purpose.[8][9]
-
Q: How do the conditions for enzymatic hydrolysis differ from chemical hydrolysis? Enzymatic hydrolysis occurs under much milder conditions, typically at or near room temperature and physiological pH (pH 7-8). The reaction is highly specific and generally does not produce side products.
Troubleshooting Enzymatic Degradation
-
Issue: My enzyme shows low or no activity.
-
Check pH and Temperature: Each enzyme has an optimal pH and temperature range. Operating outside this range can lead to low activity or denaturation. For example, many lipases work well in a phosphate buffer at pH 7.[9]
-
Enzyme Denaturation: Exposure to organic solvents, extreme pH, or high temperatures can irreversibly denature the enzyme.
-
Substrate Inhibition: High concentrations of the substrate (this compound) can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.
-
Product Inhibition: The products (hexanoic acid or hexan-1-ol) can also inhibit the enzyme. Monitor the reaction over time; if it starts fast and then stops, product inhibition may be the cause.
-
Experimental Protocol: Lipase-Catalyzed Hydrolysis[9]
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) at the optimal pH for your chosen lipase (typically pH 7.0).
-
Substrate Solution: Prepare a solution of this compound in a water-miscible co-solvent (e.g., acetone or THF) to aid solubility.
-
Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), combine the phosphate buffer and the substrate solution. A typical ratio might be 95:5 buffer to co-solvent.
-
Enzyme Addition: Add the lipase (e.g., 10-50 mg of free or immobilized enzyme) to the reaction mixture to initiate the reaction.
-
Monitoring: Stir the reaction and monitor its progress by withdrawing small aliquots at regular intervals.
-
Sample Preparation: Quench the reaction in the aliquot by adding a strong acid (to denature the enzyme) or by extracting the contents into a solvent like ethyl acetate containing an internal standard.
-
Analysis: Analyze the samples by GC-MS to determine the concentration of remaining this compound and the products formed.
General Experimental Workflow and Analysis
A systematic approach is required to study degradation pathways and identify the resulting products.
General Workflow Diagram
Caption: A typical workflow for conducting a forced degradation study of this compound.
FAQs for Analysis
-
Q: What is the best analytical technique to monitor the degradation of this compound? Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method. GC provides the necessary separation of the volatile this compound from its degradation products (hexanoic acid, hexan-1-ol, 1-hexene), while MS allows for positive identification of these compounds based on their mass spectra and fragmentation patterns.[13][14] HPLC with a suitable detector (e.g., UV for derivatized acids or RI) can also be used.
-
Q: How can I identify unknown peaks in my chromatogram? When using GC-MS, you can compare the mass spectrum of an unknown peak to a commercial mass spectral library (like NIST or Wiley) for a tentative identification.[14] For confirmation, you should obtain a pure analytical standard of the suspected compound and run it under the same conditions to compare its retention time and mass spectrum.
Experimental Protocol: GC-MS Analysis of Degradation Products
-
Sample Preparation: Take an aliquot of the quenched reaction mixture. If necessary, perform a liquid-liquid extraction into a volatile organic solvent (e.g., ethyl acetate or hexane). Add an internal standard (e.g., heptyl heptanoate) for accurate quantification.
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[13]
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[13]
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 200 °C.[13]
-
-
Data Analysis:
-
Identification: Identify this compound and its degradation products by comparing their retention times and mass spectra to those of authentic standards or library data. The mass spectrum of this compound shows characteristic fragments at m/z 43, 56, 84, 99, and 117.[1]
-
Quantification: Create a calibration curve for this compound and each expected degradant using the internal standard method to determine their concentrations over time.
-
References
- 1. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. web.viu.ca [web.viu.ca]
- 5. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. This compound(6378-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unime.it [iris.unime.it]
- 14. ajer.org [ajer.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Hexyl Hexanoate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of Hexyl hexanoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. A tailing factor or asymmetry factor greater than 1.5 is a common indicator that significant peak tailing is occurring and requires investigation.[1] This phenomenon can compromise the accuracy and reproducibility of quantitative analysis by affecting peak integration and resolution.[1]
Q2: Why is my this compound peak tailing?
Peak tailing for esters like this compound can be caused by a variety of factors, which can be broadly categorized as either chemical interactions or physical issues within the GC system.[3]
-
Chemical Interactions: Although this compound is not a highly polar compound, it can still interact with active sites within the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or connection points.[4] These interactions can cause a portion of the analyte molecules to be retained longer, leading to a tailing peak.
-
Physical Issues: Disruptions in the carrier gas flow path are a frequent cause of peak tailing that can affect all peaks in a chromatogram.[3][5] This can be due to improper column installation, a poorly cut column, or dead volumes in the system.[3]
Q3: Can my injection technique cause peak tailing?
Yes, the injection technique plays a crucial role in peak shape. Several factors related to sample injection can lead to peak tailing:
-
Slow Injection: A slow injection speed can lead to a broad initial sample band on the column, resulting in wider and potentially tailing peaks.[4]
-
Incorrect Injection Volume: Injecting too large a sample volume can overload the column, leading to peak distortion, including tailing.[6]
-
Solvent Effects: In splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper focusing of the analyte at the head of the column, causing peak distortion.[1] A mismatch between the polarity of the sample solvent and the stationary phase can also lead to poor peak shape.[7]
Q4: How does column degradation affect peak shape?
Column degradation is a significant contributor to peak tailing. Over time, the stationary phase at the head of the column can become contaminated with non-volatile sample residues or degrade due to exposure to oxygen or high temperatures.[4] This degradation can create active sites that interact with analytes, leading to tailing peaks.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the GC analysis of this compound.
Step 1: Initial Assessment
Observe the chromatogram to determine the extent of the tailing. Does it affect all peaks or just the this compound peak?
-
All peaks tail: This usually indicates a physical problem with the GC system, such as an issue with the carrier gas flow path.[3]
-
Only the this compound peak (or other polar/active compounds) tails: This suggests a chemical interaction between the analyte and active sites in the system.
Step 2: Check for Physical Issues
If all peaks are tailing, investigate the following:
| Potential Cause | Recommended Action |
| Improper Column Installation | Verify that the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes.[1] |
| Poor Column Cut | A ragged or angled column cut can disrupt the carrier gas flow. Re-cut the column end, ensuring a clean, 90-degree cut. Inspect the cut with a magnifying glass.[1] |
| Leaks | Check for leaks at all fittings and connections using an electronic leak detector. Leaks can disrupt the carrier gas flow and introduce contaminants. |
| Low Split Ratio | In split injections, a split ratio that is too low may not be sufficient for efficient sample introduction.[7] Ensure a minimum of 20 mL/minute of total flow through the inlet.[7] |
Step 3: Address Chemical Interactions and Contamination
If only specific peaks are tailing, focus on the following:
| Potential Cause | Recommended Action |
| Contaminated Inlet Liner | The inlet liner is a common source of contamination and active sites. Replace the liner with a new, deactivated one.[4] |
| Column Contamination | The front end of the column can accumulate non-volatile residues from the sample matrix. Trim 10-20 cm from the inlet end of the column.[1] |
| Active Sites in the System | If tailing persists, consider using a more inert liner or a guard column to protect the analytical column from contamination. |
| Column Degradation | Over time and with repeated use, the column's stationary phase can degrade. If other troubleshooting steps fail, it may be necessary to replace the column. |
Experimental Protocol Example
The following is a typical experimental protocol for the GC analysis of this compound, based on methods for similar ester compounds.
| Parameter | Setting |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Non-polar: DB-5, HP-5, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) Polar: WAX column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 70 °C, hold for 2 min Ramp: 10 °C/min to 240 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Note: This is a general protocol and may require optimization for your specific application and instrument.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis of this compound.
Caption: A step-by-step guide to diagnosing and fixing peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. agilent.com [agilent.com]
Technical Support Center: Enhancing the Long-Lasting Fragrance of Hexyl Hexanoate
Welcome to the Technical Support Center for enhancing the long-lasting fragrance of Hexyl Hexanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work in prolonging the characteristic fruity and sweet aroma of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid Fading of this compound Fragrance | High volatility of the ester. Inadequate fixation in the formulation. Degradation due to oxidation or hydrolysis.[1] | 1. Implement a Controlled-Release System: Consider microencapsulation or inclusion complexation with cyclodextrins to slow down the evaporation rate. 2. Incorporate a Fixative: Add a suitable fixative to your formulation. Options include natural fixatives (e.g., sandalwood, benzoin) or synthetic polymers (e.g., Polyquaternium-10) that can help anchor the volatile ester molecules.[2][3] 3. Add Antioxidants: To prevent oxidative degradation of the ester, incorporate antioxidants like Vitamin E (tocopherol) or BHT into your formulation.[4] 4. Control pH: Ensure the pH of your formulation is in a range that minimizes ester hydrolysis.[1] |
| Inconsistent Fragrance Release Profile | Non-uniform size or loading of microcapsules. Incomplete formation of cyclodextrin inclusion complexes. Inhomogeneous distribution of fixative in the formulation. | 1. Optimize Encapsulation/Complexation Process: Review and refine your microencapsulation or cyclodextrin complexation protocol to ensure uniformity. This includes controlling stirring speed, temperature, and the ratio of core to wall material. 2. Characterize Your System: Use techniques like microscopy and particle size analysis to assess the uniformity of your microcapsules. For cyclodextrin complexes, techniques like DSC or NMR can confirm complex formation. 3. Ensure Proper Mixing: When using a fixative, ensure thorough and uniform mixing to achieve a homogeneous distribution throughout the formulation. |
| "Off-Odor" Development in the Formulation | Degradation of this compound (hydrolysis or oxidation).[1] Interaction with other formulation components. Microbial contamination. | 1. Check for Degradation: Use analytical techniques like GC-MS to identify any degradation products. If degradation is confirmed, add appropriate stabilizers like antioxidants or adjust the pH.[5][6] 2. Evaluate Component Compatibility: Conduct compatibility studies of this compound with all other ingredients in your formulation. 3. Incorporate a Preservative: If microbial growth is suspected, add a broad-spectrum preservative to your formulation. |
| Low Encapsulation Efficiency | Poor affinity between this compound and the wall material. Suboptimal process parameters (e.g., temperature, stirring speed, solvent evaporation rate). Leakage of the core material during processing. | 1. Select Appropriate Wall Material: Choose a polymer with good affinity for oily, volatile compounds. For this compound, consider polymers like gelatin, gum arabic, or synthetic polymers. 2. Optimize Process Parameters: Systematically vary process parameters to find the optimal conditions for encapsulation. 3. Modify the Formulation: Consider adding a co-surfactant or emulsifier to improve the stability of the emulsion during encapsulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in prolonging the fragrance of this compound?
A1: The primary challenge is its volatility. As a relatively small ester molecule, this compound readily evaporates, leading to a short-lived fragrance experience. To enhance its longevity, it is necessary to reduce its vapor pressure and control its release into the environment.
Q2: How does microencapsulation help in extending the fragrance of this compound?
A2: Microencapsulation involves entrapping tiny droplets of this compound within a polymer shell.[7] This shell acts as a physical barrier, slowing down the evaporation of the ester. The fragrance is then released in a controlled manner over a longer period, triggered by mechanisms such as diffusion, rupture of the capsule wall, or changes in temperature or pH.[7]
Q3: What are cyclodextrins and how can they be used to enhance the fragrance of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can form inclusion complexes with hydrophobic molecules like this compound, effectively "trapping" the fragrance molecule within their cavity. This reduces the volatility of the ester and allows for a gradual release of the fragrance as the complex dissociates.
Q4: What are fragrance fixatives and which ones are suitable for this compound?
A4: Fragrance fixatives are substances that slow down the evaporation rate of volatile fragrance components.[2][3] For a fruity ester like this compound, both natural fixatives (e.g., benzoin, labdanum) and synthetic fixatives can be effective. Synthetic fixatives can include high molecular weight esters, polymers, or other non-volatile compounds that form weak bonds with the fragrance molecule, thereby reducing its volatility.[3]
Q5: Can antioxidants really improve the longevity of a fragrance?
A5: Yes, antioxidants can indirectly improve fragrance longevity by preventing chemical degradation. Esters like this compound can be susceptible to oxidation, which can alter their chemical structure and lead to a loss of the desired scent.[4] By adding antioxidants such as tocopherols (Vitamin E), you can protect the fragrance molecule from oxidative damage and maintain its integrity over time.[4]
Q6: How can I quantitatively measure the release of this compound from my formulation?
A6: A common and effective method is headspace gas chromatography-mass spectrometry (HS-GC-MS).[5][6][9][10][11] This technique allows you to sample the air above your formulation at different time points and quantify the concentration of this compound that has been released. This data can be used to generate a release profile and compare the effectiveness of different longevity-enhancing techniques.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Fruity Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure @ 25°C (mmHg) | Odor Threshold in Water (ppb) |
| This compound | C12H24O2 | 200.32 | 245-246 | ~0.028 | Not widely reported, expected to be low |
| Ethyl Butyrate | C6H12O2 | 116.16 | 121 | ~15.5 | 1[12] |
| Isoamyl Acetate | C7H14O2 | 130.18 | 142 | ~4.9 | - |
| Ethyl Hexanoate | C8H16O2 | 144.21 | 168 | ~1.3 | 1[12] |
Note: Data for related fruity esters are provided for comparison to give a general idea of the properties of this class of compounds.
Table 2: Comparative Performance of Fragrance Longevity Techniques for Fruity Esters (Illustrative Data)
| Technique | Encapsulation/Loading Efficiency (%) | Fragrance Release after 6 hours (%) | Sensory Longevity (hours) |
| Control (Neat this compound) | N/A | > 90% | < 2 |
| Microencapsulation (Polymer Matrix) | 80 - 95%[13] | 20 - 40% | 6 - 8 |
| Cyclodextrin Inclusion Complex | 70 - 90%[14] | 30 - 50% | 4 - 6 |
| Formulation with Fixative (e.g., 5% Benzoin) | N/A | 50 - 70% | 3 - 5 |
Disclaimer: This table presents illustrative data based on typical performance for fruity esters. Actual results for this compound will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Complex Coacervation
Objective: To encapsulate this compound in a gelatin-gum arabic polymer shell to achieve controlled release.
Materials:
-
This compound
-
Gelatin (Type A)
-
Gum Arabic
-
Deionized water
-
Acetic acid (10% solution)
-
Sodium hydroxide (10% solution)
-
Glutaraldehyde (25% aqueous solution)
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare a 5% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with constant stirring.
-
Prepare a 5% (w/v) gum arabic solution by dissolving gum arabic in deionized water at 50°C with constant stirring.
-
-
Emulsification:
-
Add the desired amount of this compound to the gelatin solution.
-
Homogenize the mixture at high speed to form a fine oil-in-water emulsion.
-
-
Coacervation:
-
Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring.
-
Adjust the pH of the mixture to approximately 4.0 using the 10% acetic acid solution. This will induce the coacervation process, where the polymers deposit around the oil droplets.
-
-
Shell Hardening:
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add glutaraldehyde (cross-linking agent) to the suspension and stir for several hours to harden the microcapsule walls.
-
-
Washing and Drying:
-
Wash the microcapsules several times with deionized water by centrifugation and resuspension.
-
Freeze-dry the microcapsules to obtain a fine powder.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To form an inclusion complex of this compound with β-cyclodextrin to reduce its volatility.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Cyclodextrin Solution:
-
Prepare a saturated solution of β-cyclodextrin in a water-ethanol co-solvent (e.g., 80:20 water:ethanol) at 60°C with vigorous stirring.
-
-
Complexation:
-
Slowly add this compound to the cyclodextrin solution in a 1:1 molar ratio.
-
Continue stirring the mixture at 60°C for several hours.
-
-
Crystallization and Recovery:
-
Slowly cool the mixture to room temperature and then to 4°C to induce crystallization of the inclusion complex.
-
Collect the precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the collected crystals with a small amount of cold ethanol to remove any uncomplexed this compound.
-
Dry the complex in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Protocol 3: Sensory Evaluation of Fragrance Longevity
Objective: To assess the perceived longevity of this compound in different formulations using a trained sensory panel.
Procedure:
-
Panelist Training:
-
Train a panel of assessors to recognize and rate the intensity of the this compound fragrance on a labeled magnitude scale (LMS) or a similar intensity scale.
-
-
Sample Preparation:
-
Prepare the different formulations containing this compound (e.g., control, microencapsulated, with fixative).
-
-
Application:
-
Apply a standardized amount of each formulation to a neutral substrate (e.g., filter paper, skin-like substrate, or forearm of the panelists).
-
-
Evaluation:
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), have the panelists evaluate the fragrance intensity of each sample.
-
-
Data Analysis:
-
Plot the average intensity ratings against time for each formulation to generate longevity curves.
-
Perform statistical analysis to determine significant differences in fragrance longevity between the formulations.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating fragrance longevity.
Caption: Microencapsulation process for controlled fragrance release.
Caption: Logical relationship of fragrance fixative interaction.
References
- 1. btsa.com [btsa.com]
- 2. nearstore.com [nearstore.com]
- 3. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 4. btsa.com [btsa.com]
- 5. Screening of fragrances in scented toys: a comparative study of different headspace techniques coupled to GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How cyclodextrin encapsulation improves molecular stability of apple polyphenols phloretin, phlorizin, and ferulic acid: Atomistic insights through structural chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 12. Esters [leffingwell.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methods for removing residual catalysts from Hexyl hexanoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of residual catalysts from Hexyl Hexanoate following synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis and why must they be removed?
A1: this compound is typically synthesized via Fischer esterification, which commonly employs homogeneous acid catalysts like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) to increase the reaction rate.[1][2] Other methods may use heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), or metal-based catalysts (e.g., Palladium on carbon, tin salts) for specific applications.[2][3][4] Removal of these catalysts is critical as residual amounts can:
-
Promote the reverse reaction (hydrolysis), decreasing the final product yield.[1]
-
Interfere with downstream applications, particularly in drug development where metal contaminants can have deleterious effects on biological assays.[5]
-
Affect the final product's stability, odor, and overall purity.
-
Lead to batch-to-batch variability and non-compliance with regulatory standards for active pharmaceutical ingredients (APIs), which have strict limits on elemental impurities.[6][7]
Q2: How do I know if I have successfully removed the acid catalyst?
A2: Successful removal of a homogeneous acid catalyst is typically confirmed through a series of simple checks during the workup process. The primary method is to wash the organic layer with a weak base, such as a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[8][9] Key indicators of complete neutralization and removal include:
-
Cessation of Gas Evolution: During the bicarbonate wash, the acid catalyst reacts to produce carbon dioxide (CO₂) gas. You should continue washing until no more effervescence (bubbling) is observed upon addition of the bicarbonate solution.[1][2]
-
Neutral pH of Aqueous Layer: After the final water or brine wash, the pH of the aqueous layer should be neutral (pH ~7). You can test this using litmus paper or a pH meter.[10]
Q3: What are the main differences in removing homogeneous vs. heterogeneous catalysts?
A3: The removal method depends entirely on the catalyst's phase relative to the reaction mixture.
-
Homogeneous Catalysts (e.g., H₂SO₄, Palladium complexes) are dissolved in the reaction mixture. Their removal requires a chemical workup, such as liquid-liquid extraction. This involves neutralizing the catalyst (if acidic) and washing it out with an aqueous solution.[11]
-
Heterogeneous Catalysts (e.g., Ion-exchange resins, Pd/C) are solids that are insoluble in the reaction mixture. They can be removed by simple physical separation techniques like filtration or decantation after the reaction is complete.[4][12] This avoids the need for extensive aqueous washing, making the process simpler and often more environmentally friendly.[13]
Troubleshooting Guide
Issue 1: Persistent Acidity in the Product After Washing
Q: I have washed my this compound product multiple times with sodium bicarbonate solution, but the aqueous layer still tests as acidic. What is happening?
A: This issue can arise from several factors:
-
Insufficient Bicarbonate: You may not be using enough sodium bicarbonate solution to neutralize all the acid catalyst and any unreacted hexanoic acid. Ensure you are using a sufficient volume of a saturated or 5% NaHCO₃ solution and continue washing until all gas evolution ceases.[14]
-
Poor Mixing: During the extraction, vigorous shaking is required to ensure intimate contact between the organic and aqueous layers. If mixing is inadequate, the neutralization reaction will be incomplete. Be sure to shake the separatory funnel well, remembering to vent frequently to release the pressure from CO₂ formation.
-
Hydrolysis: If the washing process is prolonged, particularly with water before the acid is fully neutralized, some of the this compound may hydrolyze back to hexanoic acid and hexanol, contributing to the acidity. The neutralization step should be performed promptly after the initial cooling of the reaction mixture.
Issue 2: Emulsion Formation During Aqueous Workup
Q: A thick, stable emulsion has formed between the organic (this compound) and aqueous layers in my separatory funnel, and they won't separate. How can I break it?
A: Emulsion formation is a common problem during the workup of esterification reactions. Here are several techniques to break an emulsion, starting with the simplest:
-
Let it Sit: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period (15-30 minutes) can allow the layers to separate on their own.[15][16]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9] This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic components in the aqueous layer and helps to break the emulsion.[17][18]
-
Gentle Stirring/Swirling: Gently swirl the contents of the funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets coalesce.
-
Filtration: Filter the entire mixture through a plug of Celite or glass wool. This can physically disrupt the emulsion, allowing the layers to separate in the collection flask.[18][19]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them is a very effective method for breaking stubborn emulsions.[15][16]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes help, as it reduces the viscosity of the mixture. However, this should be done with caution, especially with volatile solvents.[15]
Issue 3: Residual Metal Catalyst in the Final Product
Q: I used a palladium catalyst for my synthesis, and after filtration and solvent evaporation, I suspect there is still residual metal in my this compound. How can I remove it?
A: Homogeneous metal catalysts can be challenging to remove completely. Standard purification methods are often not sufficient to reduce levels to the low ppm range required for pharmaceutical applications.[5][20]
-
Chromatography: Passing the crude product through a silica gel plug or performing full column chromatography can remove a significant amount of the metal catalyst, as the polar catalyst residues tend to adsorb strongly to the silica.[21][22]
-
Metal Scavengers: For very low residual levels, specialized metal scavengers are highly effective. These are functionalized polymers or silica gels (resins) with ligands that chelate the metal. The crude product is stirred with the scavenger, which is then simply filtered off. This method has been shown to reliably reduce palladium levels to <100 ppm.[5]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also help adsorb residual metal catalysts, which can then be removed by filtration.
Data Presentation
The efficiency of catalyst removal is crucial, especially when metal catalysts are used. The following table summarizes quantitative data from a study on residual palladium levels after different purification stages in common cross-coupling reactions, illustrating the effectiveness of various techniques.
| Purification Method | Palladium Source | Residual Palladium (ppm) - Range | Efficacy |
| Aqueous Workup Only | Various Pd Catalysts | Highly Variable, Often Insufficient | |
| Chromatography | Various Pd Catalysts | 500 ppm | Generally Good, but not always sufficient |
| Scavenging Resin (Post-Chromatography) | Various Pd Catalysts | All samples <100 ppm, many <50 ppm | Highly Effective & Reliable |
| Data sourced from a pilot study quantifying palladium impurities.[5][20] LOQ = Limit of Quantification. |
Experimental Protocols
Protocol 1: Removal of Homogeneous Acid Catalyst (e.g., H₂SO₄)
Objective: To neutralize and remove a soluble acid catalyst and unreacted carboxylic acid from the crude this compound product.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
5% or Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask, beakers
-
Rotary evaporator
Procedure:
-
Cooling & Dilution: Once the esterification reaction is complete, allow the reaction flask to cool to room temperature. Dilute the crude mixture with 2-3 volumes of an organic solvent like diethyl ether or ethyl acetate. This makes the organic layer less dense than water and facilitates extraction.[11]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
Water Wash (Optional): Add a volume of deionized water equal to the organic layer volume. Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This initial wash removes the bulk of the excess alcohol.[1]
-
Neutralization Wash: Add a volume of 5% sodium bicarbonate solution. Shake and vent as described above. You will observe gas (CO₂) evolution. Continue to shake until the bubbling stops. Drain the aqueous layer. Repeat this wash until no more gas is evolved upon addition of fresh bicarbonate solution.[2][9]
-
Brine Wash: Wash the organic layer with one portion of saturated brine solution. This helps to remove any remaining dissolved water and break potential emulsions.[8]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder) and swirl the flask. Let it stand for 10-15 minutes to absorb any residual water.[8]
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a small cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude, purified this compound. Further purification by distillation may be performed if necessary.[1]
Protocol 2: Removal of Heterogeneous Catalyst (e.g., Ion-Exchange Resin, Pd/C)
Objective: To physically separate an insoluble solid catalyst from the liquid product mixture.
Materials:
-
Crude reaction mixture containing solid catalyst
-
Filtration apparatus (e.g., Büchner funnel, filter flask, vacuum source OR gravity funnel)
-
Filter paper of appropriate pore size
-
Wash solvent (e.g., the reaction solvent or a volatile organic solvent)
-
Rotary evaporator
Procedure:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Filtration: Set up a filtration apparatus. Decant the bulk of the liquid through the filter paper.
-
Rinsing: Rinse the reaction flask with a small amount of fresh solvent to transfer the remaining catalyst and product to the funnel.
-
Washing: Wash the catalyst on the filter paper with a few small portions of the wash solvent to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and all the washes. Remove the solvent using a rotary evaporator to yield the this compound product. The recovered catalyst can often be dried and reused.[23]
Visualizations
The following diagrams illustrate the logical workflows for the removal of homogeneous and heterogeneous catalysts.
Caption: Workflow for removing a homogeneous acid catalyst.
Caption: Workflow for removing a heterogeneous catalyst.
References
- 1. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. EP0772666A4 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. csub.edu [csub.edu]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Best method for cleaning esters? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. organic chemistry - Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. US2678332A - Esterification of olefins using ion exchange resins catalysts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 17. biotage.com [biotage.com]
- 18. reddit.com [reddit.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Deactivation Mechanism and Regeneration Methods of Resin Catalyst for the Esterification of Camphene | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Hexyl Hexanoate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hexyl hexanoate, a valuable ester with applications ranging from flavor and fragrance to biofuel additives, can be achieved through both traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Performance Indicators
| Parameter | Chemical Synthesis (Amberlyst-15) | Enzymatic Synthesis (Immobilized Lipase) |
| Catalyst | Strong acid ion-exchange resin (Amberlyst-15) | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Reaction Temperature | High (e.g., 120°C) | Mild (e.g., 40-60°C) |
| Reaction Time | ~8 hours | 4-24 hours |
| Yield/Conversion | High (~93% conversion)[1] | High (e.g., >95% conversion) |
| Selectivity | High | High (often specific to primary alcohols) |
| Catalyst Reusability | Possible, but can degrade at high temperatures | High, can be used for multiple cycles |
| Environmental Impact | Higher energy consumption, potential for acidic waste | "Greener" process, lower energy, biodegradable catalyst |
| Downstream Processing | Neutralization, washing, distillation | Filtration, solvent evaporation, chromatography |
Chemical Synthesis: The Traditional Approach
Conventional chemical synthesis of this compound typically relies on the Fischer-Speier esterification, a well-established reaction between a carboxylic acid (hexanoic acid) and an alcohol (1-hexanol) in the presence of an acid catalyst.[2] While effective, this method often requires high temperatures and the use of corrosive mineral acids like sulfuric acid. A more modern approach utilizes solid acid catalysts, such as the ion-exchange resin Amberlyst-15, which offers advantages in terms of catalyst separation and reduced corrosivity.[3]
Experimental Protocol: Amberlyst-15 Catalyzed Esterification
This protocol is based on the optimization of this compound synthesis using Amberlyst-A35, a macroporous sulfonic acid ion-exchange resin.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and 1-hexanol in a 1:2 molar ratio.
-
Catalyst Addition: Add Amberlyst-A35 to the mixture at a loading of 0.5% by weight relative to the hexanoic acid.
-
Reaction Conditions: Heat the reaction mixture to 120°C with continuous stirring for 8 hours.
-
Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by taking periodic samples from the reaction mixture.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Purification: The crude this compound is then purified. This typically involves:
-
Washing the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Removing the solvent under reduced pressure.
-
Final purification by distillation to obtain pure this compound.[4][5]
-
Enzymatic Synthesis: The "Green" Alternative
Enzymatic synthesis of this compound utilizes lipases as biocatalysts. Lipases are enzymes that can catalyze the esterification reaction under mild conditions, offering a more environmentally friendly and often more selective synthetic route.[6][7] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective.
Experimental Protocol: Immobilized Lipase-Catalyzed Esterification
This protocol is a general procedure adapted from the synthesis of similar esters using immobilized lipases.
-
Reaction Setup: In a temperature-controlled shaker flask, combine hexanoic acid and 1-hexanol in a suitable organic solvent (e.g., n-hexane or solvent-free). The molar ratio of alcohol to acid can be optimized, but a 1:1 or a slight excess of the alcohol is common.
-
Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the substrates.
-
Reaction Conditions: Incubate the mixture at a mild temperature, typically between 40-60°C, with constant shaking (e.g., 200 rpm) for a period of 4 to 24 hours.
-
Monitoring: The reaction progress can be monitored by GC analysis of aliquots taken from the reaction mixture over time.
-
Catalyst Removal: Once the desired conversion is reached, the immobilized enzyme is separated by simple filtration.[8] The recovered enzyme can be washed with a solvent and dried for reuse in subsequent batches.
-
Purification: The purification of the enzymatically synthesized this compound is often simpler than the chemical route:
-
The solvent (if used) is removed under reduced pressure.
-
If necessary, further purification can be achieved by column chromatography on silica gel.[8]
-
Comparative Analysis: Performance and Practicality
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Reaction Conditions | Harsh (high temperature, potentially corrosive acids) | Mild (low temperature, neutral pH) |
| Catalyst | Strong acids (e.g., H₂SO₄) or solid acid resins (e.g., Amberlyst) | Lipases (often immobilized) |
| Yield & Selectivity | High yields are achievable, but side reactions can occur at high temperatures. | High yields and high selectivity are common due to the specific nature of enzymes. |
| Catalyst Reusability | Solid acid catalysts can be recycled, but their activity may decrease over time due to thermal degradation or fouling. | Immobilized enzymes show excellent reusability over multiple reaction cycles. |
| Environmental & Safety | Higher energy consumption, use of hazardous materials, and potential for acidic waste streams. | Lower energy consumption, biodegradable catalysts, and generally safer reaction conditions. |
| Product Purity | May require extensive purification to remove catalyst residues and byproducts. | Often results in a cleaner product stream, simplifying downstream processing. |
Visualizing the Synthesis Pathways
To better illustrate the workflows, the following diagrams have been generated using the DOT language.
References
- 1. icec2025.com [icec2025.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 5. m.youtube.com [m.youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Hexyl Hexanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of hexyl hexanoate, a common ester found in foods, beverages, and pharmaceutical flavorings.[1][2][3] The focus is on the validation of two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Ionization Detector (GC-FID), with additional context provided for High-Performance Liquid Chromatography (HPLC). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]
Quantitative Performance of Analytical Methods
Gas Chromatography is a premier technique for the analysis of volatile compounds like this compound.[5][6] The choice between a mass spectrometer (MS) or a flame ionization detector (FID) depends on the specific requirements of the analysis, such as the need for structural confirmation versus high quantitative precision for a known analyte. While HPLC is a versatile technique, it is generally better suited for non-volatile or thermally sensitive compounds.[7][8]
The performance of a validated GC-MS method is summarized and compared with GC-FID below.
| Validation Parameter | GC-MS | GC-FID | HPLC-UV | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | Moderate (Based on retention time) | Moderate (Based on retention time and UV spectra) | No interference with the analyte peak.[4] |
| Linearity (r²) | ≥ 0.999[4] | ≥ 0.999[4] | > 0.99[9] | r² ≥ 0.999[4] |
| Range | Wide, dependent on analyte | Wide, dependent on analyte | Wide, dependent on analyte | The interval demonstrating precision, accuracy, and linearity.[4] |
| Accuracy (% Recovery) | 98.3 - 101.6%[4] | 96.4 - 103.6%[9] | Typically within 98-102% | Typically within 98-102%.[4] |
| Precision (RSD) | Repeatability: < 2%; Intermediate: < 3%[4] | Repeatability: < 2%; Intermediate: < 3%[4] | Repeatability: < 3%[9] | RSD < 2% for repeatability; RSD < 3% for intermediate precision.[4] |
| Limit of Detection (LOD) | Low (pg to fg range) | Low (pg range) | Higher than GC (ng to µg range) | Method dependent, typically S/N ratio of 3:1.[10] |
| Limit of Quantification (LOQ) | Low (pg to fg range) | Low (pg range) | Higher than GC (ng to µg range) | Method dependent, typically S/N ratio of 10:1.[10][11] |
Experimental Workflows and Logical Relationships
The validation of an analytical method follows a logical progression to ensure it is fit for its intended purpose. The workflow begins with assessing specificity and proceeds through linearity, accuracy, and precision, finally confirming the method's robustness against minor variations.
Caption: General workflow for the validation of an analytical method.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the quantification of this compound.
This protocol is adapted from a general method for ester analysis.[4]
-
Objective: To validate a GC-MS method for the quantification of this compound, ensuring it is specific, linear, accurate, precise, and robust.[4]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Chromatographic Conditions:
-
Column: DB-624, 30m length, 0.53mm diameter, 1.0µm thickness[12]
-
Carrier Gas: Helium or Nitrogen[12]
-
Injection Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 20:1)
-
Oven Temperature Program: Initial 50°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
-
Validation Procedures:
-
Specificity: Analyze a blank (placebo) and a spiked sample to ensure no interfering peaks are present at the retention time of this compound. The mass spectrum will be used to confirm the identity of the analyte peak.[4]
-
Linearity: Prepare a series of at least five concentrations of this compound standard. Perform a linear regression of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.[4]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be < 2%.[4]
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on different equipment. The RSD over both sets of experiments should be < 3%.[4]
-
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., injection temperature ±5°C, flow rate ±10%, temperature ramp rate ±1°C/min) and assess the impact on the results.[4]
-
This protocol is based on a described method for separating this compound.[13]
-
Objective: To quantify this compound using a reverse-phase HPLC method.
-
Instrumentation: HPLC system with a UV or MS detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity)[13]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 205 nm (as esters have a weak chromophore) or Mass Spectrometry.
-
-
Validation Procedures: Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, Robustness) as outlined in the GC-MS protocol, adapting the procedures for an HPLC workflow. For example, specificity would involve checking for co-eluting peaks at the same retention time. Linearity should be established with an r² > 0.99.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 6378-65-0 [perflavory.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. veeprho.com [veeprho.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. mdpi.com [mdpi.com]
- 12. iiste.org [iiste.org]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Hexyl Hexanoate and Its Alternatives in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the intricate world of flavor and fragrance chemistry, the selection of aroma compounds is paramount to creating desired sensory experiences. Hexyl hexanoate, a widely used ester, is prized for its sweet, fruity, and slightly waxy aroma, often associated with passionfruit and apple. However, a range of other esters are frequently employed as alternatives, each possessing unique olfactory characteristics and physicochemical properties. This guide provides a comprehensive comparison of this compound with prominent alternatives—ethyl acetate, isoamyl acetate, and hexyl acetate—supported by quantitative data and detailed experimental methodologies to aid researchers and product development professionals in making informed decisions.
Performance Comparison: A Quantitative Overview
To facilitate a direct comparison, the following table summarizes the key physicochemical and sensory properties of this compound and its alternatives.
| Property | This compound | Ethyl Acetate | Isoamyl Acetate | Hexyl Acetate |
| Molecular Formula | C₁₂H₂₄O₂[1][2] | C₄H₈O₂[3][4] | C₇H₁₄O₂[5] | C₈H₁₆O₂[6][7] |
| Molecular Weight ( g/mol ) | 200.32[1][2] | 88.11[3][8] | 130.19[9] | 144.21[6][7] |
| Boiling Point (°C) | 244 - 246[1][2] | 77.1[3][4][8] | 142.5[5] | 155 - 156[7] |
| Melting Point (°C) | -55[1] | -83.6[8] | -78.5[5] | -80[7] |
| Vapor Pressure (mmHg @ 25°C) | ~0.028[10] | ~95 | ~4.5 | ~1.21 |
| Water Solubility | Insoluble[1] | Slightly soluble[3][4] | Slightly soluble[5] | Insoluble[6] |
| Odor Profile | Fruity, waxy, passionfruit, apple peel, cut grass[1][11] | Sweet, fruity, ethereal, nail polish-like[3][8] | Sweet, fruity, banana, pear[5][12] | Sweet, fruity, pear, banana, floral, green[13][14] |
| Stability | Generally stable under normal conditions[2] | Susceptible to hydrolysis in the presence of acid or base[3][8] | Can undergo hydrolysis; should avoid strong oxidizing agents, acids, and bases[12] | Can form acetic acid over time; considered particularly unstable[15] |
Delving into the Sensory Experience: Odor and Flavor Profiles
The selection of a flavor or fragrance compound is primarily driven by its sensory characteristics. While this compound provides a complex fruity profile with green and waxy nuances, its alternatives offer distinct and often more direct fruity notes.
-
This compound: Offers a sophisticated aroma profile described as fruity with notes of passionfruit, apple peel, and a hint of green grass[1][11]. Its flavor is characterized as sweet and fruity with tropical undertones.
-
Ethyl Acetate: Possesses a volatile, sweet, and fruity aroma, often recognized as the characteristic scent of nail polish remover[3][8]. It contributes a general fruity note to flavors.
-
Isoamyl Acetate: Strongly associated with the characteristic aroma of bananas and pears[5][12]. It is a key component in many artificial banana and pear flavorings.
-
Hexyl Acetate: Presents a sweet and fruity profile with prominent pear and banana notes, along with floral and green facets[13][14]. It is often described as being more jasmine-like and less green than some other hexenyl esters[15].
Stability Under Various Conditions
The stability of a flavor or fragrance compound is a critical factor in its application, affecting shelf-life and performance in different product matrices. Esters, in general, are susceptible to hydrolysis, a reaction with water that breaks them down into their constituent alcohol and carboxylic acid, which can lead to off-notes[16].
-
pH: Ester hydrolysis is catalyzed by both acids and bases. Under acidic conditions, the glycosidic bond can be preferentially hydrolyzed, while under basic conditions, the ester bond is selectively cleaved[17]. Therefore, the pH of the product matrix is a crucial consideration. For instance, in acidic beverages, the rate of hydrolysis will be higher than in neutral products.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions[17]. This is a key consideration for products that undergo heat processing or are stored in warm conditions.
-
Moisture Content: The presence of water is necessary for hydrolysis. Minimizing moisture levels in formulations and using appropriate packaging can enhance the stability of ester-based flavors and fragrances[16].
While this compound is generally considered stable under normal conditions, alternatives like ethyl acetate are known to be more susceptible to hydrolysis[2][3][8]. Hexyl acetate is noted as being particularly unstable and can degrade to form acetic acid over time[15].
Experimental Protocols for Performance Evaluation
Objective evaluation of flavor and fragrance compounds relies on standardized and reproducible experimental methods. The following are detailed protocols for key analytical techniques used to characterize and compare this compound and its alternatives.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.
Methodology:
-
Sample Preparation:
-
For liquid samples (e.g., beverages), a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) is performed to isolate the volatile and semi-volatile compounds.
-
Solid samples may require headspace analysis or solvent extraction followed by concentration.
-
-
GC-MS/O Analysis:
-
Instrument: A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) is typically used for the separation of esters.
-
Injector: Split/splitless injector, with the temperature set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5°C/minute to 230°C.
-
Final hold: 10 minutes at 230°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port. A heated transfer line to the sniffing port (e.g., 250°C) prevents condensation of the analytes.
-
Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.
-
-
Data Analysis:
-
The retention times of the odor events are matched with the peaks in the chromatogram.
-
The mass spectra of the corresponding peaks are used to identify the compounds, often with the aid of a mass spectral library (e.g., NIST).
-
The intensity of the perceived odors can be rated on a scale (e.g., 0-5) to provide semi-quantitative data.
-
Electronic Nose Analysis
An electronic nose is an instrument equipped with an array of chemical sensors that respond to volatile compounds, creating a unique "fingerprint" for a given aroma.
Methodology:
-
Sample Preparation:
-
A known amount of the sample (liquid or solid) is placed in a sealed vial.
-
The sample is allowed to equilibrate at a controlled temperature (e.g., 40°C) for a specific time (e.g., 10 minutes) to generate a stable headspace.
-
-
Instrumental Analysis:
-
Instrument: An electronic nose system equipped with a sensor array (e.g., metal oxide semiconductors, conducting polymers).
-
Sampling: A defined volume of the headspace is automatically injected into the sensor chamber.
-
Sensor Response: The change in the electrical properties of each sensor upon exposure to the volatile compounds is recorded over time.
-
Purging: After each analysis, the sensor chamber is purged with filtered air to return the sensors to their baseline.
-
-
Data Analysis:
-
The sensor response data is processed using pattern recognition software.
-
Techniques such as Principal Component Analysis (PCA) or Discriminant Function Analysis (DFA) are used to visualize the differences between the aroma profiles of different samples.
-
The instrument is "trained" with known samples to build a library for the identification of unknown samples.
-
Signaling Pathways and Odor Perception
The perception of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of a specific scent in the brain.
While the specific receptors for every odorant are not yet fully elucidated, it is known that a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants, a concept known as combinatorial coding. The human olfactory receptor OR1A1, for instance, is known to be broadly tuned and responds to a variety of esters, ketones, and other volatile compounds[18][19]. The activation of these G-protein coupled receptors typically leads to an increase in intracellular cyclic AMP (cAMP), which opens ion channels and depolarizes the neuron, sending a signal to the brain.
Below is a diagram illustrating the general workflow for evaluating flavor and fragrance compounds.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific application and desired sensory outcome. This compound offers a complex, multi-faceted fruity aroma, while alternatives like isoamyl acetate and hexyl acetate provide more direct and recognizable fruit notes. Ethyl acetate, though less complex, is a versatile and cost-effective option for general fruity notes.
Considerations of stability, particularly in relation to pH, temperature, and moisture, are critical for ensuring product quality and shelf-life. The detailed experimental protocols provided in this guide offer a framework for the objective evaluation and comparison of these and other flavor and fragrance compounds. A thorough understanding of both the chemical properties and the sensory performance of these esters will empower researchers and developers to create innovative and successful products.
References
- 1. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 4. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexyl acetate - Wikipedia [en.wikipedia.org]
- 8. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 9. ScenTree - Isoamyl acetate (CAS N° 123-92-2) [scentree.co]
- 10. This compound, 6378-65-0 [thegoodscentscompany.com]
- 11. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 12. Isoamyl acetate | 123-92-2 [chemicalbook.com]
- 13. Showing Compound Hexyl acetate (FDB001267) - FooDB [foodb.ca]
- 14. HEXYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 15. ScenTree - Hexyl acetate (CAS N° 142-92-7) [scentree.co]
- 16. carbodiimide.com [carbodiimide.com]
- 17. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Hexyl Hexanoate and Other Esters in Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor profile of hexyl hexanoate with other common fruity esters. The information presented is supported by quantitative data from sensory and instrumental analyses, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Ester Flavors
Esters are a class of volatile organic compounds renowned for their significant contributions to the aromas and flavors of fruits and fermented products.[1][2] The distinct sensory characteristics of each ester are determined by the specific alcohol and carboxylic acid from which it is formed.[3] This structural diversity results in a wide spectrum of fruity notes, making esters crucial ingredients in the food, beverage, and fragrance industries.
This compound is a straight-chain ester recognized for its complex fruity and green aroma profile.[4] It is naturally found in a variety of fruits, including passion fruit, apples, and strawberries.[5][6] Its flavor profile is often described as having notes of apple peel, cut grass, and a general freshness, with a particularly prominent passion fruit characteristic.[7][8]
This guide will compare the flavor profile of this compound with other structurally related and commonly used fruity esters, providing a comprehensive overview for researchers and professionals in flavor science and related fields.
Quantitative Analysis of Flavor Profiles
The impact of a flavor compound is largely determined by its concentration relative to its sensory threshold. The odor threshold is the lowest concentration of a compound that can be detected by the human nose, while the taste threshold is the minimum concentration required for it to be perceived by taste. The Odor Activity Value (OAV) is a measure of the importance of a specific compound to the overall aroma of a product and is calculated by dividing the concentration of the compound by its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute significantly to the aroma.
Table 1: Comparative Odor and Taste Thresholds of Selected Fruity Esters
| Ester | Chemical Formula | Molecular Weight ( g/mol ) | Odor Profile | Odor Threshold (in water, ppb) | Taste Threshold (in water, ppm) |
| This compound | C₁₂H₂₄O₂ | 200.32 | Fruity, green, waxy, passion fruit, apple peel | 6.4 ppm (6400 ppb) | 40 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Ethereal, sharp, wine-brandy like | 5000 | - |
| Isoamyl Acetate | C₇H₁₄O₂ | 130.19 | Banana, pear, sweet | 7 | - |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | Fruity, pineapple, sweet | 1 | - |
| Hexyl Acetate | C₈H₁₆O₂ | 144.21 | Pear, fruity, sweet | 5 | - |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | Apple, banana, pineapple, fruity, winey | 1 | - |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | Wintergreen, minty, sweet | 40 | - |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | Fruity, rum-like, ethereal | 10 | - |
| Butyl Butyrate | C₈H₁₆O₂ | 144.21 | Fruity, sweet, pineapple | 20 | - |
Note: The odor and taste thresholds can vary depending on the medium (e.g., water, ethanol solution, food matrix) and the sensory evaluation methodology.
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for a trained sensory panel to identify and quantify the aromatic attributes of different esters.
1. Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct initial screening for basic taste and odor recognition.
-
Train panelists over several sessions using reference standards for various fruity, green, and other relevant aroma attributes. The training should focus on developing a consensus vocabulary to describe the esters and calibrating the panelists' use of the intensity scale.
2. Sample Preparation:
-
Prepare solutions of this compound and other comparative esters in a neutral medium (e.g., deionized water with 5% ethanol) at concentrations above their respective odor thresholds but below saturation.
-
Present approximately 15 mL of each sample in coded, capped, dark-colored glasses to minimize visual bias.
-
Randomize the order of presentation for each panelist to avoid order effects.
3. Evaluation Procedure:
-
Panelists evaluate the aroma of each sample by sniffing from the glass.
-
They rate the intensity of each previously agreed-upon descriptor (e.g., "fruity," "green," "waxy," "passion fruit," "apple") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
A break of at least 2 minutes is taken between samples, and panelists are encouraged to sniff a neutral substance (e.g., their own skin) to reset their palate.
4. Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the esters.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the esters based on their sensory profiles.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profiling in a Fruit Juice Matrix
This protocol describes a method for the extraction and quantification of esters from a fruit juice sample.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of fruit juice in a centrifuge tube, add a known amount of an internal standard (e.g., ethyl heptanoate, if not a target analyte).
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction process on the aqueous layer with a fresh portion of the solvent.
-
Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.[9][10]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.[11]
-
Injector: Splitless mode at 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the ester peaks by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the concentration of each ester by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Visualizations
Experimental Workflow for Sensory and Instrumental Analysis
Caption: Workflow for the comparative analysis of ester flavor profiles.
Signaling Pathway for Olfactory Perception of Esters
Caption: Simplified signaling cascade for ester odor perception.
Comparative Discussion
The flavor profile of an ester is a composite of its inherent aroma and taste characteristics, its volatility, and its interaction with the food matrix.
This compound: As indicated in Table 1, this compound has a relatively high odor threshold compared to many other common fruity esters. This suggests that a higher concentration of this compound is required to contribute to the overall aroma of a product. Its flavor profile is complex, with both fruity and green notes. The prominent passion fruit and apple peel characteristics make it particularly suitable for tropical and orchard fruit flavor formulations.
Comparison with Other Esters:
-
Short-chain esters like ethyl acetate and ethyl butyrate tend to have lower molecular weights and higher volatility. Ethyl acetate has a sharp, solvent-like character at high concentrations, while ethyl butyrate is intensely fruity with a distinct pineapple note. Their lower odor thresholds mean they can have a significant impact on aroma even at low concentrations.
-
Medium-chain esters such as hexyl acetate and ethyl hexanoate are often associated with apple and pear notes. Ethyl hexanoate, with its very low odor threshold, is a potent contributor to apple and pineapple aromas.[1] Hexyl acetate is well-known for its characteristic pear-like scent.
-
Branched-chain esters like isoamyl acetate are famous for their strong banana and pear-drop aroma. Its low odor threshold makes it a key component in banana-flavored products.
-
Aromatic esters such as methyl salicylate have distinctly different profiles, in this case, a characteristic wintergreen or minty aroma, and are not typically categorized as "fruity" in the same way as the aliphatic esters.
The perception of these esters is initiated by their interaction with olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.[12][13] The binding of an ester molecule to a receptor triggers a conformational change, initiating an intracellular signaling cascade that results in the perception of smell.[14] The extracellular loops of these receptors, particularly ECL2, are thought to play a critical role in forming the binding pocket and determining the specificity of odorant recognition.[13][15]
Conclusion
This compound possesses a unique and complex flavor profile characterized by a combination of fruity and green notes, with a distinctive passion fruit and apple peel character. Its higher odor threshold compared to many other fruity esters necessitates its use at higher concentrations to achieve a significant flavor impact. In contrast, esters like ethyl hexanoate and isoamyl acetate are more potent odorants with lower detection thresholds.
The selection of an appropriate ester for a specific application depends on the desired flavor profile, the food matrix, and the desired intensity of the fruity notes. This comparative guide, with its quantitative data and detailed methodologies, provides a valuable resource for researchers and professionals to make informed decisions in the development of food and beverage products with specific and desirable flavor characteristics.
References
- 1. Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pac.gr [pac.gr]
- 3. jameskennedymonash.wordpress.com [jameskennedymonash.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. jameskennedymonash.wordpress.com [jameskennedymonash.wordpress.com]
- 7. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Extracellular loop 2 of G protein–coupled olfactory receptors is critical for odorant recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. foodresearchlab.com [foodresearchlab.com]
- 15. biorxiv.org [biorxiv.org]
Cross-Validation of Hexyl Hexanoate Analysis: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of esters such as hexyl hexanoate, a key compound in flavor, fragrance, and pharmaceutical industries, is paramount for quality control and research and development. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). The performance of each method is evaluated based on key validation parameters to aid researchers in selecting the most suitable technique for their specific application.
Quantitative Performance of Analytical Methods
The selection of an analytical technique is often a trade-off between sensitivity, specificity, and sample throughput. The following table summarizes the typical quantitative performance characteristics for the analysis of this compound and similar esters using GC-MS, qNMR, and FTIR.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity)[1] | High (Unique chemical shifts for protons) | Moderate (Relies on unique vibrational bands, potential overlap)[2] | No interference with analyte peaks[1][3] |
| Linearity (r²) | ≥ 0.999[1][3] | ≥ 0.999[4] | ≥ 0.99[5] | r² ≥ 0.999[1][3] |
| Range | Wide, dependent on analyte and instrument configuration.[1] | Typically in the mg/mL range. | Dependent on the concentration and path length of the sample cell.[2] | Interval demonstrating precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.3 - 101.6%[1] | Typically within 98-102% | Can be affected by matrix effects and baseline corrections. | Typically within 98-102%.[1][3] |
| Precision (RSD) | Repeatability: < 2%; Intermediate: < 3%[1][3] | High precision, RSD often < 1%. | Generally higher RSD compared to GC-MS and qNMR.[6] | RSD < 2% for repeatability; RSD < 3% for intermediate precision.[1][3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range. | Higher than GC-MS, typically in the µg/mL to mg/mL range. | Higher than GC-MS, concentration-dependent. | Varies by application, but should be sufficiently low. |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range.[7] | Higher than GC-MS, typically in the µg/mL to mg/mL range. | Higher than GC-MS, concentration-dependent. | Varies by application, but should be sufficiently low.[7] |
Note: Some values are based on the analysis of similar esters and general method validation guidelines, as direct comparative studies on this compound are limited.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of this compound using GC-MS, qNMR, and FTIR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To quantify this compound in a sample matrix.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[8]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve a known weight of the sample in the chosen solvent. An internal standard may be added for improved accuracy.
-
-
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[8]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 117, 84, 60, 43).[9]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Objective: To determine the purity or concentration of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet at ~4.06 ppm corresponding to the -OCH₂- protons) and a signal from the internal standard.[9]
-
Calculate the concentration or purity of this compound using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS where I = integral area, N = number of protons for the signal, M = molar mass, m = mass, and Purity = purity of the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
-
Objective: To quantify this compound, typically at higher concentrations.
-
Instrumentation: An FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission cell).
-
Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable solvent that has minimal interference in the spectral region of interest (e.g., carbon tetrachloride, if permissible).
-
For Attenuated Total Reflectance (ATR), a drop of the liquid sample is placed directly on the ATR crystal.
-
-
FTIR Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a characteristic absorption band for this compound that is free from interference, such as the C=O stretching vibration around 1740 cm⁻¹.
-
Generate a calibration curve by plotting the absorbance of the characteristic peak against the concentration of the standards (following Beer's Law).
-
Quantify this compound in the sample by measuring its absorbance and using the calibration curve.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of an analytical method for this compound analysis.
Fig. 1: A flowchart illustrating the cross-validation process for this compound analysis.
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for trace-level quantification due to its high sensitivity and specificity. The mass spectral data provides unambiguous identification.
-
qNMR is a powerful primary method for determining purity and concentration without the need for a specific reference standard of the analyte, relying instead on a certified internal standard. It is highly accurate and precise but less sensitive than GC-MS.
-
FTIR offers a rapid and non-destructive method for quantification, particularly at higher concentrations. However, it is generally less sensitive and specific than the other two techniques and can be prone to interferences from the sample matrix.
By understanding the strengths and limitations of each technique, researchers can confidently select and validate the most appropriate method for their work with this compound, ensuring data of high quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. richmondscientific.com [richmondscientific.com]
- 3. environics.com [environics.com]
- 4. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 5. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [sciepub.com]
- 6. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Efficacy of Different Lipases for Hexyl Hexanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of flavor esters, such as hexyl hexanoate, offers a green and highly specific alternative to traditional chemical methods. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the biocatalysts of choice for this transformation, valued for their ability to function in non-aqueous media and their high catalytic efficiency under mild conditions. This guide provides a comparative overview of the efficacy of various commercially significant lipases in the synthesis of this compound and similar esters, supported by experimental data from peer-reviewed studies.
Performance Comparison of Lipases in Ester Synthesis
While direct comparative studies on this compound synthesis are limited, data from the synthesis of structurally similar esters, such as ethyl hexanoate, hexyl acetate, and hexyl butyrate, provide valuable insights into the potential performance of different lipases. The following table summarizes key performance indicators for several widely used lipases.
| Lipase (Source) | Product Synthesized | Conversion Yield (%) | Optimal Temperature (°C) | Reaction Time (h) | Key Findings |
| Candida antarctica Lipase B (immobilized as Novozym® 435) | Cetyl 2-ethylhexanoate | ~90[1] | 56.18[1] | 63.6[1] | Widely regarded as a robust and highly active biocatalyst for ester synthesis.[1][2] |
| Candida rugosa Lipase (CRL) | Hexyl butyrate | 95.01[3] | 47.0[3] | 8[3] | Demonstrates high conversion rates for short-chain hexyl esters.[3][4] |
| Rhizomucor miehei Lipase (RML) | Ethyl hexanoate | >95[5] | 45-55[5] | 8[5] | Shows high specificity and efficiency in the synthesis of hexanoate esters.[5] |
| Thermomyces lanuginosus Lipase (TLL) | Castor oil hexyl ester | 88.3[6] | 60[6] | 5[6] | Effective for the transesterification of larger substrates to produce hexyl esters.[6] |
| Mucor miehei Lipase (Lipozyme IM-77) | Hexyl acetate | 86.6[7] | 52.6[7] | 7.7[7] | An effective immobilized lipase for the synthesis of hexyl esters.[7] |
Experimental Protocols
The following are generalized experimental protocols for the lipase-catalyzed synthesis of this compound, based on methodologies reported for similar ester syntheses.
Immobilization of Lipase (General Procedure)
For lipases that are not pre-immobilized, a common method involves physical adsorption onto a hydrophobic support.
-
Support Pre-treatment: A macroporous resin, such as Diaion HP-20, is submerged in ethanol (e.g., 95%) for 24 hours at room temperature under static conditions. The support is then filtered and washed with distilled water.[4]
-
Enzyme Solution Preparation: The lipase powder is dissolved in a buffer solution (e.g., 5 mM sodium phosphate, pH 7.0). The solution is then centrifuged to remove any insoluble material.[4]
-
Immobilization: The pre-treated support is mixed with the enzyme solution and agitated in an orbital shaker (e.g., 200 rpm) at room temperature for 12 hours.[4] The immobilized enzyme is then filtered, washed, and dried.
Enzymatic Synthesis of this compound
This protocol describes a typical batch reaction for the direct esterification of hexanoic acid and hexanol.
-
Reaction Setup: In a sealed vessel, equimolar amounts of hexanoic acid and 1-hexanol are dissolved in a suitable organic solvent (e.g., n-hexane or isooctane). For a solvent-free system, the reactants themselves serve as the reaction medium.
-
Enzyme Addition: The selected immobilized lipase is added to the reaction mixture. The enzyme loading is typically in the range of 5-20% (w/w) of the total mass of the substrates.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the chosen lipase (refer to the comparison table, generally between 40-60°C) with constant agitation (e.g., 150-200 rpm) for a specified duration (typically ranging from 4 to 48 hours).[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the concentration of this compound or the consumption of reactants by gas chromatography (GC).
-
Product Isolation: Upon completion of the reaction, the immobilized enzyme is separated by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting crude ester can be further purified by vacuum distillation or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key processes in the enzymatic synthesis of this compound.
Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.
Caption: Logical relationship of components in the enzymatic esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Sensory and Instrumental Analysis of Hexyl Hexanoate for Food Flavor Applications
A detailed examination of hexyl hexanoate's sensory profile reveals a versatile fruity ester with characteristic notes of apple peel, cut grass, and a fresh, waxy, tropical essence. This guide provides a comparative analysis of this compound against other common fruity esters, supported by experimental data from sensory panel evaluations and instrumental analysis. Detailed methodologies for these evaluations are also presented to aid researchers and flavor chemists in their application.
This compound, a naturally occurring ester found in fruits like passion fruit and apples, is a valuable flavoring agent in the food and beverage industry.[1][2] Its unique sensory characteristics contribute to the authentic fruit profiles of various products. Understanding its performance relative to other fruity esters is crucial for optimal flavor formulation.
Comparative Sensory Evaluation
Sensory panel evaluations are instrumental in characterizing the nuanced flavor profiles of ingredients like this compound. A trained panel, using quantitative descriptive analysis (QDA), can provide precise data on the intensity of various sensory attributes.
Key Sensory Attributes of this compound and Alternatives
| Ester | Aroma/Flavor Profile | Typical Applications | Recommended Use Levels (ppm) |
| This compound | Fruity (passionfruit, apple peel), green (cut grass), waxy, tropical, sweet.[1][3] | Beverages, dairy products (cheese, butter, cream), fruit products (apple, cherry, peach, passionfruit).[4][5] | 20 - 5,000[4] |
| Ethyl Hexanoate | Fruity (red apple, pineapple), sweet, with notes of aniseed and cherry.[6] | Alcoholic and non-alcoholic beverages, particularly beer and cider.[6] | Varies by application |
| Hexyl Butyrate | Complex fruity, lies between the pear notes of hexyl acetate and the passionfruit notes of this compound.[4] | Orchard and tropical fruit flavors, dairy products.[4] | 50 - 3,000[4] |
| Hexyl Acetate | Fruity with a dominant pear character.[4] | Apple and pear flavors.[4] | ~1,000 in apple flavors[4] |
Recommended use levels are suggested starting points and may vary depending on the specific food matrix and desired flavor intensity.[4]
Experimental Protocols
Quantitative Descriptive Analysis (QDA) for Sensory Panel Evaluation
This method provides a detailed sensory profile of a flavor ingredient.
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity and descriptive ability.
-
Panelists undergo extensive training to identify and scale the intensity of relevant aroma and flavor attributes using reference standards.
2. Sample Preparation:
-
This compound and other esters are diluted in a neutral medium (e.g., water, sugar solution, or a specific food base like unflavored yogurt or a simple beverage) to concentrations relevant for the intended food application.
-
Samples are presented in coded, identical containers to blind the panelists.
3. Evaluation Procedure:
-
Panelists evaluate the samples in a controlled environment with consistent lighting and temperature.
-
They rate the intensity of each sensory attribute (e.g., fruity, green, waxy, sweet) on a structured scale (e.g., a 15-point scale).
-
Water and unsalted crackers are provided for palate cleansing between samples.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed (e.g., using ANOVA) to determine the sensory profile of each compound and to identify significant differences between them.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines instrumental separation of volatile compounds with human sensory detection.
1. Sample Preparation:
-
A sample of the food product containing the ester is prepared.
-
Volatile compounds are extracted using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
2. GC-O System:
-
The extracted volatiles are injected into a gas chromatograph (GC) for separation.
-
The GC column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port where a trained analyst sniffs the eluting compounds.
3. Olfactometry Detection:
-
The analyst describes the odor of each compound as it elutes and rates its intensity.
4. Data Analysis:
-
The data from the MS and the olfactometry port are combined to identify the specific compounds responsible for the key aroma characteristics of the sample.
Relationship Between Chemical Structure and Sensory Perception
The sensory characteristics of an ester are directly linked to its chemical structure. The type of carboxylic acid and alcohol that form the ester determine its volatility, polarity, and how it interacts with olfactory receptors.
References
- 1. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 6378-65-0 [thegoodscentscompany.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. This compound | 6378-65-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Ethyl Hexanoate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]
Tracking the Metabolic Journey of Hexyl Hexanoate: A Comparative Guide to Isotopic Labeling and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the metabolic fate of compounds like Hexyl hexanoate is crucial for evaluating their efficacy, safety, and biological impact. Isotopic labeling stands out as a powerful technique for this purpose, offering a window into the dynamic processes of metabolism. This guide provides a comprehensive comparison of isotopic labeling of this compound with alternative metabolic tracking methods, supported by experimental data and detailed protocols.
This compound, a fatty acid ester, is recognized for its role as a flavoring agent and its presence as a natural metabolite in various organisms.[1][2] Tracking its journey through a biological system provides invaluable insights into lipid metabolism and the broader metabolic network.[2] Stable isotope labeling, in conjunction with mass spectrometry, has become a cornerstone for such metabolic investigations.[3][4][5]
Comparative Analysis of Metabolic Tracking Methods
The choice of a metabolic tracking method depends on the specific research question, the required sensitivity, and the available instrumentation. While isotopic labeling offers high specificity and quantitative power, other methods can provide complementary information.
| Method | Principle | Advantages | Disadvantages | Typical Detection Method |
| Stable Isotope Labeling (e.g., ¹³C, ²H) | Introduction of a stable, heavier isotope into the this compound molecule. The labeled compound is administered to the biological system, and its metabolic products are traced by detecting the mass shift.[3][4] | High specificity and sensitivity. Allows for the determination of metabolic fluxes and pathway elucidation.[3][6][7] Non-radioactive, making it safer for in vivo studies.[8] | Requires synthesis of the labeled compound. Analysis requires sophisticated instrumentation like mass spectrometry or NMR.[4][9] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][9] |
| Radiolabeling (e.g., ¹⁴C, ³H) | Similar to stable isotope labeling but uses radioactive isotopes. The labeled compounds are traced by detecting their radioactive decay. | Extremely high sensitivity, allowing for the detection of very low concentrations of metabolites. | Involves handling of radioactive materials, requiring special safety precautions and disposal procedures. The radioactive label can potentially alter the biological activity of the molecule. | Scintillation counting, autoradiography. |
| Fluorescent Labeling | Attaching a fluorescent molecule (fluorophore) to this compound. The distribution and localization of the compound are then visualized using fluorescence microscopy or spectroscopy. | Enables real-time visualization of the compound's distribution in living cells and tissues. High sensitivity. | The bulky fluorescent tag can significantly alter the physicochemical properties and metabolic fate of the parent molecule. Photobleaching can be an issue. | Fluorescence microscopy, flow cytometry, fluorescence spectroscopy. |
| Untargeted Metabolomics | A global analysis of all measurable metabolites in a biological sample following administration of unlabeled this compound. Changes in the metabolome can indicate the pathways affected by the compound. | Provides a broad, unbiased view of the metabolic changes induced by the compound. Can lead to the discovery of unexpected metabolic pathways.[7][10] | Does not directly track the atoms of the administered compound. Can be challenging to pinpoint the direct metabolic products of this compound from the global metabolic changes. Requires complex data analysis. | LC-MS, GC-MS, NMR.[9] |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of this compound for Metabolic Tracking in Cell Culture
This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled this compound in a cell culture system.
1. Synthesis of Labeled this compound:
-
Synthesize this compound with uniform ¹³C labeling (U-¹³C-Hexyl hexanoate) on either the hexanoyl or the hexyl moiety, or both. This is typically achieved through chemical synthesis using ¹³C-labeled precursors.
2. Cell Culture and Treatment:
-
Culture the cells of interest (e.g., hepatocytes) to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of U-¹³C-Hexyl hexanoate.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time-dependent metabolism.
3. Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench the metabolism by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
4. Sample Analysis by LC-MS:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a chromatographic method suitable for separating fatty acids and their esters.
-
Acquire the mass spectrometry data in full scan mode to detect all ¹³C-labeled and unlabeled metabolites.
5. Data Analysis:
-
Process the LC-MS data to identify metabolites that show an incorporation of ¹³C atoms, indicated by a mass shift corresponding to the number of incorporated ¹³C atoms.
-
Utilize software for untargeted stable isotope labeling analysis to identify and quantify the labeled metabolites.[10][11]
-
Map the identified labeled metabolites to known metabolic pathways to elucidate the metabolic fate of this compound.
Protocol 2: Untargeted Metabolomics to Assess the Impact of this compound
This protocol describes a general workflow for an untargeted metabolomics study.
1. Experimental Design:
-
Treat the biological system (e.g., cell culture, animal model) with this compound at a relevant concentration.
-
Include a vehicle-treated control group.
2. Sample Collection and Metabolite Extraction:
-
Collect biological samples (e.g., cells, plasma, tissue) at predetermined time points.
-
Perform metabolite extraction as described in Protocol 1.
3. LC-MS/GC-MS Analysis:
-
Analyze the extracts using a high-resolution mass spectrometer coupled with either liquid or gas chromatography.
4. Data Processing and Statistical Analysis:
-
Process the raw data to align peaks, identify features, and perform initial normalization.
-
Use multivariate statistical analysis (e.g., Principal Component Analysis, Orthogonal Partial Least Squares-Discriminant Analysis) to identify metabolites that are significantly different between the treated and control groups.
5. Metabolite Identification and Pathway Analysis:
-
Identify the significantly altered metabolites by comparing their mass spectra and retention times to spectral libraries.
-
Perform pathway analysis using tools like MetaboAnalyst or KEGG to understand the biological pathways perturbed by this compound administration.
Visualizing Metabolic Processes
Diagrams are essential for visualizing complex biological processes. The following are Graphviz DOT language scripts for generating diagrams of the experimental workflow and a relevant metabolic pathway.
Caption: Experimental workflow for isotopic labeling of this compound.
Caption: Potential metabolic pathways of this compound.
References
- 1. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotopic labelling-assisted untargeted metabolic profiling reveals novel conjugates of the mycotoxin deoxynivalenol in wheat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on Hexyl Hexanoate Production: Evaluating Solvent Systems for Optimal Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of esters like hexyl hexanoate is crucial for various applications, including flavor and fragrance development, and as specialty chemicals. The choice of solvent system significantly impacts reaction kinetics, product yield, and overall process sustainability. This guide provides a comparative analysis of this compound and similar ester production in different solvent systems, supported by experimental data and detailed methodologies.
The production of this compound, a key flavor and fragrance compound, can be achieved through various synthetic routes, primarily enzymatic or chemical catalysis. The solvent plays a critical role in these reactions, influencing substrate solubility, enzyme stability and activity, and product separation. This comparison examines three primary solvent systems: conventional organic solvents (n-hexane), solvent-free systems, and greener alternatives like liquid carbon dioxide.
Comparative Performance of Solvent Systems
The efficiency of this compound and analogous ester synthesis varies considerably with the chosen solvent system. The following table summarizes key performance indicators from various experimental studies. It is important to note that direct comparison is challenging due to variations in substrates (this compound, hexyl acetate, ethyl hexanoate), reaction types (esterification vs. transesterification), and catalysts.
| Solvent System | Ester Synthesized | Catalyst | Reaction Type | Max. Yield/Conversion | Reaction Time | Temperature (°C) | Reference |
| n-Hexane | Hexyl Acetate | Immobilized Mucor miehei lipase (Lipozyme IM-77) | Transesterification | 86.6% (molar conversion) | 7.7 h | 52.6 | [1] |
| n-Hexane | Ethyl Hexanoate | Immobilized Rhizomucor miehei lipase | Transesterification | 96% | 96 h | 50 | [2] |
| Solvent-Free | Ethyl Hexanoate | Novozym 435 (Candida antarctica lipase B) | Esterification | 88.57% (conversion) | 2 h | 50 | |
| Solvent-Free | Ethyl Hexanoate | FERMASE CALB 10000 (Candida antarctica lipase B) with ultrasound | Esterification | 94.25% (conversion) | 40 min | 50 | |
| Liquid CO₂ | Hexyl Esters (from Castor Oil) | Lipozyme TL IM (Thermomyces lanuginosus lipase) | Transesterification | 91.3% (yield) | 5 h | 60 | |
| Chemical Catalyst | This compound | 10% Pd/C followed by AlCl₃·6H₂O | Hydrogenation/Esterification | 88.8% (yield) | 6 h | 300 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound or similar esters in the discussed solvent systems.
Enzymatic Synthesis in n-Hexane (Hexyl Acetate)[1]
This protocol describes the synthesis of hexyl acetate via transesterification, which provides a model for ester synthesis in an organic solvent.
-
Materials: Immobilized lipase from Mucor miehei (Lipozyme IM-77), hexanol, triacetin, n-hexane, molecular sieves.
-
Reaction Setup: To a mixture of hexanol and triacetin in n-hexane (substrate molar ratio of 2.7:1 triacetin to hexanol), add 37.1% (w/w of substrates) of immobilized lipase. Add 12.5% (w/w of substrates) of water to the reaction mixture.
-
Reaction Conditions: Incubate the mixture at 52.6°C with continuous shaking for 7.7 hours.
-
Product Analysis: Monitor the molar conversion of hexyl acetate using gas chromatography.
Solvent-Free Enzymatic Synthesis (Ethyl Hexanoate)
This protocol details the direct esterification of hexanoic acid and ethanol without a solvent.
-
Materials: Novozym 435 (immobilized Candida antarctica lipase B), hexanoic acid, ethanol.
-
Reaction Setup: Combine hexanoic acid and ethanol in a molar ratio of 1:3. Add Novozym 435 at a concentration of 2% (w/w of substrates).
-
Reaction Conditions: Maintain the reaction at 50°C with agitation at 250 rpm for 2 hours.
-
Product Analysis: Determine the conversion to ethyl hexanoate by gas chromatography.
Chemical Synthesis of this compound[3][4]
This protocol outlines a two-step chemical synthesis process.
-
Materials: Hexanoic acid, hydrogen gas, 10% Palladium on carbon (Pd/C), Aluminum chloride hexahydrate (AlCl₃·6H₂O).
-
Step 1: Hydrogenation/Esterification: In a high-pressure reactor, combine hexanoic acid with 10% Pd/C catalyst. Pressurize the reactor with 20 bar of H₂ and heat to 300°C for 6 hours. This step results in a partial conversion to a mixture including this compound and 1-hexanol.
-
Step 2: Enhanced Esterification: After cooling and removing the Pd/C catalyst, add AlCl₃·6H₂O to the reaction mixture. This second step drives the conversion of remaining hexanoic acid and 1-hexanol to this compound.
-
Product Analysis: Analyze the final product mixture to determine the yield of this compound.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in understanding the key steps and relationships in the synthesis process. The following diagrams, generated using Graphviz, illustrate the general workflows for enzymatic and chemical synthesis of this compound.
References
- 1. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 515. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel - Magritek [magritek.com]
- 4. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel [iris.cnr.it]
Safety Operating Guide
Proper Disposal of Hexyl Hexanoate: A Guide for Laboratory Professionals
The proper disposal of hexyl hexanoate is a critical component of laboratory safety and environmental responsibility. Although not classified as a hazardous substance by the Globally Harmonized System (GHS), it is a combustible liquid that requires careful handling and disposal through designated chemical waste streams.[1] Adherence to institutional and regulatory procedures is paramount to ensure safety and compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[2][3]
-
Hand Protection: Handle with chemical-impermeable gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[2]
-
Skin and Body Protection: Wear impervious, fire/flame-resistant clothing to avoid skin contact.[2][3]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid breathing any mists or vapors.[2]
Disposal of Liquid this compound Waste
Liquid this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[4] Under no circumstances should it be discharged into the sewer system or drains.[2][5]
Step-by-Step Procedure:
-
Container Selection: Select a suitable, leak-proof container that is compatible with this compound. Plastic containers are often preferred over glass when compatibility is not an issue.[4][6] The container must be in good condition with a secure, tightly closing lid.[6]
-
Waste Segregation: Do not mix this compound with other incompatible waste streams.[6] Store waste containers segregated by chemical compatibility.[4]
-
Labeling: As soon as waste is added, affix a "Hazardous Waste" tag or label provided by your EHS office to the container.[4][6][7] The label must include:
-
Storage: Keep the waste container closed at all times, except when adding waste.[6][7] Store it in a designated, secondary containment area away from sources of ignition, heat, or sparks.[2]
-
Arrange for Pickup: Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS office as per their specific procedures.[4]
Disposal of Empty this compound Containers
Empty containers that once held this compound must be decontaminated before being discarded.
Step-by-Step Procedure:
-
Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., ethanol or acetone) capable of removing all chemical residue.[6][8]
-
Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as liquid chemical waste, following the procedure outlined above.[6][7]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[6][8]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[8]
-
Final Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory trash or recycling receptacles, depending on institutional policy.[8]
Spill Cleanup and Disposal
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[2]
Step-by-Step Procedure:
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[2]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[9][10]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[2]
-
Disposal: The collected spill waste must be disposed of as chemical waste through your EHS program.[1]
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
This compound Safety and Disposal Summary
The following table provides a summary of key data relevant to the safe handling and disposal of this compound.
| Property | Data | Reference |
| GHS Classification | Not a hazardous substance or mixture | |
| NFPA 704 Rating | Health: 0, Flammability: 1, Reactivity: 0 | [2] |
| Flash Point | 99 °C (210 °F) | [9] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration via institutional EHS program. | [2] |
| Prohibited Disposal | Do not dispose of in sewer, drains, or regular trash. | [2][5] |
| Transport Classification | Not classified as dangerous goods (ADR/RID, IMDG, IATA). | [1][2] |
Experimental Protocols
The disposal procedures outlined above are standard operational protocols for laboratory chemical waste management and do not originate from specific experimental research. They are based on established safety guidelines from regulatory bodies and chemical suppliers.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
- 1. mu-intel.com [mu-intel.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. directpcw.com [directpcw.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. This compound(6378-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. axxence.de [axxence.de]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Hexanoate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hexyl hexanoate. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
This compound, a fruity ester, requires careful handling to mitigate potential risks. While it is not classified as a hazardous substance, direct contact and inhalation should be avoided through the use of appropriate personal protective equipment (PPE) and adherence to established safety protocols.[1]
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations. It is imperative to inspect all PPE before use.[2][3]
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[2][3] |
| Skin Protection | - Gloves: Chemical-impermeable gloves. Nitrile or Butyl rubber are recommended for good to excellent resistance against esters. Always inspect gloves for degradation or punctures before and during use. - Clothing: Fire/flame resistant and impervious clothing, such as a lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3] |
| Respiratory Protection | Not typically required in a well-ventilated area. If exposure limits are exceeded, or if aerosols are generated, a full-face respirator with an appropriate organic vapor cartridge is necessary. | NIOSH (US) or EN 149 (EU) approved. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational plan is critical to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A chemical fume hood is recommended.[2]
-
Establish a designated area for handling this compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Wash and dry hands thoroughly.
-
Inspect all PPE for integrity.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Don chemical-resistant gloves, ensuring they extend over the cuffs of the lab coat.
3. Handling the Chemical:
-
Handle this compound in a well-ventilated area, preferably within a fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
4. Doffing PPE:
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of down the drain.[2] |
| Contaminated PPE (Gloves, etc.) | Dispose of contaminated gloves and other disposable PPE in a designated, sealed container for hazardous waste. |
| Empty Containers | Triple rinse containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Puncture the container to prevent reuse before disposal in a sanitary landfill or through recycling/reconditioning if permissible.[2] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2] Use an inert absorbent material like sand or vermiculite to contain the spill.[5]
-
Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2][5]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.[3]
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
